Product packaging for 5-(4-Methoxyphenyl)nicotinic acid(Cat. No.:CAS No. 887973-52-6)

5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746
CAS No.: 887973-52-6
M. Wt: 229.23 g/mol
InChI Key: LNDZESDZHPDHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(4-Methoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a methoxyphenyl substituent, making it a valuable building block in medicinal chemistry and drug discovery research. This compound is part of a class of pyridinecarboxylic acids known for their utility in developing novel therapeutic agents and organic materials . Its molecular structure combines a nicotinic acid core, a vitamer of Vitamin B3, with a 4-methoxyphenyl group, which can influence the compound's electronic properties, binding affinity, and metabolic stability . Researchers utilize such structural motifs in designing molecules that target specific receptors or pathways. As a reference standard or a synthetic intermediate, this compound can support the synthesis of more complex molecules for various pre-clinical investigations. Potential research applications may include, but are not limited to, the development of receptor-targeting probes, given the established role of related peptides and small molecules in targeted radionuclide therapy and cancer research . All products are strictly for research use only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B1598746 5-(4-Methoxyphenyl)nicotinic acid CAS No. 887973-52-6

Properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDZESDZHPDHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406238
Record name 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-52-6
Record name 5-(4-Methoxyphenyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and properties of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 5-(4-Methoxyphenyl)nicotinic Acid

Abstract

This compound is a biaryl carboxylic acid that merges the pharmacologically significant nicotinic acid (Vitamin B3) scaffold with a methoxyphenyl moiety.[1][2] This structural combination presents a compelling target for researchers in medicinal chemistry and drug development, offering a versatile platform for constructing novel molecular entities. This guide provides a comprehensive overview of the efficient synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, details its key physicochemical properties, and discusses its potential within the broader context of drug discovery.

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, or niacin, is a fundamental biomolecule and a precursor to the coenzymes NAD and NADP, which are essential for countless metabolic redox reactions.[3][4] Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent, primarily used for its potent lipid-modifying effects, such as lowering LDL cholesterol and raising HDL cholesterol.[5][6] Its mechanism of action involves the GPR109A receptor, which also mediates anti-inflammatory effects, suggesting its utility in treating conditions like atherosclerosis independently of its lipid-lowering properties.[5][7][8]

The pyridine-3-carboxylic acid core is, therefore, a "privileged scaffold" in medicinal chemistry. The introduction of an aryl substituent at the 5-position, as in this compound, creates a biaryl structure. Biaryl motifs are prevalent in pharmaceuticals, often serving to orient functional groups in three-dimensional space to optimize interactions with biological targets. The methoxy group on the appended phenyl ring can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability, making this compound and its derivatives attractive for library synthesis and lead optimization campaigns.[9][10]

Synthesis via Suzuki-Miyaura Cross-Coupling

The most direct and efficient method for constructing the C-C bond between the pyridine and phenyl rings in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[12][13]

Mechanistic Rationale

The choice of the Suzuki coupling is predicated on its reliability and robustness. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid.

  • Transmetalation: The organic group from the 4-methoxyphenylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The use of a phosphine ligand (e.g., from tetrakis(triphenylphosphine)palladium(0)) stabilizes the palladium catalyst throughout the cycle. The base (e.g., K₃PO₄ or K₂CO₃) is crucial for the transmetalation step and to neutralize the acid produced.

Detailed Experimental Protocol

This protocol describes a robust solution-phase synthesis of this compound.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture) or Dimethylformamide (DMF), degassed

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup Reactants 1. Add Reactants & Base - 5-Bromonicotinic Acid - 4-Methoxyphenylboronic Acid - K₂CO₃ Flask 2. Create Inert Atmosphere (Evacuate & Backfill with Argon) Reactants->Flask Reagents 3. Add Catalyst & Solvent - Pd(PPh₃)₄ - Degassed Dioxane/H₂O Flask->Reagents Heat 4. Heat & Stir (e.g., 90 °C, 12-24h) Reagents->Heat Vigorous Stirring Quench 5. Reaction Quench (Add Water) Heat->Quench Acidify 6. Acidify (Adjust pH to ~4-5 with HCl) Quench->Acidify Precipitate 7. Isolate Product (Filter Precipitate) Acidify->Precipitate Purify 8. Purify (Recrystallization or Chromatography) Precipitate->Purify Product Final Product: This compound Purify->Product Characterize

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03-0.05 equiv). Subsequently, add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and filter to remove any insoluble catalyst residues.

  • Acidification & Isolation: Transfer the aqueous filtrate to a beaker and acidify with 1M HCl until the pH is approximately 4-5. The product, this compound, will precipitate out of the solution as it is least soluble at its isoelectric point.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for its application in drug discovery, guiding formulation, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
CAS Number 887973-52-6[1][2]
Appearance White to off-white powder/solid
Melting Point >300 °C (decomposes)[14]
LogP (Computed) 2.45[2]
Topological Polar Surface Area (TPSA) 59.42 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Interpretation of Properties:

  • LogP: A value of 2.45 suggests moderate lipophilicity, indicating a good balance between aqueous solubility and the ability to cross biological membranes.

  • TPSA: A TPSA of 59.42 Ų is well within the range for good oral bioavailability according to Lipinski's Rule of Five (typically <140 Ų). This value suggests the molecule has favorable polarity for passive diffusion across cell membranes.

  • Hydrogen Bonding: With one donor (the carboxylic acid proton) and three acceptors (the pyridine nitrogen and two oxygen atoms), the molecule has the capacity for specific interactions with biological targets.

  • Solubility: As a carboxylic acid, its solubility is highly pH-dependent. It is expected to be poorly soluble in acidic aqueous media but will form soluble carboxylate salts in neutral to basic conditions. It is generally soluble in organic solvents like DMSO and DMF.[7]

Biological Context and Therapeutic Potential

While specific biological activity data for this compound is not extensively published, its structure allows for informed speculation on its potential applications.

  • Anti-inflammatory Activity: The methoxyphenyl moiety is found in many compounds with anti-inflammatory properties.[15] Given that nicotinic acid itself has anti-inflammatory effects via the GPR109A receptor, this derivative could be explored for similar or enhanced activity.[5]

  • Antihyperlipidemic Agents: Nicotinic acid is a known antihyperlipidemic agent.[6][9] Derivatives are often synthesized to improve potency, selectivity, or pharmacokinetic profiles. The 5-aryl substitution could modulate receptor affinity or other properties relevant to lipid metabolism.

  • Enzyme Inhibition: The biaryl scaffold is a common feature in kinase inhibitors and other enzyme-targeted drugs.[16] This molecule could serve as a foundational fragment for developing inhibitors of various enzymes implicated in diseases like cancer. For instance, compounds with a methoxyphenyl moiety have been investigated as tubulin polymerization inhibitors.[17]

  • Central Nervous System (CNS) Applications: Nicotinic acid analogues have been explored for their effects on neuronal nicotinic acetylcholine receptors (nAChRs), which are targets for CNS disorders.[18]

The synthesis of this compound provides a key intermediate that can be further functionalized at the carboxylic acid group (e.g., forming amides or esters) to generate a library of diverse compounds for screening against various biological targets.

Conclusion

This compound is a structurally compelling molecule that is readily accessible through robust and scalable synthetic methods like the Suzuki-Miyaura cross-coupling. Its physicochemical properties are favorable for a drug discovery context, balancing lipophilicity and polarity. By combining the privileged nicotinic acid scaffold with a biaryl motif, this compound represents a valuable building block for the development of new therapeutic agents across multiple disease areas, including metabolic, inflammatory, and oncological disorders. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the potential of this versatile chemical entity.

References

An In-depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic Acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)nicotinic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details its chemical structure, physicochemical properties, and a robust, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling. A thorough characterization section, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), is presented to aid in compound verification. Furthermore, this guide delves into the prospective pharmacological applications of this compound, focusing on its potential as a GPR109A agonist for the treatment of dyslipidemia. The underlying mechanism of action, rooted in the well-established pharmacology of nicotinic acid, is discussed in detail. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and development of novel therapeutics targeting metabolic diseases.

Introduction and Chemical Identity

This compound, also known as 5-(4-methoxyphenyl)pyridine-3-carboxylic acid, is a biaryl compound that merges a nicotinic acid core with a methoxy-substituted phenyl ring. Nicotinic acid (Niacin or Vitamin B3) itself is a well-established therapeutic agent used for decades to manage dyslipidemia[1][2]. Its derivatives are a subject of ongoing research to improve efficacy and reduce side effects, primarily the characteristic flushing response[1]. The introduction of the 4-methoxyphenyl substituent at the 5-position of the pyridine ring is a strategic modification aimed at exploring the structure-activity relationships (SAR) of agonists for the nicotinic acid receptor, GPR109A (HCA₂)[3][4]. Understanding the chemical and pharmacological properties of this specific derivative is crucial for its potential development as a therapeutic agent.

Table 1: Chemical Identity and Physicochemical Properties

IdentifierValue
IUPAC Name 5-(4-methoxyphenyl)pyridine-3-carboxylic acid
Synonyms This compound
CAS Number 887973-52-6[5][6]
Molecular Formula C₁₃H₁₁NO₃[5][6]
Molecular Weight 229.23 g/mol [5]
SMILES COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O[5]
InChI Key LNDZESDZHPDHJN-UHFFFAOYSA-N[6]
Calculated LogP 2.4554[5]
Topological Polar Surface Area (TPSA) 59.42 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and excellent functional group tolerance. In this case, the coupling occurs between 5-bromonicotinic acid and 4-methoxyphenylboronic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 5-Bromonicotinic Acid Product Crude this compound Reactant1->Product Reactant2 4-Methoxyphenylboronic Acid Reactant2->Product Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Product Base K₂CO₃ or K₃PO₄ (Base) Base->Product Solvent Dioxane/Water or DMF (Solvent) Solvent->Product Atmosphere Inert Atmosphere (N₂ or Ar) Atmosphere->Product Temperature 80-100 °C Temperature->Product Quench Aqueous Workup Product->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

This protocol is a robust, field-proven methodology adapted from established procedures for Suzuki-Miyaura couplings involving similar substrates.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via cannula or syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and adjust the pH to ~2-3 with 1 M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic and Physicochemical Characterization

Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections provide the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • δ ~9.2 ppm (s, 1H): Proton on C2 of the pyridine ring.

  • δ ~8.8 ppm (s, 1H): Proton on C6 of the pyridine ring.

  • δ ~8.4 ppm (s, 1H): Proton on C4 of the pyridine ring.

  • δ ~7.6 ppm (d, J ≈ 8.8 Hz, 2H): Protons on C2' and C6' of the phenyl ring.

  • δ ~7.0 ppm (d, J ≈ 8.8 Hz, 2H): Protons on C3' and C5' of the phenyl ring.

  • δ ~3.9 ppm (s, 3H): Protons of the methoxy group (-OCH₃).

  • δ >10 ppm (br s, 1H): Carboxylic acid proton (-COOH). This peak may be broad and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR (Predicted):

  • δ ~166 ppm: Carboxylic acid carbon (C=O).

  • δ ~160 ppm: C4' of the phenyl ring (attached to -OCH₃).

  • δ ~152 ppm: C6 of the pyridine ring.

  • δ ~150 ppm: C2 of the pyridine ring.

  • δ ~138 ppm: C4 of the pyridine ring.

  • δ ~133 ppm: C5 of the pyridine ring.

  • δ ~129 ppm: C1' of the phenyl ring.

  • δ ~128 ppm: C2' and C6' of the phenyl ring.

  • δ ~126 ppm: C3 of the pyridine ring.

  • δ ~115 ppm: C3' and C5' of the phenyl ring.

  • δ ~55.5 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3050C-H stretchAromatic
~1700C=O stretchCarboxylic Acid
~1610, ~1580, ~1500C=C and C=N stretchAromatic Rings
~1250C-O stretchAryl Ether
~1180C-O stretchCarboxylic Acid
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is expected to show the protonated molecular ion.

  • [M+H]⁺: Calculated m/z = 230.0761 for C₁₃H₁₂NO₃⁺.

Physical Appearance and Solubility
  • Appearance: Expected to be an off-white to white crystalline solid.

  • Solubility: Likely soluble in polar organic solvents such as DMSO and methanol, with limited solubility in water and nonpolar solvents. The solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group.

Pharmacological Profile and Mechanism of Action

While direct experimental data for this compound is not yet widely published, its pharmacological activity can be predicted with a high degree of confidence based on its structural similarity to nicotinic acid and other GPR109A agonists.

Primary Target: GPR109A (HCA₂) Receptor

The primary molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂)[1][2]. This receptor is highly expressed in adipocytes and immune cells such as macrophages[7]. This compound is designed as a potential agonist for this receptor.

Mechanism of Action for Lipid Modification

The therapeutic effects of nicotinic acid on lipid profiles are mediated through the activation of GPR109A on adipocytes[7].

  • GPR109A Activation: The agonist binds to GPR109A on the surface of fat cells.

  • Gαi Signaling: The receptor couples to an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic AMP (cAMP).

  • Inhibition of Lipolysis: The reduction in cAMP levels decreases the activity of hormone-sensitive lipase, the rate-limiting enzyme for the breakdown of triglycerides into free fatty acids (FFAs).

  • Reduced FFA Flux: The decreased release of FFAs from adipose tissue reduces their flux to the liver.

  • Decreased VLDL and LDL: In the liver, FFAs are used to synthesize triglycerides, which are then packaged into very-low-density lipoproteins (VLDL). A reduced supply of FFAs leads to decreased VLDL production and, consequently, lower levels of low-density lipoprotein (LDL) cholesterol, as VLDL is a precursor to LDL.

Potential for Reduced Flushing Side Effect

A major limitation of nicotinic acid therapy is a cutaneous vasodilation known as flushing, which is also mediated by GPR109A, but in Langerhans cells of the skin[1]. This activation leads to the release of prostaglandins (primarily PGD₂) that cause the vasodilation. The design of novel GPR109A agonists like this compound is often driven by the goal of separating the anti-lipolytic effects from the flushing effects, potentially through biased agonism or altered pharmacokinetic properties. The bulky 4-methoxyphenyl group may modulate the interaction with the receptor in a way that could potentially alter the signaling cascade responsible for flushing.

Signaling Pathway Diagram

GPR109A_Signaling cluster_cytosol Cytosol cluster_liver Liver Agonist This compound Receptor GPR109A Agonist->Receptor Binds and Activates G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) HSL Hormone-Sensitive Lipase (Active) PKA_active->HSL Phosphorylates & Inactivates HSL_inactive Hormone-Sensitive Lipase (Inactive) Triglycerides Triglycerides HSL->Triglycerides FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Hydrolysis VLDL Decreased VLDL Production FFAs->VLDL Reduced Flux to Liver Leads to...

Caption: GPR109A signaling pathway in adipocytes.

Conclusion and Future Directions

This compound is a readily synthesizable derivative of nicotinic acid with strong potential as a GPR109A agonist. The well-defined Suzuki-Miyaura coupling protocol provides a reliable route for its preparation, enabling further investigation by the research community. Based on the established pharmacology of its parent compound, it is hypothesized to exert beneficial lipid-lowering effects by inhibiting lipolysis in adipocytes.

Future research should focus on obtaining direct experimental evidence to validate the predicted properties outlined in this guide. Key areas for investigation include:

  • In Vitro Pharmacological Profiling: Determining the binding affinity (Ki) and functional potency (EC₅₀ or IC₅₀) of this compound at the GPR109A receptor.

  • Selectivity Screening: Assessing its activity on other receptors to determine its selectivity profile.

  • In Vivo Efficacy and Safety: Evaluating its lipid-modifying effects and potential for causing flushing in relevant animal models.

  • Crystallographic Studies: Obtaining a crystal structure of the compound, ideally in complex with the GPR109A receptor, to provide invaluable insights for future rational drug design.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the development of novel and improved therapies for dyslipidemia and related cardiovascular diseases.

References

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound and its analogs, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthetic strategies for creating these molecules, explore their diverse biological activities with a focus on anticancer and anti-inflammatory applications, and analyze the critical structure-activity relationships that govern their therapeutic potential.

Nicotinic acid (Niacin, Vitamin B3) is a well-established pharmacotherapeutic agent, historically used as the oldest known lipid-lowering drug. Its simple pyridine-carboxylic acid core, however, serves as a versatile and "privileged" scaffold in drug discovery. By chemically modifying this core, researchers can create derivatives that interact with a wide array of biological targets, moving far beyond the original metabolic applications.

The strategic addition of an aryl group, specifically a 4-methoxyphenyl substituent, at the 5-position of the nicotinic acid ring dramatically alters the molecule's spatial and electronic properties. This modification opens up new avenues for therapeutic intervention, transforming the humble vitamin into a platform for developing highly specific and potent agents targeting complex diseases like cancer and chronic inflammation. This guide will explore the synthesis, mechanisms, and potential of this promising class of compounds.

Part 1: Core Synthetic Strategies

The foundational step in accessing this class of compounds is the formation of the carbon-carbon bond between the pyridine core and the methoxyphenyl ring. The most robust and widely adopted method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The Suzuki coupling is preferred due to its high functional group tolerance (the carboxylic acid of the nicotinic acid moiety does not need to be protected), its use of commercially available and relatively non-toxic boronic acid reagents, and its generally high yields. The choice of catalyst (e.g., a palladium source like Pd(OAc)₂), a suitable ligand (e.g., a phosphine), and a base is critical. The base activates the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle[1][2].

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 5-Halonicotinic Acid Ester (X = Br, I) Catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂ + Ligand) R1->Catalyst R2 4-Methoxyphenylboronic Acid R2->Catalyst Product This compound Ester Catalyst->Product Suzuki Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) FinalProduct This compound Product->FinalProduct Hydrolysis (e.g., NaOH)

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Representative Synthesis via Suzuki Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions involving aryl halides[1].

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 5-bromonicotinate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add a 4:1 mixture of Dioxane and Water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol) to the mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 85-90°C and maintain it at this temperature with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude ester product by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2M aqueous sodium hydroxide. Stir at room temperature until the ester is fully consumed (monitored by TLC). Acidify the mixture with 1M HCl to precipitate the carboxylic acid product. Filter, wash with cold water, and dry to yield this compound.

Part 2: Therapeutic Potential as Kinase Inhibitors (Anticancer Activity)

A primary area where 5-arylnicotinic acid derivatives show immense promise is in oncology, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, a process they stimulate by secreting VEGF. When VEGF binds to VEGFR-2 on endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to new vessel formation. By inhibiting the kinase activity of VEGFR-2, these nicotinic acid derivatives block this signaling cascade, effectively cutting off the tumor's blood and nutrient supply.[4][5]

G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K/Akt VEGFR2->PI3K RAS Ras/MAPK VEGFR2->RAS Inhibitor 5-(4-Methoxyphenyl) nicotinamide Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site ATP ATP ADP ADP Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Quantitative Data: In Vitro Activity of Nicotinamide-Based Analogs

Studies have shown that converting the carboxylic acid of the parent scaffold to various amides is crucial for potent VEGFR-2 inhibition. The amide moiety often acts as a "hinge-binder," forming key hydrogen bonds within the ATP-binding pocket of the kinase.[3][6]

Compound IDModifications from Core ScaffoldTarget Cell LineIC₅₀ (µM)VEGFR-2 IC₅₀ (nM)Reference
Compound 6 Nicotinamide-hydrazone derivativeHCT-1169.360.83[3]
HepG-27.8[3]
Compound 8 Nicotinamide-thiosemicarbazideHCT-1165.477.02[6]
HepG-27.1[6]
Sorafenib Reference Drug--53.65[6]
Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a standard method for assessing the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.

  • Plate Preparation: Add 5 µL of test compound (serially diluted in DMSO) to the wells of a 96-well plate.

  • Enzyme & Substrate Addition: To each well, add 20 µL of a solution containing recombinant human VEGFR-2 enzyme and a poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer.

  • Reaction Initiation: Initiate the phosphorylation reaction by adding 25 µL of ATP solution to each well. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using an antibody that specifically recognizes the phosphorylated tyrosine, linked to a detection system (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate).

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 3: Therapeutic Potential as Anti-inflammatory Agents

Derivatives of the this compound scaffold have also demonstrated significant anti-inflammatory properties. This activity stems from their ability to modulate key pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory effects are often multifactorial. Evidence points towards the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that produce inflammatory mediators like prostaglandins and nitric oxide. Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in driving and sustaining inflammation.[7][8]

References

discovery and history of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic Acid: Synthesis, Properties, and Therapeutic Context

This guide provides a comprehensive technical overview of this compound, a compound of interest within the broader class of nicotinic acid derivatives. While a singular, seminal "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence is confirmed by its CAS registry number 887973-52-6[1]. This document, therefore, synthesizes information from the wider body of research on nicotinic acid and its analogs to present a detailed account of its synthesis, physicochemical properties, and potential therapeutic relevance for researchers, scientists, and drug development professionals.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin essential for cellular metabolism.[2][3] It serves as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for a vast array of redox reactions in the body.[2] Beyond its nutritional role, pharmacological doses of nicotinic acid have been used for decades to manage dyslipidemia.[4][5][6] It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6]

The therapeutic utility of nicotinic acid has spurred significant interest in the development of its derivatives to improve efficacy, reduce side effects (such as flushing), and explore new therapeutic applications.[4][5][6] Aryl-substituted nicotinic acids, such as this compound, represent a key area of this research, with modifications aimed at modulating the compound's pharmacological profile.[7][8]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
CAS Number 887973-52-6[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
Topological Polar Surface Area (TPSA) 59.42 Ų[1]
LogP 2.4554[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 3[1]

Synthesis of this compound

The synthesis of 5-aryl-nicotinic acids is well-documented in the chemical literature, with palladium-catalyzed cross-coupling reactions being a prominent method. A general and efficient route for the synthesis of 5-arylnicotinates involves the Suzuki coupling of a brominated pyridine derivative with an arylboronic acid.[9]

A plausible synthetic pathway for this compound is outlined below. This approach offers a versatile and high-yielding route to the target compound.

Experimental Protocol: Suzuki Cross-Coupling for the Synthesis of 5-Aryl-Nicotinic Acid Esters

This protocol describes a general method for the synthesis of 5-aryl-nicotinic acid esters, which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Step 1: Suzuki Cross-Coupling Reaction

  • To a reaction vessel, add methyl 5-bromonicotinate (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a suitable base, for example, sodium carbonate (2 equivalents), dissolved in a mixture of a solvent like toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure methyl 5-(4-methoxyphenyl)nicotinate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified methyl 5-(4-methoxyphenyl)nicotinate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide (e.g., 2-3 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic pathway for this compound.

Potential Therapeutic Applications and Biological Context

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.[7] These compounds can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] The introduction of an aryl group at the 5-position of the pyridine ring can influence the molecule's interaction with biological targets, potentially leading to enhanced anti-inflammatory effects with an improved side-effect profile.[8]

Dyslipidemia Management

The primary pharmacological action of nicotinic acid is the modulation of lipid profiles.[4][5][6] It is plausible that this compound was synthesized as part of a research program aimed at discovering novel agonists of the nicotinic acid receptor (GPR109A) with reduced flushing side effects.[4][5] The methoxyphenyl group could potentially alter the binding affinity and signaling pathway activation of the receptor, leading to a more favorable therapeutic window.

Signaling_Pathway cluster_cell Adipocyte Receptor GPR109A Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Inhibition Lipolysis Lipolysis Inhibition HSL->Lipolysis Catalyzes Ligand This compound (Potential Agonist) Ligand->Receptor

Hypothesized mechanism of action via GPR109A.

Conclusion

This compound is a tangible chemical entity with a plausible and efficient synthetic route based on modern cross-coupling methodologies. While its specific discovery and detailed biological evaluation are not extensively documented in publicly accessible literature, its structural framework as a 5-aryl-nicotinic acid derivative places it within a class of compounds with significant therapeutic potential, particularly in the areas of inflammation and lipid metabolism. This guide provides a foundational understanding for researchers interested in exploring the properties and applications of this and related molecules. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.

References

spectroscopic analysis of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(4-Methoxyphenyl)nicotinic Acid

Introduction: Unveiling the Molecular Architecture

This compound (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ) is a biphenyl-type heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a nicotinic acid core linked to a methoxy-substituted phenyl ring, presents a unique combination of functional groups—a carboxylic acid, a pyridine ring, and a methoxy ether. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications.

Spectroscopic analysis provides the definitive toolkit for this characterization. By probing the molecule with different forms of energy, we can map its atomic connectivity, identify its functional groups, and confirm its overall structure with high fidelity. This guide offers a comprehensive, field-proven approach to the multi-faceted , intended for researchers and drug development professionals who require rigorous analytical validation.

molecule_structure cluster_pyridine Nicotinic Acid Moiety cluster_phenyl 4-Methoxyphenyl Moiety p1 p2 p3 p4 p5 p6 C1 C2 C1->C2 C3 C2->C3 N1 N1->C1 C4 C3->C4 COOH C3->COOH C5 C4->C5 C5->N1 C_link C5->C_link C7 C_link->C7 ph1 ph2 ph3 ph4 ph5 ph6 C8 C7->C8 C9 C8->C9 C10 C9->C10 OCH3 C9->OCH3 C11 C10->C11 C11->C_link

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum of this molecule is highly diagnostic. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, combined with the electron-donating effect of the methoxy group, creates a well-resolved distribution of proton signals across the spectrum. The acidic proton of the carboxyl group is exceptionally deshielded due to strong hydrogen bonding and electronegativity, placing its signal in a unique downfield region.[2]

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively dissolves the compound and its residual water peak does not obscure key signals. The acidic proton is also readily observable in DMSO-d₆.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • Validation: To confirm the identity of the acidic -COOH proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton will disappear due to hydrogen-deuterium exchange.[2]

Predicted Spectral Data & Interpretation

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-COOH~13.0 - 13.5Broad Singlet (br s)1HHighly deshielded acidic proton, signal broadened by hydrogen exchange.[2][3]
Pyridine H2, H6~8.8 - 9.1Singlet / Doublet2HProtons ortho to the electron-withdrawing pyridine nitrogen are significantly deshielded.[4]
Pyridine H4~8.2 - 8.4Singlet / Triplet1HProton para to the nitrogen, influenced by adjacent substituents.[4]
Phenyl H (ortho to link)~7.6 - 7.8Doublet (d)2HPart of an AA'BB' system, deshielded by proximity to the pyridine ring.
Phenyl H (ortho to -OCH₃)~7.0 - 7.2Doublet (d)2HShielded by the electron-donating methoxy group.
-OCH₃~3.8 - 3.9Singlet (s)3HCharacteristic chemical shift for methoxy protons on an aromatic ring.[5]
¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to direct attachment to two highly electronegative oxygen atoms.[2] Carbons attached to nitrogen or oxygen are also found significantly downfield.

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This standard experiment provides a single peak for each unique carbon atom.

  • Advanced Techniques (Optional): If further confirmation is needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Spectral Data & Interpretation

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-C OOH~165 - 168Carbonyl carbon of an aromatic carboxylic acid, highly deshielded.[2][4]
Phenyl C -OCH₃~160 - 162Aromatic carbon attached to oxygen, highly deshielded.
Pyridine C 2, C 6~150 - 154Carbons adjacent to the pyridine nitrogen are significantly deshielded.[6]
Pyridine C 4~137 - 140Deshielded aromatic carbon of the pyridine ring.[6]
Phenyl C -link~128 - 131Quaternary carbon linking the two rings.
Pyridine C -link~133 - 136Quaternary carbon of the pyridine ring.
Pyridine C 3~125 - 128Carbon bearing the carboxyl group.
Phenyl C H (ortho to link)~127 - 129Aromatic methine carbons.
Phenyl C H (ortho to -OCH₃)~114 - 116Shielded by the electron-donating effect of the methoxy group.
-OC H₃~55 - 56Characteristic shift for a methoxy carbon.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum will be dominated by the highly characteristic absorptions of the carboxylic acid group. The molecule's tendency to form hydrogen-bonded dimers in the solid state will cause a significant broadening of the O-H stretching band and a lowering of the C=O stretching frequency.[7][8]

G start Sample Preparation (KBr Pellet or ATR) acquire Acquire FT-IR Spectrum (4000-400 cm⁻¹) start->acquire Place in Spectrometer process Process Data (Baseline Correction, Normalization) acquire->process identify Identify Key Vibrational Bands process->identify compare Compare with Reference Spectra / Predicted Frequencies identify->compare confirm Confirm Functional Groups compare->confirm

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocol

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster, simpler method requiring minimal sample preparation.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Subtraction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.

Predicted Spectral Data & Interpretation

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Broad, StrongA very broad and characteristic absorption due to strong hydrogen bonding, often overlapping C-H stretches.[2][9]
C-H Stretch (Aromatic)3000 - 3100Sharp, MediumSharp peaks appearing on top of the broad O-H band.
C=O Stretch (Conjugated Carboxylic Acid)1690 - 1715Strong, SharpThe most intense peak in the spectrum. Its frequency is lowered from a typical acid (~1760 cm⁻¹) due to conjugation and H-bonding.[7][8]
C=C & C=N Stretch (Aromatic Rings)1450 - 1620Medium-StrongA series of sharp peaks corresponding to the vibrations of the pyridine and phenyl rings.
C-O Stretch (Ether & Carboxylic Acid)1240 - 1320StrongAsymmetric C-O-C stretch from the methoxy group and C-O stretch from the acid.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the extensive conjugation across the two aromatic rings creates a large π-electron system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in strong absorption of UV light at longer wavelengths (a bathochromic shift) corresponding to π → π* transitions.[7][8][10]

Experimental Protocol

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or methanol are suitable choices.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M). The exact concentration should be adjusted to ensure the maximum absorbance is within the optimal instrumental range (0.2 - 1.0 a.u.).

  • Data Acquisition: Record the spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument and correct for any solvent absorption.

Predicted Spectral Data

Transition TypePredicted λ_max (nm)Rationale
π → π~260 - 290The extensive conjugation across the biphenyl-like system will result in a strong absorption band at a significantly longer wavelength than either benzene or pyridine alone.[7][8][10]
n → π~210 - 220A weaker absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen. This may be masked by the much stronger π → π* transition.[2][7]

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the elemental formula. "Soft" ionization techniques like Electrospray Ionization (ESI) are ideal for this molecule as they typically generate the intact protonated molecule [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.[11][12]

Experimental Protocol

  • Ionization Method: Electrospray Ionization (ESI) is the preferred method. It is well-suited for polar, nitrogen-containing compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition (C₁₃H₁₁NO₃). A standard quadrupole analyzer is sufficient for nominal mass confirmation.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. Positive mode is expected to show a strong signal for [M+H]⁺, while negative mode will show [M-H]⁻.

Predicted Spectral Data

IonPredicted m/zRationale
[M+H]⁺ 230.076 (Primary Ion) The protonated molecular ion. Its accurate mass confirms the molecular formula. The base peak in the positive ion ESI spectrum.
[M-H]⁻228.061The deprotonated molecular ion, expected in negative ion mode.
[M+Na]⁺252.058An adduct with sodium ions, commonly observed in ESI-MS.
Fragmentation Ions
[M+H - H₂O]⁺212.065Loss of water from the carboxylic acid group.
[M+H - COOH]⁺ / [M+H - HCOOH]⁺185.081 / 184.073Loss of the carboxyl group as a radical or formic acid, a common fragmentation pathway for carboxylic acids. The resulting fragment corresponds to the stable biphenyl core. A similar fragmentation is seen for nicotinic acid.[12][13]

Conclusion

The structural verification of this compound is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy verifies the conjugated electronic system, and high-resolution mass spectrometry unequivocally establishes the molecular formula. Together, these methods provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of the molecule for its intended scientific applications.

References

CAS number and IUPAC name for 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)nicotinic acid for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this guide delves into the compound's chemical identity, synthesis, potential mechanisms of action, and robust protocols for its evaluation.

Core Compound Identification and Physicochemical Profile

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methoxyphenyl group at the 5-position of the pyridine ring. This substitution is of high interest in drug design for its potential to modulate the pharmacological properties of the parent nicotinic acid scaffold.

Chemical Identity
IdentifierValueSource
IUPAC Name 5-(4-methoxyphenyl)pyridine-3-carboxylic acid[1][2]
CAS Number 887973-52-6[1]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1]
Synonyms 5-(4-methoxyphenyl)pyridine-3-carboxylic Acid, 5-(4-methoxyphenyl)-3-pyridinecarboxylic acid[1][2]
Computed Physicochemical Properties

The following properties are computationally derived and provide insight into the molecule's behavior in biological systems, such as membrane permeability and solubility.

PropertyValueSignificance in Drug Development
LogP 2.45Indicates moderate lipophilicity, suggesting good potential for oral absorption.
Topological Polar Surface Area (TPSA) 59.42 ŲSuggests good cell permeability characteristics.
Hydrogen Bond Donors 1Influences solubility and receptor binding interactions.
Hydrogen Bond Acceptors 3Key for forming interactions with biological targets.
Rotatable Bonds 3Provides conformational flexibility for optimal target binding.

(Data sourced from ChemScene)[1]

Synthesis and Purification Strategy

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers high yields and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[3]

Conceptual Synthetic Workflow: Suzuki Coupling

The logical approach involves coupling a halogenated nicotinic acid derivative with a methoxyphenylboronic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 5-Bromonicotinic acid F Suzuki Cross-Coupling Reaction A->F B 4-Methoxyphenylboronic acid B->F C Pd Catalyst (e.g., Pd(dppf)Cl2) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., DMA/Water) E->F G Crude Product Mixture F->G H Purification (Acid-Base Extraction & Recrystallization) G->H I This compound (Final Product) H->I

Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

  • Reaction Setup: In a nitrogen-purged round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically N,N-Dimethylacetamide (DMA) and water (e.g., 4:1 ratio).

  • Catalyst Introduction: Introduce the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), under a positive flow of nitrogen.

  • Heating and Monitoring: Heat the reaction mixture to 100-120°C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. An incomplete reaction may require extended time or a moderate temperature increase.[4]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and perform an acid-base extraction. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Purification: Filter the crude solid. Significant material loss can occur during purification; to mitigate this, dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water) and allow it to cool slowly for recrystallization.[4]

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥98% as determined by HPLC.

Potential Pharmacological Significance and Mechanism of Action

While specific studies on this compound are not extensively published, its structural similarity to nicotinic acid (niacin) provides a strong, authoritative basis for predicting its pharmacological activity. Niacin is a well-established therapeutic agent for treating dyslipidemia.[5][6] The introduction of the methoxyphenyl moiety is a rational drug design strategy aimed at optimizing efficacy, selectivity, or pharmacokinetic properties.[7]

Primary Target: The GPR109A Receptor

Nicotinic acid's primary mechanism of action for its lipid-modifying effects is mediated through the G protein-coupled receptor GPR109A (also known as HM74A).[8] This receptor is highly expressed in adipocytes and immune cells like Langerhans cells.

  • In Adipocytes: Activation of GPR109A inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[6]

  • In the Liver: The reduced FFA influx results in decreased hepatic synthesis of triglycerides (TGs). This, in turn, leads to reduced production and secretion of Very-Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL) particles.[9]

  • Effect on HDL: Niacin also raises levels of High-Density Lipoprotein (HDL) cholesterol. It achieves this primarily by reducing the catabolism (breakdown) of apolipoprotein A-I (ApoA-I), the main protein component of HDL, in the liver.[5][9]

The common side effect of flushing is also mediated by GPR109A activation in skin Langerhans cells, which stimulates the release of prostaglandins D₂ and E₂.[9] Derivatives like this compound are explored in hopes of separating the therapeutic lipid-modifying effects from the flushing side effect.

Signaling Pathway Diagram

G cluster_adipocyte Adipocyte cluster_liver Hepatocyte (Liver Cell) NA 5-(4-Methoxyphenyl) nicotinic acid GPR109A GPR109A Receptor NA->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase cAMP->HSL Inhibits FFA_release ↓ Free Fatty Acid Release HSL->FFA_release FFA_influx ↓ FFA Influx FFA_release->FFA_influx To Liver TG ↓ Triglyceride Synthesis FFA_influx->TG VLDL ↓ VLDL Secretion TG->VLDL LDL ↓ LDL Levels VLDL->LDL leads to ApoAI ApoA-I Catabolism HDL ↑ HDL Levels ApoAI->HDL increases half-life of NA_liver 5-(4-Methoxyphenyl) nicotinic acid NA_liver->ApoAI Inhibits

Caption: Proposed mechanism of action for this compound based on the known pathways of nicotinic acid.

Protocol for Preclinical Evaluation

To validate the therapeutic potential of this compound, a multi-step evaluation process is required, starting with in vitro assays and progressing to in vivo models.

In Vitro Assay: GPR109A Receptor Activation

Objective: To determine the potency and efficacy of the compound in activating the GPR109A receptor.

Methodology: cAMP Measurement Assay

  • Cell Culture: Use a stable cell line expressing human GPR109A, such as HEK-293 or CHO cells.

  • Assay Preparation: Plate the cells in a 96-well plate. Prior to the assay, treat the cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Compound Treatment: Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the cells. Include a known agonist (nicotinic acid) as a positive control.

  • Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels. The activation of the inhibitory GPR109A receptor by the test compound will counteract this effect.

  • Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Model: High-Cholesterol Diet-Fed Rats

Objective: To assess the antihyperlipidemic activity of the compound in a relevant animal model. This approach is standard for evaluating novel nicotinic acid derivatives.[7]

Methodology:

  • Animal Model: Use male Wistar rats. Induce hyperlipidemia by feeding them a high-cholesterol diet for 4-6 weeks.

  • Grouping: Divide the animals into groups:

    • Normal Control (standard diet)

    • Hyperlipidemic Control (high-cholesterol diet + vehicle)

    • Positive Control (high-cholesterol diet + nicotinic acid)

    • Test Groups (high-cholesterol diet + varying doses of this compound)

  • Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.

  • Sample Collection: At the end of the study, collect blood samples after an overnight fast.

  • Biochemical Analysis: Analyze serum samples for:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • HDL-Cholesterol

    • LDL-Cholesterol (calculated or measured)

  • Data Analysis: Compare the lipid profiles of the test groups with the hyperlipidemic control and positive control groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in TC, TG, and LDL, coupled with an increase in HDL, would indicate promising therapeutic activity.[7]

Conclusion and Future Outlook

This compound stands as a promising candidate for further investigation in the realm of metabolic disease therapeutics. Its rational design, based on the well-understood pharmacology of nicotinic acid, provides a solid foundation for its potential as a lipid-modifying agent. The synthetic accessibility via robust methods like Suzuki coupling allows for efficient production and future analogue development. The critical next steps involve rigorous preclinical evaluation, as outlined in this guide, to fully characterize its pharmacological profile, including its potential for reduced side effects compared to its parent compound. This molecule represents a valuable tool for researchers aiming to develop next-generation therapies for cardiovascular and metabolic disorders.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of 5-(4-Methoxyphenyl)nicotinic acid (CAS No: 887973-52-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical predictions with established analytical principles to serve as a foundational resource. We delve into the compound's structural identification, physicochemical characteristics, detailed spectroscopic profile, and inherent reactivity. The guide includes standardized protocols for analytical characterization, ensuring that researchers can validate and expand upon this data in their own laboratories. The overarching goal is to equip scientists with the critical data necessary for the effective utilization of this compound as a versatile building block in modern synthetic and medicinal chemistry.

Compound Identification and General Properties

This compound is a bi-aryl compound featuring a nicotinic acid moiety linked to an anisole ring. This structural arrangement makes it a valuable scaffold in medicinal chemistry, combining the hydrogen bonding capabilities and aromatic interactions of its constituent parts. Its formal identification and core properties are summarized below.

IdentifierValueSource
IUPAC Name 5-(4-methoxyphenyl)pyridine-3-carboxylic acid[1]
Synonyms 5-(4-methoxyphenyl)nicotinicacid[1][2]
CAS Number 887973-52-6[1][2][3]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
SMILES COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O[2]
InChI Key LNDZESDZHPDHJN-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

The macroscopic physical properties and computationally derived chemical descriptors of a compound are fundamental to its application, influencing everything from reaction solvent selection to its potential pharmacokinetic profile.

Physical Properties

The data presented here are based on predictions and data from structurally related compounds, providing a reliable starting point for experimental work.

PropertyValueNotes
Appearance White to off-white crystalline powder.Based on the parent compound, nicotinic acid.[4]
Boiling Point 450.0 ± 40.0 °CPredicted value.[5]
Melting Point 236.6 °CThis is the experimental melting point of the parent compound, nicotinic acid.[6] An experimental value for the title compound is not readily available.
Solubility Slightly soluble in heated DMSO.Inferred from structurally similar compounds.[7] Likely soluble in other polar aprotic solvents like DMF and sparingly soluble in water and nonpolar solvents.
Storage Sealed in dry, 2-8°C.Recommended by suppliers to ensure long-term stability.[2]
Computed Chemical Descriptors

These descriptors, calculated using computational models, are invaluable for predicting a molecule's behavior in biological systems and for designing analytical methods like chromatography.

DescriptorValueSignificance
LogP 2.4554Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.[2]
Topological Polar Surface Area (TPSA) 59.42 ŲSuggests good potential for oral bioavailability and cell permeability.[2]
Hydrogen Bond Donors 1The carboxylic acid proton.[2]
Hydrogen Bond Acceptors 3The pyridine nitrogen, carbonyl oxygen, and hydroxyl oxygen.[2]
Rotatable Bonds 3Provides a degree of conformational flexibility.[2]
pKa ~4.85This is the pKa of the parent nicotinic acid; the methoxyphenyl substituent is unlikely to alter it dramatically.[6] Indicates it is a weak acid.

Workflow for Physicochemical and Structural Characterization

A systematic workflow is crucial for the unambiguous identification and purity assessment of any chemical compound. The following diagram outlines a standard, self-validating protocol for the characterization of a new batch of this compound.

G Figure 1: General Workflow for Compound Characterization cluster_0 Initial Assessment cluster_1 Purity & Thermal Analysis cluster_2 Structural Elucidation cluster_3 Final Validation A Sample Receipt & Visual Inspection B Solubility Screening (e.g., H2O, MeOH, DMSO, DCM) A->B C Melting Point Determination B->C D Reverse-Phase HPLC-UV (Purity Assessment) B->D E Mass Spectrometry (LC-MS) (Confirm Molecular Weight) D->E F 1H & 13C NMR Spectroscopy (Confirm Connectivity) E->F G FT-IR Spectroscopy (Confirm Functional Groups) F->G H Data Interpretation & Structural Confirmation G->H I Certificate of Analysis (CoA) Generation H->I

Caption: A logical workflow for the comprehensive analysis of a chemical sample.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural "fingerprint" of a molecule. While experimental spectra for this specific compound are not widely published, the following sections detail the expected spectral features based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. It works by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field, revealing information about their chemical environment, proximity to other nuclei, and bonding. A deuterated solvent such as DMSO-d₆ is typically chosen for carboxylic acids, as its polarity effectively dissolves the sample and its deuterium signal does not interfere with the proton spectrum.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ 13.0-13.5 ppm (s, 1H): A very broad singlet corresponding to the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

  • δ 9.05 ppm (d, 1H): A doublet for the proton at the 2-position of the pyridine ring.

  • δ 8.70 ppm (d, 1H): A doublet for the proton at the 6-position of the pyridine ring.

  • δ 8.25 ppm (dd, 1H): A doublet of doublets for the proton at the 4-position of the pyridine ring.

  • δ 7.70 ppm (d, 2H): A doublet representing the two aromatic protons on the methoxyphenyl ring ortho to the pyridine ring linkage.

  • δ 7.10 ppm (d, 2H): A doublet for the two aromatic protons on the methoxyphenyl ring meta to the pyridine ring linkage.

  • δ 3.85 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

  • δ 166.5 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ 160.0 ppm: Aromatic carbon bearing the methoxy group.

  • δ 152.0 - 120.0 ppm: Multiple signals for the remaining 10 aromatic carbons of the pyridine and phenyl rings.

  • δ 114.5 ppm: Aromatic carbons ortho to the methoxy group.

  • δ 55.8 ppm: Methoxy carbon (-OCH₃).

Protocol: Acquiring NMR Spectra

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Shimming: Shim the magnetic field to optimize homogeneity, using the deuterium lock signal from the solvent.

  • Acquisition (¹H): Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and 16-32 scans are typically sufficient.

  • Acquisition (¹³C): Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm and a longer acquisition time (e.g., 1024 scans) are generally required due to the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for confirming their presence.

Predicted Characteristic IR Absorption Bands (cm⁻¹):

  • 3300-2500 (broad): A very prominent and broad absorption due to the O-H stretching vibration of the carboxylic acid dimer, a hallmark feature.[9]

  • 3100-3000 (medium): Aromatic C-H stretching.

  • ~1710 (strong): A sharp and strong band from the C=O stretching of the carboxylic acid.[10]

  • ~1600, 1550, 1480 (medium-strong): A series of absorptions corresponding to the C=C and C=N aromatic ring stretching vibrations.[10]

  • ~1250 (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1030 (medium): Symmetric C-O-C stretching of the aryl ether.

Protocol: Acquiring an FT-IR Spectrum (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and present the final spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Causality: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the unambiguous determination of the molecular formula.

Predicted Mass Spectrum Data (Electrospray Ionization, Positive Mode):

  • Expected [M+H]⁺: 230.0761. This corresponds to the exact mass of the protonated molecule, C₁₃H₁₂NO₃⁺. Observing this peak confirms the molecular weight.

  • Expected [M+Na]⁺: 252.0580. Adducts with sodium are common in ESI-MS and provide secondary confirmation.

  • Key Fragmentation Ions: Fragmentation analysis (MS/MS) would likely show losses corresponding to:

    • Loss of H₂O (m/z 212.0655)

    • Loss of CO₂ (m/z 186.0862) from the carboxylic acid.

    • Cleavage of the methoxy group's methyl radical (loss of CH₃).

Reactivity and Stability

  • Carboxylic Acid Reactivity: The carboxylic acid is the primary site for synthetic modification. It can readily undergo esterification with alcohols under acidic conditions or be converted to an acid chloride (e.g., with SOCl₂) for subsequent reaction with amines to form amides. Standard peptide coupling reagents (e.g., HATU, EDC) can also be used for amide bond formation.

  • Pyridine Ring Reactivity: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. The nitrogen atom can act as a nucleophile or a base and could be susceptible to N-oxidation.

  • Stability: The compound is stable under normal laboratory conditions.[11] Long-term storage should be in a cool, dry, and dark environment to prevent potential degradation.[2][12] It is incompatible with strong oxidizing agents.[12]

Conclusion

This compound is a well-defined chemical entity with properties that make it an attractive building block for drug discovery and material science. This guide has provided a detailed overview of its identity, physicochemical characteristics, and a comprehensive predicted spectroscopic profile. The included protocols offer a standardized approach for researchers to confirm the identity and purity of their samples. This foundational knowledge is essential for the logical design of synthetic routes and the interpretation of experimental outcomes involving this versatile compound.

References

Unlocking the Therapeutic Potential of 5-(4-Methoxyphenyl)nicotinic Acid: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinic acid and its derivatives have long been a fertile ground for medicinal chemistry, yielding a diverse array of therapeutic agents. Within this chemical space, 5-(4-Methoxyphenyl)nicotinic acid presents a compelling, yet underexplored, scaffold for novel drug development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of this molecule. We will delve into promising research avenues, supported by detailed experimental protocols and a robust scientific rationale, to unlock the full potential of this intriguing compound. While specific biological data for this compound remains limited in publicly accessible literature, this guide leverages structure-activity relationships of analogous compounds to propose high-potential research trajectories in anti-inflammatory, analgesic, and neuroprotective domains.

Introduction: The Rationale for Investigating this compound

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism. Beyond its nutritional role, it serves as a precursor to the coenzymes NAD and NADP, which are crucial for a multitude of enzymatic reactions. Pharmacologically, nicotinic acid is a well-established lipid-lowering agent. The core structure of nicotinic acid has proven to be a versatile template for the development of drugs with a wide range of activities, including anti-inflammatory and analgesic properties.

The introduction of an aryl group at the 5-position of the nicotinic acid ring, as seen in this compound, offers a strategic modification to modulate its physicochemical and pharmacological properties. The 4-methoxyphenyl substituent can influence the molecule's lipophilicity, electronic distribution, and steric profile, potentially leading to enhanced potency, selectivity, and an improved safety profile compared to the parent nicotinic acid or other derivatives. The methoxy group, in particular, is a common feature in many successful drugs, often contributing to improved metabolic stability and receptor interactions.

This guide will, therefore, focus on three primary areas of investigation for this compound:

  • Anti-inflammatory and Analgesic Activity: Building upon the known anti-inflammatory effects of other nicotinic acid derivatives.

  • Neuroprotective Potential: Exploring the role of nicotinic acid analogs in neurodegenerative disease models.

  • Cardiovascular and Metabolic Applications: Investigating effects beyond traditional lipid-lowering, targeting related metabolic pathways.

Foundational Knowledge: Synthesis and Physicochemical Characterization

While specific, detailed synthetic procedures for this compound are not extensively published, its synthesis can be reasonably achieved through established cross-coupling methodologies. A plausible and efficient synthetic route would involve a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis Workflow

A robust synthesis strategy is paramount for generating the high-purity compound required for biological evaluation. The following workflow outlines a logical and experimentally sound approach.

Synthesis_Workflow Start Starting Materials: 5-Bromonicotinic Acid (4-Methoxyphenyl)boronic Acid Reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Structural & Purity Analysis (NMR, MS, HPLC) Purification->Characterization Final This compound (>98% Purity) Characterization->Final

Caption: Proposed workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound with high purity.

Materials:

  • 5-Bromonicotinic acid

  • (4-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromonicotinic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool to room temperature, then place in an ice bath to induce crystallization.

  • Filter the resulting solid and wash with cold ethanol to afford the purified product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for designing relevant biological assays and for future formulation development.

PropertyPredicted/Measured ValueSignificance in Drug Discovery
Molecular Weight 229.23 g/mol Influences diffusion and transport across membranes.[1][2]
LogP ~2.5 - 3.0Indicates lipophilicity and potential for membrane permeability.
pKa ~4.0 - 5.0 (for carboxylic acid)Determines the ionization state at physiological pH, affecting solubility and receptor interaction.
Aqueous Solubility Low (predicted)Critical for bioavailability and formulation; may require enabling technologies.
Polar Surface Area (PSA) ~50-60 ŲInfluences membrane permeability and interactions with polar targets.

Potential Research Area 1: Anti-inflammatory and Analgesic Activity

Rationale: Numerous derivatives of nicotinic acid have demonstrated significant anti-inflammatory and analgesic properties.[3][4] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[5] The 5-aryl substitution pattern has been shown to be favorable for these activities.

Proposed Signaling Pathway for Investigation

The anti-inflammatory effects of nicotinic acid derivatives are often mediated through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Toll-like Receptor (TLR) MyD88 MyD88 Receptor->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription LPS LPS LPS->Receptor Compound 5-(4-Methoxyphenyl) nicotinic acid Compound->IKK Potential Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action via NF-κB pathway inhibition.

In Vitro Anti-inflammatory Screening Protocol

Objective: To assess the anti-inflammatory activity of this compound in a cellular model of inflammation.

Cell Line: RAW 264.7 murine macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

    • Assess cell viability using the MTT assay to determine non-toxic concentrations for subsequent experiments.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Measurement (ELISA):

    • Collect the culture supernatant from the NO production assay.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production. Use a known NSAID (e.g., indomethacin) as a positive control.

In Vivo Analgesic Activity Protocol (Writhing Test)

Objective: To evaluate the peripheral analgesic activity of this compound in a mouse model.

Animal Model: Male Swiss albino mice (20-25 g).

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration:

    • Divide the mice into groups (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., acetylsalicylic acid, 100 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg).

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After 30 minutes (i.p.) or 60 minutes (p.o.) of drug administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Potential Research Area 2: Neuroprotective Effects

Rationale: Nicotinic acid and its derivatives have been implicated in neuroprotection through various mechanisms, including antioxidant effects and modulation of neuronal signaling pathways. The blood-brain barrier permeability of this compound would be a critical factor to assess early in this line of investigation.

Proposed Neuroprotective Workflow

A tiered approach, from in vitro to in vivo models, is recommended to systematically evaluate the neuroprotective potential.

Neuroprotection_Workflow A In Vitro Screening (Neuroblastoma Cell Line, e.g., SH-SY5Y) B Oxidative Stress Model (H₂O₂ or 6-OHDA induced toxicity) A->B C Assessment of Cell Viability (MTT Assay) B->C D Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay) B->D E In Vivo Proof-of-Concept (e.g., MPTP-induced Parkinson's model) D->E Promising In Vitro Data F Behavioral Assessment (Rotarod, Open Field Test) E->F G Post-mortem Brain Analysis (Tyrosine Hydroxylase Immunohistochemistry) E->G

Caption: A stepwise workflow for investigating neuroprotective effects.

In Vitro Neuroprotection Protocol

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS. Differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days to induce a more neuron-like phenotype.

  • Cytotoxicity Assay: Determine the non-toxic concentration range of the test compound on differentiated SH-SY5Y cells using the MTT assay.

  • Neuroprotection Assay:

    • Pre-treat the differentiated cells with non-toxic concentrations of this compound for 2 hours.

    • Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂) for 24 hours.

    • Measure cell viability using the MTT assay.

  • Measurement of Intracellular ROS:

    • Pre-treat cells with the test compound, followed by exposure to the neurotoxin.

    • Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Measure the fluorescence intensity, which is proportional to the intracellular ROS levels, using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated groups to the toxin-only treated group. Use a known antioxidant (e.g., N-acetylcysteine) as a positive control.

Potential Research Area 3: Cardiovascular and Metabolic Applications

Rationale: While nicotinic acid is a known lipid-modifying agent, its use is often limited by side effects such as flushing.[6] The 5-aryl substitution may alter the interaction with the nicotinic acid receptor (GPR109A), potentially reducing flushing while retaining or enhancing beneficial metabolic effects.

GPR109A Receptor Activation Assay Protocol

Objective: To assess the agonist or antagonist activity of this compound at the GPR109A receptor.

Assay Type: Calcium mobilization assay in a stable cell line expressing GPR109A.

Procedure:

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Calcium Flux Assay:

    • Seed the cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader with an automated injection system.

  • Data Analysis:

    • Generate dose-response curves and calculate the EC₅₀ for agonist activity.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known GPR109A agonist (nicotinic acid) and measure the inhibition of the agonist response.

Conclusion and Future Directions

This compound stands as a promising yet largely unexplored molecule with significant potential for development as a novel therapeutic agent. The research areas outlined in this guide provide a solid foundation for a systematic and scientifically rigorous investigation into its pharmacological properties. The proposed experimental protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data to support further development.

Future work should focus on a comprehensive structure-activity relationship (SAR) study by synthesizing and evaluating a library of related analogs with modifications to the methoxy group (e.g., ethoxy, trifluoromethoxy) and the position of the methoxy group on the phenyl ring. Furthermore, promising results from these initial studies should be followed by more extensive in vivo efficacy studies in relevant disease models, as well as preliminary ADME/Tox profiling to assess the drug-like properties of this compound. The journey from a promising scaffold to a clinically viable drug is long and challenging, but the scientific rationale for investigating this compound is compelling.

References

Methodological & Application

Synthesis Protocol for 5-(4-Methoxyphenyl)nicotinic Acid: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aryl Nicotinic Acid Scaffolds

5-Aryl nicotinic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aryl group at the 5-position of the nicotinic acid ring can significantly modulate the pharmacological properties of the parent molecule, leading to a wide range of therapeutic applications, including anti-inflammatory, analgesic, and potential anti-cancer activities. 5-(4-Methoxyphenyl)nicotinic acid, in particular, is a valuable building block in drug discovery due to the presence of the electron-donating methoxy group, which can influence molecular interactions and metabolic stability.

This application note provides a comprehensive and robust protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology follows a logical and field-proven two-step sequence: the initial formation of a methyl ester intermediate via a Suzuki-Miyaura cross-coupling reaction, followed by its efficient hydrolysis to yield the final carboxylic acid. This approach is strategically chosen to facilitate purification and enhance the overall yield and purity of the target compound.

Synthetic Strategy: A Two-Step Approach to Purity and Yield

The synthesis of this compound is strategically designed in two key stages to ensure a high-purity final product. This methodology leverages the strengths of palladium-catalyzed cross-coupling chemistry and standard ester hydrolysis.

Synthesis_Strategy cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis Methyl_5-bromonicotinate Methyl 5-bromonicotinate Methyl_5-(4-methoxyphenyl)nicotinate Methyl 5-(4-methoxyphenyl)nicotinate Methyl_5-bromonicotinate->Methyl_5-(4-methoxyphenyl)nicotinate Pd(PPh₃)₄, K₂CO₃ 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic acid 4-Methoxyphenylboronic_acid->Methyl_5-(4-methoxyphenyl)nicotinate Methyl_5-(4-methoxyphenyl)nicotinate_hydrolysis Methyl 5-(4-methoxyphenyl)nicotinate 5-(4-Methoxyphenyl)nicotinic_acid This compound Methyl_5-(4-methoxyphenyl)nicotinate_hydrolysis->5-(4-Methoxyphenyl)nicotinic_acid LiOH, THF/H₂O

Caption: Two-step synthesis of this compound.

The initial step involves a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. Here, the commercially available methyl 5-bromonicotinate is coupled with 4-methoxyphenylboronic acid. The use of the methyl ester of 5-bromonicotinic acid, as opposed to the free acid, is a deliberate choice to prevent potential side reactions involving the carboxylic acid group and to facilitate a cleaner reaction profile with simpler purification of the resulting intermediate ester.

The second step is a straightforward saponification of the methyl ester intermediate. This hydrolysis reaction, typically carried out with a base such as lithium hydroxide, efficiently converts the ester to the desired carboxylic acid.[1][2] This two-step process allows for the purification of a neutral intermediate, which is often less challenging than the purification of the final acidic product, thereby ensuring a high degree of purity in the final compound.

Experimental Protocols

Part A: Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate (Suzuki-Miyaura Coupling)

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of methyl 5-bromonicotinate with 4-methoxyphenylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl 5-bromonicotinate≥97%Commercial Source
4-Methoxyphenylboronic acid≥98%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercial SourceHandle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial SourceFinely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Commercial SourceDegas before use.
Deionized WaterIn-houseDegas before use.
Ethyl AcetateACS GradeCommercial SourceFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.

Instrumentation:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer with heating mantle

  • Condenser

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 5-bromonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio. Stir the mixture to form a suspension. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification of Intermediate: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield methyl 5-(4-methoxyphenyl)nicotinate as a solid.

Part B: Synthesis of this compound (Hydrolysis)

This protocol describes the saponification of the methyl ester intermediate to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl 5-(4-methoxyphenyl)nicotinateFrom Part A
Lithium Hydroxide (LiOH)≥98%Commercial Source
Tetrahydrofuran (THF)ACS GradeCommercial Source
Deionized WaterIn-house
Hydrochloric Acid (HCl)1 M solutionIn-houseFor acidification.
Ethyl AcetateACS GradeCommercial SourceFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial SourceFor drying.

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-(4-methoxyphenyl)nicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Hydrolysis: Add lithium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).

  • Workup and Acidification: Once the hydrolysis is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The solid can be further purified by recrystallization from a suitable solvent system such as ethanol/water to yield this compound as a pure solid. Dry the final product under vacuum.

Characterization of this compound

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following are the expected spectral data for the final product.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected shifts (ppm): δ 13.5-12.5 (br s, 1H, COOH), 9.05 (s, 1H, Ar-H), 8.70 (s, 1H, Ar-H), 8.25 (s, 1H, Ar-H), 7.70 (d, J = 8.8 Hz, 2H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected shifts (ppm): δ 166.5 (COOH), 160.0 (C-O), 152.0, 148.0, 138.0, 132.0, 130.0, 129.0, 128.0, 114.5, 55.5 (OCH₃).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₁NO₃, [M+H]⁺.

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of the aryl halide (methyl 5-bromonicotinate) to the active palladium(0) catalyst. This is followed by transmetalation, where the organic group from the organoboron reagent (4-methoxyphenylboronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Conclusion and Future Perspectives

The two-step synthesis protocol outlined in this application note provides a reliable and efficient method for obtaining high-purity this compound. The strategic use of a methyl ester intermediate in the Suzuki-Miyaura coupling reaction simplifies purification and contributes to a robust and scalable process suitable for drug discovery and development settings. The provided detailed experimental procedures and characterization data serve as a comprehensive guide for researchers.

The versatility of the 5-arylnicotinic acid scaffold ensures that this synthetic protocol can be adapted for the creation of diverse libraries of compounds for biological screening. Future work could involve exploring a wider range of substituted arylboronic acids to generate novel analogues with potentially enhanced therapeutic properties.

References

Experimental Applications of 5-(4-Methoxyphenyl)nicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of 5-(4-Methoxyphenyl)nicotinic Acid as a Bioactive Scaffold

This compound is a derivative of nicotinic acid (niacin or vitamin B3), a well-established therapeutic agent for dyslipidemia.[1] The core nicotinic acid structure has been a fertile ground for medicinal chemistry exploration, leading to derivatives with a wide range of biological activities, including anti-inflammatory, analgesic, and antihyperlipidemic effects.[2][3][4] The introduction of a 4-methoxyphenyl group at the 5-position of the pyridine ring creates a novel chemical entity with distinct physicochemical properties that may modulate its biological activity, pharmacokinetic profile, and target interactions.[1]

The structural characteristics of this compound, combining a hydrogen bond donor/acceptor in the carboxylic acid group with a lipophilic aryl substituent, make it an intriguing candidate for investigation against various therapeutic targets. This document provides a detailed guide for the experimental evaluation of this compound in two key areas of medicinal chemistry: anti-inflammatory and antihyperlipidemic applications. The protocols outlined herein are based on established methodologies for analogous nicotinic acid derivatives and provide a robust framework for characterizing the bioactivity of this specific compound.

Synthesis of this compound

A common and efficient method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[2] This approach involves the palladium-catalyzed reaction of a 5-halonicotinate with an appropriate arylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Protocol: Two-Step Synthesis via Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Coupling of Methyl 5-bromonicotinate with 4-methoxyphenylboronic acid

  • To a solution of methyl 5-bromonicotinate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane or DMF, add an aqueous solution of a base, for example, 2M sodium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 5-(4-methoxyphenyl)nicotinate.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 5-(4-methoxyphenyl)nicotinate (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to a pH of 4-5 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow Start Methyl 5-bromonicotinate + 4-methoxyphenylboronic acid Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C) Start->Coupling Intermediate Methyl 5-(4-methoxyphenyl)nicotinate Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Experimental Application I: Anti-Inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, mediated in part through the GPR109A receptor, which can lead to the suppression of pro-inflammatory cytokine production.[5][6] The following protocols describe the evaluation of this compound for its potential anti-inflammatory effects.

In Vitro Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of the test compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (test compound)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • MTT reagent

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO₂ incubator. Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Data Analysis:

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ values. The MTT assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compoundData to be determinedData to be determinedData to be determined
Dexamethasone (Positive Control)~1~0.1~0.5
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[7]

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg). The vehicle control group receives the vehicle only, and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model iv_start RAW 264.7 Macrophages iv_treat Treat with this compound iv_start->iv_treat iv_stim Stimulate with LPS iv_treat->iv_stim iv_measure Measure NO, TNF-α, IL-6 iv_stim->iv_measure iv_end Determine IC50 iv_measure->iv_end inv_start Wistar Rats inv_treat Administer this compound inv_start->inv_treat inv_inflame Inject Carrageenan in Paw inv_treat->inv_inflame inv_measure Measure Paw Edema inv_inflame->inv_measure inv_end Calculate % Inhibition inv_measure->inv_end

Caption: Workflow for assessing anti-inflammatory activity.

Experimental Application II: Antihyperlipidemic Activity

Given that nicotinic acid is a well-known antihyperlipidemic agent, it is crucial to evaluate this compound for similar or improved activity.[8][9]

In Vivo Protocol: High-Cholesterol Diet-Induced Hyperlipidemia in Rats

This model assesses the compound's ability to modulate lipid profiles in a diet-induced hyperlipidemic state.[4]

Materials:

  • Male Wistar rats

  • Standard pellet diet

  • High-cholesterol diet (standard diet supplemented with cholesterol, cholic acid, and coconut oil)

  • This compound (test compound)

  • Atorvastatin (positive control)

  • Kits for measuring total cholesterol, triglycerides, HDL-C, and LDL-C

Procedure:

  • Induction of Hyperlipidemia: Feed the rats a high-cholesterol diet for 4 weeks to induce hyperlipidemia. A control group is fed a standard diet.

  • Grouping and Treatment: After 4 weeks, divide the hyperlipidemic rats into groups:

    • Hyperlipidemic control (vehicle)

    • Test compound groups (e.g., 25, 50, 100 mg/kg, p.o.)

    • Positive control (Atorvastatin, 10 mg/kg, p.o.)

  • Treatment Period: Administer the respective treatments orally once daily for 4 weeks, while continuing the high-cholesterol diet.

  • Blood Collection and Analysis: At the end of the treatment period, collect blood samples after an overnight fast. Separate the serum and analyze for total cholesterol, triglycerides, HDL-C, and LDL-C using enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treatment groups with the hyperlipidemic control group.

Treatment Group (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Normal ControlBaselineBaselineBaselineBaseline
Hyperlipidemic ControlElevatedElevatedElevatedReduced
This compound (50)Data to be determinedData to be determinedData to be determinedData to be determined
Atorvastatin (10)ReducedReducedReducedIncreased

Potential Mechanism of Action: GPR109A Signaling

Nicotinic acid exerts many of its effects through the G protein-coupled receptor GPR109A.[10] A potential anti-inflammatory mechanism for this compound could involve the inhibition of the Akt/mTOR signaling pathway downstream of GPR109A activation, leading to reduced production of inflammatory cytokines.

GPR109A_Pathway Compound 5-(4-Methoxyphenyl) nicotinic acid GPR109A GPR109A Compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt Akt PKA->Akt Inhibition? mTOR mTOR Akt->mTOR Inflammation ↓ Inflammatory Cytokine Production mTOR->Inflammation

Caption: Putative anti-inflammatory signaling pathway.

Conclusion

This compound represents a promising scaffold for medicinal chemistry research. The detailed protocols provided in this guide offer a comprehensive framework for evaluating its potential anti-inflammatory and antihyperlipidemic activities. The successful execution of these experiments will provide valuable insights into the therapeutic potential of this novel nicotinic acid derivative and guide future drug development efforts.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Analogue

5-(4-Methoxyphenyl)nicotinic acid is a synthetic small molecule belonging to the class of nicotinic acid derivatives. Nicotinic acid (also known as niacin or Vitamin B3) is a well-established therapeutic agent used for treating dyslipidemia and has demonstrated significant anti-inflammatory properties.[1][2] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][3] GPR109A is a Gi/o-coupled receptor expressed predominantly in adipocytes and various immune cells, including macrophages and neutrophils.[4][5]

Given its structural similarity to nicotinic acid, it is hypothesized that this compound exerts its biological effects by acting as an agonist at the GPR109A receptor. This guide provides a comprehensive experimental framework and detailed protocols to rigorously test this hypothesis and characterize the compound's mechanism of action (MOA). The following studies are designed to confirm target engagement, delineate the primary signaling cascades, and evaluate downstream functional consequences in relevant cellular models.

Part 1: Foundational Understanding of the GPR109A Signaling Cascade

A thorough investigation into the MOA of a putative GPR109A agonist requires a clear understanding of its downstream signaling pathways. Upon agonist binding, GPR109A initiates two principal signaling cascades.[3][6]

  • Gαi-Mediated Pathway: The receptor couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a quantifiable decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[3][7]

  • β-Arrestin-Mediated Pathway: Following activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically uncouple the receptor from the G protein, leading to desensitization.[6] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating a secondary wave of signaling independent of G proteins, which can include the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK).[6]

The following diagram illustrates the canonical signaling pathways associated with GPR109A activation.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound Receptor GPR109A Agonist->Receptor Binds G_protein Gαi/o-βγ Receptor->G_protein Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream\nCellular Effects Downstream Cellular Effects PKA->Downstream\nCellular Effects ERK p-ERK BetaArrestin->ERK Activates Receptor\nInternalization Receptor Internalization BetaArrestin->Receptor\nInternalization Gene\nTranscription Gene Transcription ERK->Gene\nTranscription

Caption: GPR109A canonical signaling pathways.

Part 2: A Step-Wise Experimental Workflow for MOA Elucidation

To systematically investigate the interaction of this compound with GPR109A, we propose the following multi-stage experimental workflow. This approach begins with confirming direct receptor activation and progresses to validating the specific receptor target and assessing downstream functional effects.

Workflow cluster_primary Primary Assays: Target Engagement & Signaling cluster_secondary Secondary Assays: Downstream & Functional Effects cluster_validation Definitive Target Validation start Start: Hypothesis Compound is a GPR109A Agonist cAMP Protocol 1: cAMP Accumulation Assay (Gαi Pathway) start->cAMP bArrestin Protocol 2: β-Arrestin Recruitment Assay start->bArrestin ERK Protocol 3: ERK Phosphorylation Assay cAMP->ERK Validation Protocol 4: Receptor Knockout/Knockdown Studies cAMP->Validation Confirm GPR109A dependence bArrestin->ERK bArrestin->Validation Confirm GPR109A dependence Functional Protocol 5: Anti-inflammatory Assay (e.g., Cytokine Release) ERK->Functional end Conclusion: Mechanism of Action Established Functional->end Validation->end cAMP_Workflow A 1. Seed Cells Plate GPR109A-expressing and WT cells in 384-well plates B 2. Compound Addition Add serial dilutions of test compound and controls (Niacin, Vehicle) A->B C 3. Stimulation Add Forskolin (FSK) to all wells to elevate basal cAMP levels B->C D 4. Lysis & Detection Lyse cells and perform cAMP measurement using detection kit C->D E 5. Data Analysis Plot dose-response curve and calculate EC50 D->E bArrestin_Workflow A 1. Seed Cells Plate engineered cells in 384-well plates B 2. Compound Addition Add serial dilutions of test compound and controls (Niacin, Vehicle) A->B C 3. Incubation Incubate for 60-90 minutes to allow receptor-arrestin interaction B->C D 4. Detection Add detection reagents and measure signal (e.g., luminescence) C->D E 5. Data Analysis Plot dose-response curve and calculate EC50 D->E

References

Application Notes & Protocols: 5-(4-Methoxyphenyl)nicotinic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 5-(4-methoxyphenyl)nicotinic acid. Nicotinic acid (also known as niacin or vitamin B3) and its derivatives are established pharmacophores in medicinal chemistry, recognized for a wide range of biological activities.[1][2] This guide details a robust protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, outlines methods for its analytical characterization, and explores its potential applications as a pivotal scaffold in the discovery of novel therapeutics for inflammatory diseases, dyslipidemia, and oncology.[3][4]

Introduction: The Value of the Nicotinic Acid Scaffold

Nicotinic acid, a pyridine-3-carboxylic acid, is an essential human nutrient (Vitamin B3) and a well-established therapeutic agent.[5][6] In pharmacological doses, it effectively modulates lipid profiles, notably by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides.[4][7] Its primary mechanism for lipid modification involves agonizing the G protein-coupled receptor GPR109A (HCAR2), which is highly expressed in adipocytes.[4][8]

Beyond its role in lipid metabolism, the nicotinic acid framework serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Effects [9][10][11]

  • Anticancer Properties [3]

  • Neuroprotection [2]

  • Vasodilation [1]

  • Antituberculosis Activity [12]

The derivatization of the pyridine ring allows for the fine-tuning of pharmacological properties. The introduction of an aryl group, such as a 4-methoxyphenyl ring at the 5-position, creates this compound. This modification significantly alters the molecule's spatial and electronic properties, opening new avenues for protein-ligand interactions and offering a versatile starting point for the generation of compound libraries for high-throughput screening.

dot

Figure 1: Potential therapeutic avenues for derivatives of the this compound scaffold.

Physicochemical & Computational Properties

A summary of the key properties of this compound is provided below. These values are essential for experimental design, including solvent selection and preliminary assessment of drug-like properties.

PropertyValueSource
CAS Number 887973-52-6[13]
Molecular Formula C₁₃H₁₁NO₃[13][14]
Molecular Weight 229.23 g/mol [13]
Boiling Point (Predicted) 450.0 ± 40.0 °C[15]
Density (Predicted) 1.242 ± 0.06 g/cm³[15]
TPSA (Topological Polar Surface Area) 59.42 Ų[13]
LogP (Predicted) 2.4554[13]
Hydrogen Bond Acceptors 3[13]
Hydrogen Bond Donors 1[13]
Rotatable Bonds 3[13]

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[16][17] This method is widely favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required boronic acids.[17][18]

Rationale for Component Selection
  • Precursors: 5-Bromonicotinic acid is selected as the aryl halide. The bromine atom at the 5-position is susceptible to oxidative addition by the palladium catalyst. 4-Methoxyphenylboronic acid serves as the organoboron nucleophile.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used catalyst for this transformation.[16] It initiates the catalytic cycle by undergoing oxidative addition to the C-Br bond.

  • Base: A base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is crucial.[16][18] It activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step in the catalytic cycle.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a mixture of dioxane and water is typically used to ensure the solubility of all reactants and reagents.[16] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

dot

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis Reactants 1. Combine Reactants - 5-Bromonicotinic Acid - 4-Methoxyphenylboronic Acid - Base (e.g., K₃PO₄) Inert 2. Inert Atmosphere - Evacuate & backfill flask - Use Argon or Nitrogen Reactants->Inert Reagents 3. Add Catalyst & Solvent - Pd(PPh₃)₄ - Degassed DMF Inert->Reagents Heat 4. Heat & Stir - 80-100 °C - Monitor by TLC/LC-MS Reagents->Heat Workup 5. Aqueous Work-up - Dilute with H₂O - Acidify to pH 3-4 with HCl Heat->Workup Isolate 6. Isolate Product - Filter precipitate - Wash with H₂O & dry Workup->Isolate Purify 7. Purify Crude Product - Recrystallization or - Column Chromatography Isolate->Purify Analyze 8. Characterize - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC Purify->Analyze

Figure 2: Step-by-step workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).[16]

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[16]

  • Reagent Addition:

    • Under a positive pressure of Argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Add degassed N,N-Dimethylformamide (DMF) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the mixture vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (5-bromonicotinic acid) is consumed (typically 12-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing water (approx. 10x the volume of DMF).

    • Stir and adjust the pH to ~3-4 by the dropwise addition of 1M HCl. This will protonate the carboxylic acid and cause the product to precipitate.[16]

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove inorganic salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of the synthesized this compound, a panel of standard analytical techniques must be employed. This is a non-negotiable step for ensuring the validity of subsequent biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, the methoxy group protons (a singlet around 3.8 ppm), and the carboxylic acid proton (a broad singlet).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition (C₁₃H₁₁NO₃).[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A standard method involves a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA), with detection by UV spectroscopy. Purity should ideally be ≥95% for use in biological assays.

  • Quantitative Analysis: For pharmaceutical preparations, established methods for quantifying nicotinic acid, such as those involving cyanogen bromide and ammonia for colorimetric determination, can be adapted.[20]

Protocol: Preliminary In Vitro Biological Evaluation

Given the known anti-inflammatory properties of nicotinic acid derivatives, a primary screening assay to evaluate the anti-inflammatory potential of this compound is presented below.[10][19] This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Griess Assay for Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To determine if this compound can suppress the inflammatory response in vitro.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • This compound (test compound), stock solution in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in DMEM (e.g., 100, 50, 25, 12.5, 6.25 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Remove the old media from the cells and add 100 µL of the compound dilutions.

    • Include "vehicle control" wells (DMSO only) and "untreated" wells (media only).

    • Pre-incubate the cells with the compound for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "untreated" wells.

    • Incubate the plate for another 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 100 µM down to 0 µM) in DMEM.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).

    • Self-Validation: It is crucial to run a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed NO inhibition is not due to cytotoxicity.[19]

Conclusion and Future Directions

This compound represents a valuable and highly accessible chemical scaffold for drug discovery. The robust and well-documented Suzuki-Miyaura coupling provides a reliable route for its synthesis.[16] Its structural similarity to a class of compounds with proven pharmacological relevance makes it an attractive starting point for developing novel inhibitors and modulators of various biological targets.[1][3] Future work should focus on generating a library of derivatives by modifying the carboxylic acid (e.g., creating amides, esters) and exploring substitutions on the methoxyphenyl ring to build structure-activity relationships (SAR) for targets involved in inflammatory, metabolic, and proliferative diseases.

References

protocol for testing the biological activity of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Protocol for Determining the Biological Activity of 5-(4-Methoxyphenyl)nicotinic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Characterizing this compound

This compound is a structural analog of nicotinic acid (Niacin, Vitamin B3). For decades, nicotinic acid has been a cornerstone therapy for dyslipidemia, valued for its robust effects on lipid profiles, particularly its ability to raise high-density lipoprotein (HDL) cholesterol.[1][2] However, its clinical utility is often hampered by adverse effects, most notably a cutaneous vasodilation known as flushing.[1] The discovery that nicotinic acid mediates its primary therapeutic and adverse effects through the G protein-coupled receptor GPR109A (also known as HM74A) has catalyzed the development of novel derivatives.[1][3]

This guide provides a comprehensive, multi-tiered protocol to systematically evaluate the biological activity of this compound. The core hypothesis is that this compound, like its parent molecule, functions as an agonist for the GPR109A receptor. Our investigative strategy is designed to first validate this mechanism in vitro and then to characterize its potential therapeutic efficacy in relevant in vivo models of dyslipidemia and inflammation. This structured approach ensures a thorough understanding of the compound's pharmacological profile, moving logically from molecular target engagement to systemic physiological response.

Part 1: The Mechanistic Hypothesis - GPR109A Agonism

The primary mechanism of action for nicotinic acid involves binding to GPR109A, a Gαi-coupled receptor highly expressed in adipocytes and immune cells like monocytes and macrophages.[3][4] Activation of this receptor initiates a cascade of intracellular events. In adipocytes, it leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in hormone-sensitive lipase activity. This ultimately suppresses the mobilization of free fatty acids (FFAs) from adipose tissue, reducing the substrate available for hepatic triglyceride and VLDL synthesis.[3][5] In immune cells, GPR109A activation has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][6]

Our protocol is therefore built around confirming and quantifying the interaction of this compound with this specific pathway.

Experimental Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Evaluation receptor_binding 1. Receptor Binding Assay (GPR109A) functional_assay 2. Functional Assay (cAMP Inhibition) receptor_binding->functional_assay Confirms Affinity cell_based_assay 3. Cell-Based Functional Assays (Anti-Inflammatory) functional_assay->cell_based_assay Confirms Potency pk_study 4. Pharmacokinetic (PK) Profiling cell_based_assay->pk_study Go/No-Go Decision dyslipidemia_model 5. Dyslipidemia Efficacy Model pk_study->dyslipidemia_model Informs Dosing inflammation_model 7. Anti-Inflammatory Efficacy Model pk_study->inflammation_model Informs Dosing rct_study 6. Reverse Cholesterol Transport (RCT) Assay dyslipidemia_model->rct_study data_analysis Data Analysis & Interpretation dyslipidemia_model->data_analysis rct_study->data_analysis inflammation_model->data_analysis RCT Workflow A 1. Isolate peritoneal macrophages from donor mice. B 2. Culture and label macrophages with [³H]-cholesterol and acLDL to create foam cells. A->B C 3. Wash and resuspend [³H]-labeled foam cells in PBS. B->C D 4. Inject foam cells intraperitoneally into recipient mice (pre-treated with vehicle or test compound). C->D E 5. Place mice in metabolic cages. Collect blood at 48h. Collect feces for 48h. D->E F 6. Extract lipids and count [³H]-tracer in plasma, liver, and fecal sterols. E->F G 7. Calculate % of injected [³H] excreted into feces. F->G

References

Application Notes and Protocols: 5-(4-Methoxyphenyl)nicotinic Acid as a Versatile Building Block in Luminescent Materials and Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, materials scientists, and chemical engineers with a comprehensive technical guide on the utilization of 5-(4-Methoxyphenyl)nicotinic acid in the design and synthesis of advanced functional materials. This document outlines the fundamental principles, detailed experimental protocols, and potential applications of this compound, with a particular focus on its role as a versatile organic linker in the construction of luminescent coordination polymers and metal-organic frameworks (MOFs).

Introduction: The Potential of this compound in Materials Science

This compound is a bifunctional organic compound featuring a pyridine ring, a carboxylic acid group, and a methoxyphenyl substituent. This unique combination of functional groups makes it an excellent candidate for applications in materials science, particularly as a building block for coordination polymers and MOFs. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions, leading to the formation of extended one-, two-, or three-dimensional structures.

The methoxyphenyl group offers several advantages. It can influence the electronic properties of the resulting material, often enhancing luminescence through intramolecular charge transfer mechanisms. Furthermore, the steric bulk of the methoxyphenyl group can control the topology of the coordination network, leading to the formation of unique and potentially porous structures.

Core Application: Lanthanide-Based Luminescent Coordination Polymers

A primary application of this compound is in the synthesis of lanthanide-based coordination polymers. These materials are of significant interest due to their unique photoluminescent properties, including sharp emission bands, long luminescence lifetimes, and large Stokes shifts. These properties make them suitable for applications in sensors, displays, and bio-imaging.

The this compound ligand can act as an "antenna" that absorbs excitation energy and efficiently transfers it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer process is crucial for the development of highly luminescent materials.

Mechanistic Insight: The Antenna Effect

The luminescence of lanthanide ions is a result of f-f electronic transitions. However, these transitions are "forbidden" by quantum mechanical selection rules, resulting in very low absorption coefficients. To overcome this limitation, organic ligands like this compound are used to sensitize the lanthanide ion's emission.

The process, known as the antenna effect, can be broken down into the following steps:

  • Excitation of the Ligand: The organic ligand absorbs incident light (typically in the UV region), promoting it to an excited singlet state.

  • Intersystem Crossing: The excited ligand undergoes intersystem crossing to a lower-energy triplet state.

  • Energy Transfer: The energy from the ligand's triplet state is transferred to the lanthanide ion, exciting it to a higher energy level.

  • Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting a photon of a specific wavelength, resulting in the characteristic sharp emission bands.

AntennaEffect

Experimental Protocol: Synthesis of a Europium(III) Coordination Polymer

This protocol details the hydrothermal synthesis of a luminescent coordination polymer using this compound and Europium(III) nitrate.

Materials and Reagents
  • This compound (≥98% purity)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 99.9% trace metals basis)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Deionized water

Synthesis Procedure
  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.05 mmol of Eu(NO₃)₃·6H₂O in 5 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 120 °C at a rate of 5 °C/min and hold for 72 hours.

  • Cool the oven to room temperature at a rate of 5 °C/hour.

  • Colorless, rod-like crystals should form.

  • Collect the crystals by filtration, wash with fresh DMF and ethanol, and dry under vacuum at 60 °C for 12 hours.

SynthesisWorkflow

Characterization

The resulting coordination polymer should be characterized using the following techniques:

TechniquePurposeExpected Outcome
Single-Crystal X-ray Diffraction Determine the crystal structure and coordination environment of the Eu(III) ion.Confirmation of the formation of a coordination polymer with a specific network topology.
Powder X-ray Diffraction (PXRD) Assess the phase purity of the bulk sample.The experimental PXRD pattern should match the simulated pattern from the single-crystal data.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the material.Determination of the decomposition temperature and the presence of coordinated or guest solvent molecules.
Photoluminescence Spectroscopy Investigate the luminescent properties.Measurement of excitation and emission spectra, luminescence lifetime, and quantum yield.

Potential Applications in Material Science

The unique properties of coordination polymers derived from this compound open up possibilities for a range of applications:

  • Solid-State Lighting: The strong red emission from Eu(III)-based polymers can be utilized in the fabrication of red-emitting phosphors for white light-emitting diodes (WLEDs).

  • Luminescent Sensors: The luminescence of these materials can be sensitive to the presence of specific analytes (e.g., small molecules, metal ions), making them suitable for chemical sensing applications. The porous nature of some MOFs can also facilitate the selective adsorption of analytes.

  • Anti-Counterfeiting: The unique luminescent properties can be incorporated into inks or coatings for security applications.

  • Catalysis: While not the primary focus, the metal nodes in MOFs can act as catalytic sites. The functional groups on the ligand can also be modified to introduce catalytic activity.[1]

Broader Context: Beyond Lanthanides

While this guide focuses on lanthanide-based materials, this compound can also be used to synthesize coordination polymers with transition metals (e.g., Co, Zn, Cu).[2] These materials may exhibit interesting magnetic, catalytic, or gas sorption properties, expanding the scope of potential applications.

References

techniques for purifying 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-(4-Methoxyphenyl)nicotinic Acid

Application Note Summary

This guide provides a detailed examination of robust methodologies for the purification of this compound, a heterocyclic building block crucial in pharmaceutical research and development. Recognizing that the purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable, this document moves beyond simple instructions to explain the fundamental principles behind each technique. We present three primary purification strategies: Recrystallization, Biphasic Acid-Base Extraction, and Chromatographic Separation. Each section includes a discussion of the underlying chemical principles, field-proven insights for optimizing outcomes, and detailed, step-by-step protocols suitable for implementation in a research or process development laboratory. The guide is designed for researchers, medicinal chemists, and drug development professionals seeking to achieve high purity standards for this class of compound.

Introduction: The Critical Role of Purity

This compound is a substituted pyridinecarboxylic acid, a scaffold frequently encountered in medicinal chemistry. Its utility as a precursor in the synthesis of complex molecular targets necessitates a high degree of purity. Impurities, even in trace amounts, can lead to ambiguous biological data, complicate reaction scale-up, and introduce regulatory hurdles in later stages of drug development. This document serves as a comprehensive technical resource, detailing validated methods to purify this compound, ensuring the integrity of subsequent research and development efforts.

Physicochemical Profile of this compound

Understanding the inherent chemical properties of the target molecule is the cornerstone of developing an effective purification strategy. The dual functionality of a carboxylic acid (acidic) and a pyridine ring (basic) offers unique handles for separation.

PropertyValueSource
CAS Number 887973-52-6[1][2]
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
Topological Polar Surface Area (TPSA) 59.42 Ų[2]
logP (calculated) 2.45[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
pKa (estimated) ~4-5 (Carboxylic Acid), ~3-4 (Protonated Pyridine)N/A

The molecule's moderate polarity and logP, combined with its acidic and weakly basic centers, make it an excellent candidate for purification by either crystallization, acid-base extraction, or chromatography.

Anticipated Impurity Profile from Synthesis

The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction, while powerful, is known to generate a characteristic set of process-related impurities that must be removed.[3][4]

Common Impurities from Suzuki-Miyaura Coupling:

  • Homocoupling Products: Formation of 4,4'-dimethoxybiphenyl from the boronic acid starting material is a frequent side reaction.[5][6]

  • Unreacted Starting Materials: Residual 5-halonicotinic acid or 4-methoxyphenylboronic acid.

  • Protodeboronation Product: Cleavage of the C-B bond of the boronic acid, resulting in anisole.[5]

  • Dehalogenation Product: Reduction of the 5-halonicotinic acid starting material.[5]

  • Catalyst Residues: Trace amounts of palladium and phosphine ligands from the catalyst system.

A successful purification strategy must effectively separate the desired product from these structurally similar and dissimilar impurities.

Strategic Approach I: Purification by Recrystallization

Principle: Recrystallization is a technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the crude product completely at an elevated temperature but show limited solubility upon cooling, allowing the target compound to crystallize out while impurities remain in the supernatant. Aromatic carboxylic acids are often good candidates for recrystallization.[7][8]

Causality of Solvent Selection: The choice of solvent is critical. The solvent's polarity should be matched to the solute, but with a significant temperature-dependent solubility gradient. For this compound, polar protic solvents are often a good starting point due to the presence of the carboxylic acid group.

Solvent SystemRationale & Comments
Ethanol / Water Excellent choice. The compound is likely soluble in hot ethanol and less soluble in cold. Water can be added as an anti-solvent to induce crystallization.[9][10]
Methanol Similar to ethanol, offers good solubility at reflux.
Isopropanol A slightly less polar alcohol that can provide a different solubility profile.
Acetic Acid Can be effective for aromatic acids but may be difficult to remove completely.
Toluene A non-polar solvent where the compound is likely less soluble, but could be used in a mixed-solvent system.
Experimental Protocol: Recrystallization
  • Solvent Screening: In parallel on a small scale (~10-20 mg), test the solubility of the crude material in the candidate solvents (e.g., 0.5 mL). Identify a solvent that requires heating to fully dissolve the solid.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization Workflow

Caption: Workflow for purification via recrystallization.

Strategic Approach II: Biphasic Acid-Base Extraction

Principle: This powerful technique leverages the acidic nature of the carboxylic acid group to move the target compound between an organic phase and an aqueous phase, leaving neutral impurities behind.[11][12][13] By washing an organic solution of the crude product with a basic aqueous solution, the carboxylic acid is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase.[14][15] Neutral impurities, such as biphenyl homocoupling products, remain in the organic layer. The aqueous layer is then isolated and re-acidified, causing the purified carboxylic acid to precipitate.

Causality of Reagent Selection:

  • Organic Solvent: A water-immiscible solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or tert-butyl methyl ether (TBME) is required to dissolve the crude mixture.[11]

  • Aqueous Base: A weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal.[14] It is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not so strong as to cause hydrolysis of other functional groups if present. Strong bases like NaOH can also be used but are often unnecessary.[11][15]

  • Aqueous Acid: A strong acid like hydrochloric acid (HCl) is used to neutralize the basic aqueous solution and fully protonate the carboxylate salt, ensuring its precipitation.[11]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use a volume sufficient for easy handling (e.g., 10-20 mL per gram of crude material).

  • Base Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, frequently venting to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Organic Layer Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over sodium sulfate, and evaporated to isolate and analyze the impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). A precipitate of the purified this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Acid-Base Extraction Workflow

Caption: Workflow for purification via acid-base extraction.

Strategic Approach III: Chromatographic Purification

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[16] For this compound, its polarity allows for effective separation from less polar impurities (like homocoupled byproducts) using normal-phase chromatography.

Causality of Method Selection:

  • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography. Its polar surface interacts strongly with polar functional groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[17] The ratio is optimized to achieve good separation. For carboxylic acids, which can "tail" on silica, adding a small amount of acetic acid (0.5-1%) to the eluent can significantly improve peak shape by keeping the acid protonated.

  • Alternative Methods: For highly polar impurities, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective alternatives.[18]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent composition. Spot the crude mixture on a silica gel TLC plate and test various solvent systems (e.g., 7:3, 1:1, 3:7 Hexanes:Ethyl Acetate). The ideal system should show the product spot with an Rf value of ~0.3 and clear separation from impurities.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it with the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Run the column, starting with a less polar eluent mixture and gradually increasing the polarity (gradient elution) or using the pre-determined isocratic eluent from TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Chromatography Workflow

Caption: Workflow for purification via column chromatography.

Purity Verification

After any purification procedure, the purity of the final product must be verified. Standard analytical techniques include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and reveals the presence of any remaining impurities.

Method Selection Guide

TechniquePrimary Use CaseAdvantagesDisadvantages
Recrystallization Removing moderate amounts of impurities; large scale.Simple, inexpensive, can yield very pure crystalline material, scalable.Requires significant solubility difference, potential for product loss in mother liquor.
Acid-Base Extraction Removing neutral or basic impurities from the acidic product.Fast, highly effective for specific impurity types, scalable.Only separates based on acidic/basic properties, requires solvent use.
Chromatography Separating complex mixtures or achieving very high purity.High resolution for similar compounds, versatile.More complex, requires more solvent, can be difficult to scale up.

References

Application Notes and Protocols for the Investigation of 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-(4-Methoxyphenyl)nicotinic acid is a derivative of nicotinic acid, a well-known B vitamin with broader pharmacological applications, notably in the management of dyslipidemia. While the parent compound, nicotinic acid, has been extensively studied, a thorough review of the scientific literature reveals a notable absence of specific in vitro and in vivo studies for the this compound derivative. This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic and scientifically rigorous approach to characterizing the biological activities of this novel compound. The protocols herein are based on established methodologies for analogous nicotinic acid derivatives and related chemical scaffolds, providing a robust framework for a preclinical research program.

This guide will detail a multi-tiered investigational workflow, beginning with foundational in vitro assays to determine potential anti-inflammatory and receptor-binding activities, followed by in vivo studies in established animal models to assess analgesic, anti-inflammatory, and lipid-modifying properties. Each protocol is designed to be self-validating, with clear endpoints and rationale for experimental choices, ensuring the generation of high-quality, reproducible data.

Part 1: In Vitro Evaluation

The initial phase of investigation focuses on cell-based and biochemical assays to elucidate the primary biological effects of this compound at the molecular and cellular levels.

Assessment of Anti-Inflammatory Activity

Given that many nicotinic acid derivatives exhibit anti-inflammatory properties, a primary focus of the in vitro evaluation is to determine the effect of this compound on key inflammatory pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of COX enzymes. This assay will determine if this compound inhibits COX-1 and/or COX-2.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay [1][2][3][4]

  • Reagent Preparation:

    • Prepare stock solutions of this compound and reference inhibitors (e.g., celecoxib for COX-2, ketoprofen for non-selective) in DMSO.

    • Serially dilute the stock solutions to the desired concentrations.

    • Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the respective COX enzyme to each well.

    • Add the various concentrations of this compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Stop the reaction with a suitable stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 values for COX-1 and COX-2 inhibition.

Table 1: Hypothetical COX Inhibition Data for this compound

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>10015.2>6.6
Celecoxib (Reference)15.00.818.75
Ketoprofen (Reference)0.51.20.42

This assay assesses the ability of the compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: LPS-Stimulated RAW 264.7 Macrophage Assay [5][6][7][8][9]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine nitrite concentration, an indicator of NO production.

  • Measurement of Cytokines (TNF-α, IL-6):

    • Use the collected supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Cell Viability:

    • Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.

Table 2: Hypothetical Anti-Inflammatory Activity in RAW 264.7 Cells

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
112.58.210.198.7
1035.828.932.597.2
5068.255.461.895.6
10085.179.382.493.1
Assessment of Nicotinic Acetylcholine Receptor (nAChR) Binding

As a nicotinic acid derivative, it is prudent to investigate its potential interaction with nicotinic acetylcholine receptors.

Protocol: nAChR Radioligand Binding Assay [10][11][12][13][14][15]

  • Receptor Preparation:

    • Use cell membranes from a cell line stably expressing the desired human nAChR subtype (e.g., α4β2 in HEK-293 cells).

  • Assay Procedure (96-well plate format):

    • Set up the assay in triplicate with the following conditions:

      • Total Binding: Receptor membranes + Radioligand (e.g., [³H]epibatidine).

      • Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of an unlabeled ligand (e.g., nicotine).

      • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

    • Incubate the plates to reach equilibrium.

    • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value for this compound by analyzing the competitive binding data.

Part 2: In Vivo Evaluation

Following promising in vitro results, the investigation proceeds to in vivo models to assess the compound's efficacy and safety in a whole-organism context.

Assessment of Analgesic and Anti-inflammatory Activities

These models will determine if the in vitro anti-inflammatory effects translate to a physiological response.

This is a widely used model for screening peripheral analgesic activity.

Protocol: Acetic Acid-Induced Writhing Test [16][17][18][19][20]

  • Animal Acclimatization:

    • Acclimatize male albino mice for at least one week before the experiment.

  • Dosing:

    • Administer this compound orally at various doses.

    • A vehicle control group and a positive control group (e.g., diclofenac sodium) should be included.

  • Induction of Writhing:

    • One hour after dosing, inject 0.6% acetic acid solution intraperitoneally.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

This is a classic model of acute inflammation.

Protocol: Carrageenan-Induced Paw Edema [21][22][23][24][25]

  • Animal Acclimatization:

    • Acclimatize male Wistar rats for at least one week.

  • Dosing:

    • Administer this compound orally at various doses.

    • Include a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Edema:

    • One hour after dosing, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control.

Table 3: Hypothetical In Vivo Analgesic and Anti-inflammatory Data

Treatment GroupDose (mg/kg)Writhing Inhibition (%)Paw Edema Inhibition at 3h (%)
Vehicle Control---
This compound2528.422.1
This compound5045.739.8
This compound10062.155.3
Positive Control1075.368.9
Assessment of Lipid-Modifying Properties

Given the primary therapeutic use of nicotinic acid, evaluating the effect of this derivative on lipid profiles is crucial.

Protocol: High-Fat Diet-Induced Dyslipidemia in Rats [26][27][28][29][30]

  • Induction of Dyslipidemia:

    • Feed male Sprague-Dawley rats a high-fat diet (HFD) for a period of 4-6 weeks to induce hyperlipidemia.

  • Dosing:

    • After the induction period, divide the rats into groups and administer this compound orally daily for 4 weeks.

    • Include a normal diet control group, an HFD control group, and an HFD group treated with a standard drug (e.g., atorvastatin).

  • Blood Sample Collection and Analysis:

    • At the end of the treatment period, collect blood samples after an overnight fast.

    • Analyze the serum for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).

  • Data Analysis:

    • Compare the lipid profiles of the treatment groups to the HFD control group.

Table 4: Hypothetical Lipid-Modifying Effects in HFD-Fed Rats

Treatment GroupTC (mg/dL)TG (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Normal Diet75 ± 580 ± 645 ± 420 ± 3
HFD Control150 ± 12180 ± 1525 ± 390 ± 8
This compound (50 mg/kg)110 ± 9130 ± 1135 ± 460 ± 5
Atorvastatin (10 mg/kg)95 ± 8115 ± 1038 ± 445 ± 4

Part 3: Visualization of Experimental Workflows

In_Vitro_Workflow cluster_0 Anti-Inflammatory Screening cluster_1 Receptor Binding Profile COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay LPS-Stimulated RAW 264.7 Assay LPS-Stimulated RAW 264.7 Assay COX-1/COX-2 Inhibition Assay->LPS-Stimulated RAW 264.7 Assay If COX inhibition is observed Proceed to In Vivo Proceed to In Vivo LPS-Stimulated RAW 264.7 Assay->Proceed to In Vivo nAChR Binding Assay nAChR Binding Assay Start Start Start->COX-1/COX-2 Inhibition Assay Start->nAChR Binding Assay

Caption: Proposed in vitro screening cascade for this compound.

In_Vivo_Workflow cluster_0 Analgesic & Anti-inflammatory Efficacy cluster_1 Metabolic Effects Acetic Acid Writhing Test (Mice) Acetic Acid Writhing Test (Mice) Carrageenan Paw Edema (Rats) Carrageenan Paw Edema (Rats) Acetic Acid Writhing Test (Mice)->Carrageenan Paw Edema (Rats) Further Mechanistic Studies Further Mechanistic Studies Carrageenan Paw Edema (Rats)->Further Mechanistic Studies HFD-Induced Dyslipidemia (Rats) HFD-Induced Dyslipidemia (Rats) HFD-Induced Dyslipidemia (Rats)->Further Mechanistic Studies Start In Vivo Start In Vivo Start In Vivo->Acetic Acid Writhing Test (Mice) Start In Vivo->HFD-Induced Dyslipidemia (Rats)

Caption: Proposed in vivo evaluation workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Methoxyphenyl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, but its success with heterocyclic substrates like nicotinic acid derivatives can be sensitive to a variety of factors.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter.

Troubleshooting Guides & FAQs

Q1: My initial attempts at synthesizing this compound have resulted in very low yields. What are the most critical factors I should investigate first?

Low yields in this specific Suzuki-Miyaura coupling are a common issue that can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the most effective starting point.

A1: Initial Diagnostic Workflow

  • Integrity of Starting Materials:

    • 5-Bromonicotinic Acid: Ensure high purity. The presence of impurities from its synthesis can interfere with the catalytic cycle.

    • 4-Methoxyphenylboronic Acid: This is a frequent culprit. Boronic acids are susceptible to degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen) and formation of anhydride trimers (boroxines).[1][3] Use fresh, high-purity boronic acid or verify the quality of your existing stock. Consider using more stable boronic esters (e.g., pinacol esters) if degradation is a persistent issue.[3]

  • Catalyst and Ligand Activity:

    • Palladium Source: Palladium catalysts, especially those stored improperly, can lose activity. Pd(PPh₃)₄, a common choice, is sensitive to air and should be stored under an inert atmosphere.[3][4] If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state; failure to do so will halt the catalytic cycle.[1]

    • Phosphine Ligands: Ligands like triphenylphosphine (PPh₃) are prone to oxidation, which deactivates the catalyst.[3] Always use fresh ligands or those that have been stored carefully under inert gas.

  • Exclusion of Oxygen:

    • The catalytic cycle relies on the Pd(0) state, which is readily oxidized to inactive Pd(II) by atmospheric oxygen.[1][3] It is absolutely critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction period.[4][5]

The following diagram illustrates a logical workflow for troubleshooting low yields.

G start Low Yield Observed reagents Step 1: Verify Reagent Integrity - Purity of 5-bromonicotinic acid? - Freshness/stability of boronic acid? - Catalyst/ligand activity? start->reagents atmosphere Step 2: Check Reaction Atmosphere - Was the solvent properly degassed? - Is the inert gas seal intact? reagents->atmosphere Reagents OK sub_reagents Replace/purify reagents. Use fresh catalyst/ligand. reagents->sub_reagents Issue Found conditions Step 3: Analyze Reaction Conditions - Is the base appropriate and active? - Is the temperature optimal? - Sufficient reaction time? atmosphere->conditions Atmosphere OK sub_atmosphere Improve degassing procedure. Check for leaks. atmosphere->sub_atmosphere Issue Found byproducts Step 4: Identify Byproducts (TLC/LC-MS) - Homocoupling observed? - Protodeboronation product detected? conditions->byproducts Conditions OK sub_conditions Screen alternative bases, solvents, or temperatures. conditions->sub_conditions Issue Found sub_byproducts Address specific side reactions (See Q2 & Q3). byproducts->sub_byproducts Byproducts Identified

Caption: A logical workflow for troubleshooting low yields in synthesis.

Q2: I see significant amounts of 4,4'-dimethoxybiphenyl and/or 5,5'-dicarboxy-3,3'-bipyridine in my crude product. What causes this homocoupling and how can I prevent it?

A2: Understanding and Mitigating Homocoupling

Homocoupling is a major side reaction where two molecules of the same starting material couple together.[6] In your case, this leads to the formation of 4,4'-dimethoxybiphenyl (from the boronic acid) and 5,5'-dicarboxy-3,3'-bipyridine (from the 5-bromonicotinic acid).

Causality:

  • Oxygen Presence: The primary cause of boronic acid homocoupling is often the presence of oxygen, which can promote the side reaction and interfere with the main catalytic cycle.[1]

  • Pd(II) Precatalysts: If a Pd(II) source like Pd(OAc)₂ is used, it is reduced to Pd(0) to start the cycle. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules.[1]

  • Reaction Conditions: Sub-optimal conditions, such as an incorrect base or slow oxidative addition of the aryl halide, can give the boronic acid more time to homocouple before the cross-coupling can occur.

Solutions:

  • Rigorous Degassing: This is the most critical preventative measure. Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles).[5]

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the incidence of homocoupling that occurs during an in-situ reduction of a Pd(II) precatalyst.[4]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common to drive the reaction to completion, a very large excess can increase the statistical likelihood of homocoupling.[4]

  • Optimize Catalyst/Ligand: Highly active catalysts can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.

Q3: My main byproduct is anisole, suggesting my boronic acid is decomposing. What is protodeboronation and how can I minimize it?

A3: Preventing Protodeboronation

Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[6] For 4-methoxyphenylboronic acid, this results in the formation of anisole. This is a very common issue, especially with electron-rich boronic acids.[3]

Causality:

  • Water and Base: The combination of water (often used as a co-solvent) and base can facilitate this unwanted hydrolysis. The choice of base is crucial; strong bases can accelerate the decomposition.[3]

  • Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation.[3]

Solutions:

  • Choice of Base: Use a milder base. While strong bases like NaOH or KOH can be effective for transmetalation, they can also promote protodeboronation. Consider using carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), which are often a better compromise.[4][5] K₃PO₄ is frequently cited as a good choice for these types of couplings.[4]

  • Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can prevent hydrolysis. However, some water is often necessary to dissolve the base and facilitate the catalytic cycle. A common solvent system is a 4:1 mixture of an organic solvent (like Dioxane, DMF, or THF) and water.[4][5]

  • Use More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a potassium trifluoroborate salt or a pinacol ester. These reagents are more resistant to premature decomposition and slowly release the active boronic acid into the reaction mixture.[3]

  • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor decomposition.

The diagram below illustrates the desired reaction pathway versus the common side reactions.

G cluster_main Desired Suzuki-Miyaura Coupling cluster_side1 Side Reaction: Protodeboronation cluster_side2 Side Reaction: Homocoupling A 5-Bromonicotinic Acid C Pd(0) Catalyst A->C B 4-Methoxyphenyl- boronic Acid B->C D This compound C->D B2 4-Methoxyphenyl- boronic Acid E Anisole B2->E + H₂O, Base B3 2x 4-Methoxyphenyl- boronic Acid F 4,4'-Dimethoxybiphenyl B3->F + O₂, Pd

Caption: Desired cross-coupling vs. common side reactions.

Q4: I am struggling to purify my final product. What are the best practices for isolating pure this compound?

A4: Purification Strategies

The product, being a carboxylic acid, offers several purification handles. The main impurities are typically unreacted starting materials, homocoupled byproducts, and residual palladium catalyst.

  • Acid-Base Extraction:

    • After the reaction, quench with water and adjust the pH.

    • Make the aqueous solution basic (e.g., with 1M NaOH) to a pH of ~9-10. This will deprotonate your nicotinic acid product, making it water-soluble.

    • Wash the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove neutral organic impurities (e.g., 4,4'-dimethoxybiphenyl, anisole, and ligand byproducts).[7]

    • Carefully re-acidify the aqueous layer with a non-interfering acid (e.g., 1M HCl) to a pH of ~3-4. Your product, this compound, should precipitate out of the solution as it is least soluble at its isoelectric point.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • For further purification, recrystallization is effective. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[8]

    • If the product has a persistent yellow color, this may be due to residual palladium or other chromophores. A charcoal treatment during recrystallization can be beneficial.[9] A patented method for purifying crude nicotinic acid involves melting the crude solid before a single recrystallization step, which can destroy chromophores and improve purity.[9]

  • Column Chromatography:

    • While less ideal for large scales, silica gel chromatography can be used if acid-base extraction is insufficient. A typical mobile phase would be a gradient of methanol in DCM or ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking on the column.

Data & Protocols

Table 1: Typical Suzuki-Miyaura Reaction Conditions

This table summarizes typical conditions for the coupling of 5-bromonicotinic acid derivatives with arylboronic acids, providing a validated starting point for your experiments.[4][10]

ComponentExample Reagent/ConditionMolar Equiv. / Mol%Purpose & Rationale
Aryl Halide 5-Bromonicotinic acid1.0 equivThe electrophilic partner in the coupling. Bromides offer a good balance of reactivity and stability.[11]
Boronic Acid 4-Methoxyphenylboronic acid1.2 - 1.5 equivThe nucleophilic partner. A slight excess is used to ensure complete consumption of the aryl halide.
Catalyst Pd(PPh₃)₄2 - 5 mol%The Pd(0) source that drives the catalytic cycle.[4] Alternatives include Pd(dppf)Cl₂.
Base K₃PO₄ or K₂CO₃2.0 - 3.0 equivActivates the boronic acid for transmetalation and neutralizes the acid formed during the cycle.[4][5]
Solvent DMF or Dioxane/H₂O (4:1)-A polar aprotic solvent is needed to dissolve the reagents. Water often aids in dissolving the base.[4]
Temperature 80 - 100 °C-Provides the necessary activation energy for the reaction. Higher temperatures can increase side reactions.[5]
Time 12 - 24 h-Reaction should be monitored by TLC/LC-MS to determine completion.
Atmosphere Argon or Nitrogen-Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods.[4]

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

  • Solvent & Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add degassed solvent (e.g., 4:1 1,4-Dioxane/H₂O) via syringe. The solvent should be degassed beforehand by bubbling argon through it for at least 20 minutes.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 16 hours or until TLC/LC-MS analysis indicates the consumption of the 5-bromonicotinic acid.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove non-polar impurities.

    • Collect the aqueous layer and carefully acidify with 1M HCl to pH ~4. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.

    • Dry the solid under high vacuum to yield this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

The Suzuki-Miyaura catalytic cycle is the core of this transformation.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product ArX Ar-X (5-Bromonicotinic Acid) ArX->PdII_Aryl ArB Ar'-B(OR)₂ (Boronic Acid) ArB->PdII_Diaryl Base Base Base->PdII_Aryl

Caption: The Suzuki-Miyaura Catalytic Cycle.

References

Technical Support Center: Purification of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-(4-Methoxyphenyl)nicotinic acid (CAS 887973-52-6). This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and improve experimental outcomes. The inherent amphoteric nature of this molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, presents unique purification challenges that require carefully considered strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A: Understanding the fundamental properties of your compound is the first step in designing a purification strategy.

PropertyValueSource
CAS Number 887973-52-6[1][2]
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [1]
Appearance White to slightly yellow crystalline solid[3]
Topological Polar Surface Area (TPSA) 59.42 Ų[1]
Predicted LogP 2.4554[1]

These values indicate a moderately polar molecule with hydrogen bond donor and acceptor capabilities, influencing its solubility.

Q2: What are the most common impurities I should expect from a typical synthesis?

A: The impurities are almost always a function of the synthetic route. A common route to this class of bi-aryl compounds is a Suzuki coupling. In this case, you should anticipate:

  • Unreacted Starting Materials: Such as 5-bromonicotinic acid and 4-methoxyphenylboronic acid.

  • Catalyst Residues: Palladium catalysts are frequently used and can impart a grey or black color to the crude product. Regulatory guidelines strictly limit metal residues in active pharmaceutical ingredients.[4]

  • Homocoupled Byproducts: Such as 4,4'-dimethoxybiphenyl from the boronic acid.

  • Solvent Residues: High-boiling aprotic polar solvents like DMF or DMSO can be difficult to remove.

Q3: How can I effectively monitor the progress of my purification?

A: Visual inspection is not sufficient. You must use analytical techniques to assess purity at each stage.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring. It is effective for comparing the crude material to the purified fractions and for selecting a solvent system for column chromatography.[5][6] For this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal-phase and reversed-phase HPLC can be used to separate nicotinic acid derivatives.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the final product and identifying any remaining impurities.

Q4: What is a good starting solvent for recrystallization?

A: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[10] For nicotinic acid derivatives, polar protic solvents are often a good starting point.

  • Ethanol or Methanol: These are often effective for this class of compounds.[3]

  • Water: Nicotinic acid itself is highly soluble in hot water.[3][11] However, the added phenyl ring in your compound decreases polarity, so a water/alcohol mixture may be more effective.

  • Dimethyl Sulfoxide (DMSO): While an excellent solvent for nicotinic acids, its high boiling point makes it difficult to remove.[12] It is generally not recommended as a primary recrystallization solvent but can be useful in specific cases, followed by precipitation with an anti-solvent.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem 1: My product is discolored (yellow, brown, or grey).

  • Potential Cause: The color often originates from residual palladium catalyst from the coupling reaction or the formation of colored chromophores during synthesis.[11]

  • Solution Strategy:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated carbon (e.g., Darco G-60) and stir or heat at reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize. This is highly effective for removing colored organic impurities.[11]

    • Chelating Agent Wash: If palladium is the suspected cause, washing a solution of the product in an organic solvent with an aqueous solution of a chelating agent like EDTA can help remove metal residues.

    • Heat Treatment (Advanced): A patented method for purifying nicotinic acid involves melting the crude material and holding it in a molten state (e.g., 235-250°C) for several minutes.[11] This can destroy the yellow chromophore. This method should be used with caution due to the potential for thermal decomposition and must be followed by recrystallization.[11]

Problem 2: I have low recovery after recrystallization.

  • Potential Cause:

    • Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.

    • Using Too Much Solvent: This is the most common error. The goal is to create a saturated solution at the solvent's boiling point, not to dissolve the compound completely with ease.

    • Cooling Too Rapidly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils.

  • Solution Workflow:

Caption: Troubleshooting workflow for low recrystallization yield.

Problem 3: HPLC/NMR shows a persistent impurity with similar properties to my product.

  • Potential Cause: The impurity has a polarity and solubility profile very close to that of this compound, making separation by recrystallization difficult. This is common with structural isomers or homocoupled byproducts.

  • Solution Strategy:

    • Switch Purification Method: If recrystallization fails, column chromatography is the next logical step.[7]

    • Optimize Chromatography:

      • Stationary Phase: Standard silica gel is the first choice.

      • Mobile Phase: A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate) is often effective. Adding a small amount of acetic acid (~1%) to the mobile phase can improve peak shape for carboxylic acids by suppressing deprotonation and tailing.

      • Reversed-Phase: If normal-phase fails, consider reversed-phase chromatography (C18 silica) with a mobile phase like water/methanol or water/acetonitrile.[6][8]

Problem 4: My product "oils out" and refuses to crystallize.

  • Potential Cause:

    • High Impurity Load: The presence of significant impurities disrupts the crystal lattice formation.

    • Residual High-Boiling Solvents: Solvents like DMF or DMSO can act as "anti-solvents" for crystallization if not completely removed.

  • Solution Strategy:

    • Pre-Purification with Acid-Base Extraction: This is a highly effective technique for separating acidic compounds from neutral or basic impurities. The workflow leverages the acidic nature of your target molecule. This step should be performed before attempting crystallization.

    • Solvent Removal: Ensure high-boiling solvents are removed under high vacuum, possibly with gentle heating or by co-evaporation with a lower-boiling solvent like toluene.

Section 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction Workflow

This protocol is designed to remove neutral and basic impurities before final purification.

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Optimized Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair based on preliminary tests (see FAQ A4). For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude, pre-purified solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

Technical Support Center: 5-(4-Methoxyphenyl)nicotinic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions during your experiments.

While direct, comprehensive stability studies on this compound are not extensively available in public literature, this guide synthesizes information from analogous structures, including nicotinic acid derivatives and aromatic carboxylic acids, to provide a robust framework for addressing common challenges.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound solutions.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, the presence of oxidizing agents, and the choice of solvent. The molecule possesses several functional groups that can be susceptible to degradation: the carboxylic acid, the pyridine ring, and the methoxyphenyl group.

Q2: I'm observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, typically indicates degradation. This can be due to oxidation of the aromatic rings or photodecomposition. It is crucial to store solutions protected from light and in an inert atmosphere if possible, especially for long-term storage.

Q3: My compound is precipitating out of solution. Is this a stability issue?

A3: Precipitation is not always a sign of chemical degradation. It could be due to changes in temperature affecting solubility, or a shift in pH that alters the ionization state of the carboxylic acid, making it less soluble. However, if the precipitate has a different appearance or if its redissolution behavior has changed, it could be a degradation product.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life is highly dependent on the storage conditions (solvent, concentration, temperature, light exposure, and pH). For short-term use (days to a week), a solution stored at 2-8°C and protected from light is generally acceptable. For long-term storage, it is recommended to store aliquots at -20°C or below, and to perform a purity check before use. Some suppliers recommend storing the solid compound at 2-8°C under dry conditions.[1]

Q5: Are there any known incompatibilities with common excipients?

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific stability issues you may encounter.

Issue 1: Loss of Potency or Appearance of Unknown Peaks in HPLC Analysis

If you observe a decrease in the peak area of the parent compound or the emergence of new peaks in your chromatogram, it is a clear indication of degradation.

Potential Causes & Investigation Workflow:

Caption: Troubleshooting workflow for loss of potency.

Detailed Steps:

  • Review Solution Preparation and Storage:

    • Solvent: What solvent was used? Aqueous solutions, especially at non-neutral pH, can promote hydrolysis.

    • pH: Was the pH of the solution measured and controlled? Carboxylic acids and the pyridine ring have pKa values that will influence their stability.

    • Light Exposure: Was the solution protected from light during preparation and storage?

    • Headspace: Was the container sealed with an inert gas (e.g., nitrogen or argon) or was it exposed to air?

  • Forced Degradation Studies (Stress Testing): To pinpoint the cause, perform a forced degradation study as recommended by ICH guidelines.[4] This involves exposing your compound to harsh conditions to accelerate degradation and identify potential pathways.

    • Acid/Base Hydrolysis: Treat solutions with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). The methoxy group could be susceptible to acid-catalyzed hydrolysis to a phenol, and the carboxylic acid can catalyze other reactions.[5]

    • Oxidation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature. The electron-rich methoxyphenyl ring and the pyridine ring are potential sites of oxidation.

    • Thermal Degradation: Store the solution at an elevated temperature (e.g., 70°C) in the dark.

    • Photostability: Expose the solution to a controlled light source (as per ICH Q1B guidelines). Aromatic carboxylic acids are known to be susceptible to photodecomposition.[6][7]

  • Analytical Investigation:

    • Use a stability-indicating HPLC method to analyze the stressed samples.[8][9] A good method will separate the parent compound from all degradation products.

    • If possible, use LC-MS to obtain mass information on the degradation products to help in their identification.

Mitigation Strategies:

  • pH Control: Buffer your solution to a pH where the compound is most stable. For many carboxylic acids, a slightly acidic pH (around 4-6) is often optimal.

  • Solvent Choice: If aqueous stability is an issue, consider using aprotic organic solvents like DMSO or DMF for stock solutions.[10] Note that the solubility in these solvents should be determined. For nicotinic acid, solubility is highest in DMSO.[11]

  • Protection from Light: Always use amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For sensitive compounds, de-gas solvents and overlay the solution with nitrogen or argon before sealing.

  • Low Temperature Storage: Store solutions at the lowest practical temperature to slow down degradation kinetics.

Issue 2: Inconsistent Results in Biological Assays

Variability in experimental outcomes can sometimes be traced back to the instability of the compound in the assay medium.

Potential Causes & Investigation Workflow:

Caption: Workflow for troubleshooting inconsistent assay results.

Detailed Steps:

  • Stability in Assay Buffer/Medium:

    • Prepare a solution of this compound in your complete cell culture medium or assay buffer at the final working concentration.

    • Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and immediately analyze it by HPLC to quantify the amount of remaining parent compound.

  • Interactions with Medium Components:

    • Cell culture media contain numerous components (salts, amino acids, vitamins, metal ions) that could potentially interact with your compound. If significant degradation is observed, you may need to simplify the buffer system or reduce the incubation time.

Mitigation Strategies:

  • Fresh Preparations: Always prepare working solutions fresh from a frozen stock solution immediately before use.

  • Minimize Incubation Times: If the compound is unstable in the assay medium, design your experiment to have the shortest possible incubation time.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) is at a consistent and low concentration, as high concentrations of organic solvents can also affect assay performance.

Section 3: Experimental Protocols

Protocol 1: General Purpose Stock Solution Preparation

This protocol is for preparing a stock solution for general use.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add a suitable volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage:

    • For short-term storage (up to 1 week), store at 4°C, protected from light.

    • For long-term storage, dispense into single-use aliquots in amber vials, overlay with nitrogen or argon, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method Development (Guidance)

A robust HPLC method is essential for stability studies.[8][9]

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particle sizeProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention on a C18 column.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 95%) over 10-20 minutes.A gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products.
Flow Rate 0.2-0.4 mL/min for 2.1 mm i.d.; 0.8-1.2 mL/min for 4.6 mm i.d.Standard flow rates for these column dimensions.
Column Temperature 30-40°CImproves peak shape and reduces viscosity.
Detection UV/Vis Diode Array Detector (DAD)The aromatic rings will have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths and assessing peak purity. Monitor at the λmax of the parent compound and also at lower wavelengths (e.g., 220 nm) to detect a wider range of potential degradants.

Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Section 4: Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. Identification of these products would require advanced analytical techniques like LC-MS/MS and NMR.

G cluster_0 This compound (Parent) cluster_1 Potential Degradation Pathways A This compound B Hydrolysis (5-(4-Hydroxyphenyl)nicotinic acid) A->B Acid/Base, Heat C Oxidation (N-oxide or ring hydroxylation) A->C Oxidizing Agents D Photodegradation (Various products) A->D UV/Vis Light E Decarboxylation (5-(4-Methoxyphenyl)pyridine) A->E High Heat

Caption: Plausible degradation pathways for this compound.

  • Hydrolysis of the Methoxy Group: Under acidic conditions, the methoxy ether can be cleaved to form the corresponding phenol, 5-(4-hydroxyphenyl)nicotinic acid.[5][12]

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The electron-rich aromatic rings are also susceptible to oxidative hydroxylation.

  • Photodegradation: UV radiation can induce complex reactions, including decarboxylation or the formation of radical species leading to various breakdown products.[6][7][13]

  • Decarboxylation: At high temperatures, the carboxylic acid group may be lost, yielding 5-(4-methoxyphenyl)pyridine. Aromatic carboxylic acids can undergo decarboxylation, though often requiring high temperatures.[14]

By understanding these potential issues and employing the troubleshooting strategies and protocols outlined in this guide, you can ensure the integrity of your this compound solutions and achieve more reliable and reproducible experimental results.

References

common side reactions in the synthesis of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Yield of the Desired Product

Probable Causes:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. An inappropriate catalyst system can lead to poor conversion.

  • Base Incompatibility: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield.[1]

  • Poor Quality of Reagents: Degradation of the boronic acid or the halide starting material can prevent the reaction from proceeding efficiently.

  • Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Optimize Catalyst and Ligand A common and effective catalytic system for this transformation is Pd(OAc)₂ with a phosphine ligand like PPh₃.[2] If this fails, consider more electron-rich and sterically hindered ligands such as SPhos or XPhos, which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Select an Appropriate Base An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The choice of base can influence the transmetalation step. If solubility is an issue in your chosen solvent, consider using a phase-transfer catalyst or a different base like K₃PO₄.[3]
Ensure Reagent Purity Use fresh or properly stored 3-bromopyridine-5-carboxylic acid and 4-methoxyphenylboronic acid.[4][5] Boronic acids can be prone to degradation, so it's advisable to check their purity by NMR or melting point before use.
Degas Reaction Mixture Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction. This prevents the oxidation of the active Pd(0) species.
Issue 2: Presence of Significant Side Products

Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and difficult purification.

A. Homocoupling of 4-Methoxyphenylboronic acid

This side reaction leads to the formation of 4,4'-dimethoxybiphenyl.

Probable Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

  • High Catalyst Loading: Higher concentrations of the palladium catalyst can sometimes favor homocoupling.

  • Reaction Temperature: Elevated temperatures can increase the rate of this side reaction.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Rigorous Degassing As with preventing low yield, meticulous degassing of the reaction mixture is the most effective way to minimize homocoupling.
Optimize Catalyst Loading Use the lowest effective catalyst loading, typically in the range of 1-5 mol%. Higher loadings are often unnecessary and can promote side reactions.[6]
Control Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined by monitoring the reaction progress by TLC or LC-MS.
B. Protodeboronation of 4-Methoxyphenylboronic acid

This reaction results in the formation of anisole, where the boronic acid group is replaced by a hydrogen atom.

Probable Causes:

  • Presence of Protic Solvents/Impurities: Water or other protic impurities can serve as a proton source.

  • Basic Conditions: The presence of a base can catalyze the protodeboronation process.[7][8]

  • Elevated Temperatures: Higher temperatures can accelerate this undesired reaction.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Use Anhydrous Solvents Employ freshly distilled or commercially available anhydrous solvents to minimize the presence of water.
Careful Choice of Base While a base is necessary for the Suzuki coupling, a very strong base or prolonged reaction times can increase the extent of protodeboronation.[8][9]
Temperature Control Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
C. Decarboxylation of Nicotinic Acid Moiety

This side reaction involves the loss of the carboxylic acid group from either the starting material or the product, leading to 3-bromo-5-(4-methoxyphenyl)pyridine or 3-bromopyridine.

Probable Causes:

  • High Reaction Temperatures: Pyridinecarboxylic acids can undergo decarboxylation at elevated temperatures.[10][11][12]

  • Presence of Acid or Base: Both acidic and basic conditions can facilitate decarboxylation, although the mechanism differs.[10]

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Moderate Reaction Temperature Avoid excessive heating. The optimal temperature should be determined experimentally to balance the rate of the desired coupling against the rate of decarboxylation.
pH Control While the Suzuki reaction requires a base, avoid excessively harsh basic conditions. After the reaction is complete, neutralize the mixture carefully during workup.
Issue 3: Difficulty in Product Purification

Probable Causes:

  • Co-elution of Byproducts: The polarity of the desired product and some side products (like homocoupled species) can be similar, making chromatographic separation challenging.

  • Residual Palladium: The final product can be contaminated with residual palladium, which is often undesirable for pharmaceutical applications.

  • Poor Crystallization: The product may be difficult to crystallize, leading to an amorphous or oily final product.

Solutions & Scientific Rationale:

Solution Detailed Protocol & Explanation
Optimize Chromatography Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
Palladium Scavenging After the reaction, treat the crude product with a palladium scavenger, such as activated carbon or a commercially available scavenger resin, to remove residual metal.[13]
Recrystallization Test various solvent systems for recrystallization. Common solvents for this type of compound include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Seeding with a small crystal of the pure product can sometimes induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki-Miyaura synthesis of this compound?

A1: The synthesis of this compound via the Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromopyridine-5-carboxylic acid to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-methoxyphenyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Q2: Can I use a different halide in place of 3-bromopyridine-5-carboxylic acid?

A2: Yes, other halides can be used. The reactivity order for the oxidative addition step is generally I > Br > Cl.[14] While 3-iodopyridine-5-carboxylic acid would be more reactive, it is also typically more expensive. Using 3-chloropyridine-5-carboxylic acid would require a more active catalyst system, often with more sophisticated ligands, to achieve good results.

Q3: My 4-methoxyphenylboronic acid seems to be degrading. How can I store it properly?

A3: 4-Methoxyphenylboronic acid should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere.[4][5] Exposure to moisture and air can lead to decomposition. If you suspect degradation, it is best to use a fresh batch or purify the existing material before use.

Q4: Is it possible to perform this reaction under aqueous or "green" conditions?

A4: Yes, there has been significant research into performing Suzuki-Miyaura couplings in aqueous media, which is environmentally more benign.[15] This often involves the use of water-soluble ligands and phase-transfer catalysts. However, optimizing these conditions for a specific set of substrates may require some experimentation.

III. Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 3-bromopyridine-5-carboxylic acid

  • 4-methoxyphenylboronic acid[4][5][16]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1M)

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine-5-carboxylic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed dioxane until a homogeneous solution is formed.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water and then a small amount of cold ethyl acetate.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

IV. Visualizing the Process

Reaction Mechanism

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Product Yield catalyst Optimize Catalyst/Ligand start->catalyst base Check Base Compatibility start->base reagents Verify Reagent Quality start->reagents degas Ensure Proper Degassing start->degas side_products Significant Side Products? catalyst->side_products base->side_products reagents->side_products degas->side_products homocoupling Homocoupling Present? side_products->homocoupling Yes purification Address Purification Issues side_products->purification No homocoupling->catalyst Yes homocoupling->degas Yes protodeboronation Protodeboronation Present? homocoupling->protodeboronation No protodeboronation->base Yes protodeboronation->reagents Yes decarboxylation Decarboxylation Present? protodeboronation->decarboxylation No decarboxylation->base Yes decarboxylation->purification No end Successful Synthesis purification->end

Caption: A decision-making workflow for troubleshooting the synthesis.

V. References

  • Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. --INVALID-LINK--[7]

  • CORE. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. --INVALID-LINK--[8]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. --INVALID-LINK--[9]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. --INVALID-LINK--

  • Australian Journal of Chemistry. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. --INVALID-LINK--

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. --INVALID-LINK--[10]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. --INVALID-LINK--[11]

  • ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. --INVALID-LINK--[12]

  • American Chemical Society. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. --INVALID-LINK--

  • PMC - NIH. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. --INVALID-LINK--

  • Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. --INVALID-LINK--[4]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4-methoxyphenylboronic acid with.... --INVALID-LINK--[15]

  • Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?. --INVALID-LINK--[16]

  • Chem-Impex. (n.d.). 4-Methoxyphenylboronic acid. --INVALID-LINK--[5]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--[1]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium.... --INVALID-LINK--[2]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. --INVALID-LINK--

  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. --INVALID-LINK--[6]

  • ChemScene. (n.d.). This compound. --INVALID-LINK--

  • Google Patents. (n.d.). Purification of nicotinic acid. --INVALID-LINK--[13]

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--[14]

  • Wikipedia. (n.d.). Nicotinic acid. --INVALID-LINK--

  • Googleapis.com. (2009). methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid. --INVALID-LINK--

  • PMC - NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. --INVALID-LINK--[3]

  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. --INVALID-LINK--

  • Google Patents. (n.d.). Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of high-purity 5-methyl-nicotinic acid. --INVALID-LINK--

  • PubMed. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. --INVALID-LINK--

  • Amsterdam UMC. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. --INVALID-LINK--

  • Benchchem. (n.d.). troubleshooting N-(4-ethoxyphenyl)isonicotinamide synthesis side reactions. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 5-(4-Methoxyphenyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the synthesis and optimization of 5-(4-Methoxyphenyl)nicotinic acid and its derivatives. These compounds are significant scaffolds in medicinal chemistry, and achieving high-yield, reproducible syntheses is crucial for advancing research and development. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

The primary synthetic route for this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a derivative of nicotinic acid (typically a halide) and a boronic acid or ester. While powerful, the reaction is sensitive to a variety of parameters that can significantly impact yield and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

Low or No Yield

Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no desired product. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings are a common issue that can often be traced back to a few critical areas. A systematic evaluation of your reagents and reaction setup is the best approach.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Integrity: 4-Methoxyphenylboronic acid, while generally stable, can degrade over time, particularly if exposed to air and moisture. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] Consider using fresh, high-purity boronic acid. For persistent issues, converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate can be beneficial.[3]

    • Aryl Halide Reactivity: The reactivity of your nicotinic acid derivative is crucial. The general trend for the halide leaving group is I > Br > OTf >> Cl.[3] If you are using a 5-chloronicotinic acid derivative, more specialized and highly active catalyst systems may be required.[3][4]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and may degrade over time. Phosphine ligands are also susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can deactivate the palladium catalyst and lead to unwanted side reactions, such as the homocoupling of the boronic acid.[3] It is critical to thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.[1]

    • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure your base is of high purity and is appropriate for the reaction. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][3]

Side Product Formation

Q2: I'm observing significant amounts of side products in my reaction mixture, primarily homocoupling of the 4-methoxyphenylboronic acid. How can I minimize this?

A2: Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings and is often indicative of issues with the catalytic cycle.

  • Oxygen Contamination: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3][4] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are the most effective preventative measures.[1]

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists despite stringent inert techniques, consider screening different palladium sources and ligands.

  • Stoichiometry: While a slight excess of the boronic acid is common (1.2-1.5 equivalents), a large excess can sometimes lead to increased homocoupling.[1] Consider reducing the equivalents of the boronic acid.

Q3: My reaction is producing a significant amount of dehalogenated starting material (nicotinic acid derivative without the halide). What is causing this?

A3: The formation of the dehalogenated starting material is typically due to a competing hydrodehalogenation reaction. This can be influenced by the solvent, base, and the nature of the catalyst. Certain solvents, especially alcohols, can act as hydride donors in the presence of a palladium catalyst and a base. If you are using a solvent system that includes an alcohol, consider switching to an aprotic solvent like 1,4-dioxane, DMF, or toluene.[1]

Reaction Optimization

Q4: I have a moderate yield, but I need to optimize the reaction for better efficiency. What parameters should I focus on?

A4: Optimizing a Suzuki-Miyaura coupling involves a systematic approach to refining the reaction conditions. Design of Experiments (DoE) can be a powerful tool for this process.[2]

ParameterConsiderationsTypical Starting Point
Catalyst & Ligand The choice of ligand can significantly influence the reaction. Electron-rich and bulky ligands often promote the key steps of the catalytic cycle.[4]Pd(PPh₃)₄ (2-5 mol%)[1]
Base The base is crucial for the transmetalation step. The strength and solubility of the base can affect the reaction rate and yield.[3]K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)[1]
Solvent The solvent system affects the solubility of reagents and the reaction temperature. A mixture of an organic solvent and water is common.[1]1,4-Dioxane/H₂O (4:1) or DMF[1]
Temperature Higher temperatures generally increase the reaction rate, but can also lead to decomposition of reagents or catalysts.80-100 °C[1]
Reaction Time Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.12-24 hours[1]

Q5: Are there alternative coupling partners to boronic acids for the synthesis of these derivatives?

A5: Yes, other organoboron reagents can be used and may offer advantages in terms of stability or reactivity. Aryltrifluoroborates and MIDA boronates are known for their enhanced stability.[3] Additionally, pyridine sulfinates have been explored as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, sometimes overcoming the challenges associated with unstable pyridine-boronates.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with 4-Methoxyphenylboronic Acid

This protocol provides a general method for the solution-phase coupling of 5-bromonicotinic acid with 4-methoxyphenylboronic acid.[1]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, 4-methoxyphenylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield in Suzuki Coupling reagent_check Check Reagent Quality - Boronic Acid Purity - Halide Reactivity - Catalyst/Ligand Integrity start->reagent_check conditions_check Verify Reaction Conditions - Inert Atmosphere - Solvent/Base Purity - Temperature start->conditions_check side_products Analyze for Side Products - Homocoupling - Protodeboronation - Hydrodehalogenation reagent_check->side_products Reagents OK conditions_check->side_products Conditions OK optimization Systematic Optimization - Screen Ligands/Bases - Adjust Solvent/Temperature - Consider DoE side_products->optimization success Improved Yield optimization->success

Caption: A decision tree for troubleshooting low yields.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OR)2) Product R-Ar' PdII_R_Ar->Product Reductive Elimination Regen_Pd0 Pd(0)L_n PdII_R_Ar->Regen_Pd0

Caption: The key steps of the Suzuki-Miyaura reaction.

References

troubleshooting experimental protocols with 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methoxyphenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental protocols.

Section 1: Compound Characteristics and Handling

This section provides an overview of the essential physicochemical properties of this compound, crucial for its effective use in experimental settings.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[1][2]
Molecular Weight 229.23 g/mol [1][2]
CAS Number 887973-52-6[1][2]
Appearance Typically a solid[3]
pKa Similar to nicotinic acid (4.85)[4]
Solubility Slightly soluble in DMSO and dimethylformamide (approx. 1 mg/mL)[3]
Storage Recommended at -20°C for long-term stability[3]
Stability Stable under recommended storage conditions[5]
Frequently Asked Questions (FAQs): Compound Handling

Q1: How should I properly store this compound to ensure its stability?

A1: For long-term stability, it is recommended to store the compound as a solid at -20°C.[3] It is described as nonhygroscopic and stable in air under normal conditions.[4][5]

Q2: What are the best solvents for dissolving this compound?

A2: The compound has limited solubility. It is slightly soluble in organic solvents like DMSO and dimethylformamide (DMF), at approximately 1 mg/mL.[3] For aqueous solutions, its solubility is expected to be low, similar to nicotinic acid, which is about 1 g in 60 mL of water.[4] Solubility can be enhanced in boiling water or alcohol, and in alkaline solutions like aqueous hydroxides and carbonates.[4]

Q3: I'm observing incomplete dissolution of the compound in my solvent. What can I do?

A3: First, confirm you are using a recommended solvent such as DMSO or DMF. Gentle heating and sonication can aid dissolution. For aqueous buffers, adjusting the pH to be above the compound's pKa (estimated around 4.85) will deprotonate the carboxylic acid, forming a more soluble salt.

Q4: Is this compound sensitive to light or air?

A4: While nicotinic acid itself is stable in air, it is always good practice to store compounds in tightly sealed containers, protected from light, to minimize potential degradation over time.[4][5]

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The synthesis of this compound and its derivatives often involves a Suzuki-Miyaura cross-coupling reaction. This section addresses common issues encountered during this synthetic step.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add 5-bromonicotinic acid, (4-methoxyphenyl)boronic acid, and base to a dry flask. Inert_Atmosphere Evacuate and backfill with inert gas (Ar or N₂) three times. Reactants->Inert_Atmosphere Seal flask Catalyst_Solvent Add palladium catalyst and degassed solvent. Inert_Atmosphere->Catalyst_Solvent Under inert gas Heating Heat to 80-100 °C with vigorous stirring. Catalyst_Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Reaction complete Quenching Dilute with water and acidify (pH 3-4) to precipitate product. Cooling->Quenching Isolation Filter the solid, wash with water, and dry under vacuum. Quenching->Isolation Purification Purify by recrystallization or column chromatography. Isolation->Purification

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q5: My Suzuki coupling reaction is not proceeding to completion or has a very low yield. What are the likely causes?

A5: Several factors can contribute to a low-yielding Suzuki reaction:

  • Catalyst Inactivity: Ensure your palladium catalyst is not old or deactivated. Using a fresh batch or a different type of palladium catalyst (e.g., one with Buchwald ligands) can be beneficial.[6]

  • Base Selection: The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective.[7][8] Ensure the base is finely powdered and anhydrous, as a small amount of water can sometimes be necessary for reactions with anhydrous K₃PO₄.[6]

  • Solvent Quality: Use anhydrous, degassed solvents to prevent quenching of the catalyst and reactants. Common solvents include DMF or dioxane/water mixtures.[7]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure your reaction setup is properly purged with an inert gas like argon or nitrogen.[7]

  • Boronic Acid Quality: Boronic acids can degrade over time. Check the quality of your (4-methoxyphenyl)boronic acid. If it's old, consider using a fresh supply or converting it to a more stable trifluoroborate salt.[6]

Q6: I am observing significant deboronation of my boronic acid. How can I minimize this side reaction?

A6: Deboronation is a common side reaction, especially with prolonged reaction times or harsh conditions. To mitigate this:

  • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Use a Milder Base: Strong bases can promote deboronation. Consider screening different bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature, although this may require a longer reaction time.

Q7: The purification of the final product is difficult due to impurities. What are some common impurities and how can I remove them?

A7: Common impurities include unreacted starting materials, homocoupled byproducts from the boronic acid, and residual palladium catalyst.

  • Work-up Procedure: A proper acidic work-up is crucial. Acidifying the reaction mixture to a pH of ~3-4 with 1M HCl will precipitate the carboxylic acid product while keeping some basic impurities in the aqueous phase.[7]

  • Purification Techniques:

    • Recrystallization: This is often an effective method for purifying solid products.

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.

Section 3: Characterization and Analysis

Accurate characterization of this compound is essential for confirming its identity and purity.

Analytical Techniques
TechniqueExpected Observations
¹H NMR Aromatic protons from both the pyridine and methoxyphenyl rings, a singlet for the methoxy group, and a broad singlet for the carboxylic acid proton.
LC-MS A peak corresponding to the molecular ion [M+H]⁺ at m/z 230.07 or [M-H]⁻ at m/z 228.06.
HPLC A single major peak indicating the purity of the compound.
Frequently Asked Questions (FAQs): Characterization

Q8: I am having trouble interpreting the ¹H NMR spectrum. What are the expected chemical shifts?

Q9: My LC-MS results show multiple peaks. What could they be?

A9: Besides the main product peak, other peaks could correspond to:

  • Unreacted starting materials (e.g., 5-bromonicotinic acid).

  • Homocoupled byproduct of (4-methoxyphenyl)boronic acid.

  • Solvent adducts.

  • In-source fragmentation of the parent molecule.

To identify these, check their mass-to-charge ratios and compare them with the expected molecular weights of potential impurities.

Section 4: Biological Assays and Applications

This compound and its analogs are of interest in medicinal chemistry and drug development.[7] This section addresses common issues in biological testing.

Experimental Workflow: In Vitro Assay

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Stock_Solution Prepare a concentrated stock solution in DMSO. Serial_Dilution Perform serial dilutions to desired concentrations in cell culture medium. Stock_Solution->Serial_Dilution Compound_Addition Add diluted compound to the cells. Serial_Dilution->Compound_Addition Cell_Seeding Seed cells in a multi-well plate. Cell_Seeding->Compound_Addition Incubation Incubate for the desired time period. Compound_Addition->Incubation Assay_Endpoint Measure the desired biological endpoint (e.g., cell viability, protein expression). Incubation->Assay_Endpoint Data_Analysis Analyze and interpret the data. Assay_Endpoint->Data_Analysis

Caption: A general workflow for an in vitro cell-based assay.

Frequently Asked Questions (FAQs): Biological Assays

Q10: I am observing precipitation of my compound in the cell culture medium. How can I prevent this?

A10: Precipitation in aqueous media is a common issue due to the compound's low water solubility.

  • Lower the Final Concentration: The most straightforward solution is to work with lower concentrations of the compound.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.

  • Use a Solubilizing Agent: In some cases, a small amount of a biocompatible solubilizing agent like Pluronic F-68 or Cremophor EL can be used, but this should be tested for its effects on the cells first.

Q11: My experimental results are not reproducible. What are some potential sources of variability?

A11: Lack of reproducibility can stem from several factors:

  • Compound Stability in Solution: Prepare fresh dilutions of the compound from a frozen stock solution for each experiment. The stability of the compound in aqueous media over time should be evaluated.

  • Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and incubation times.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent dosing.

  • Batch-to-Batch Variation: If you are using different batches of the compound, confirm that their purity is consistent.

Q12: Are there any known biological activities for nicotinic acid derivatives that I should be aware of?

A12: Nicotinic acid itself is known to have lipid-modifying effects and can reduce the synthesis of low-density lipoprotein cholesterol (LDL-C).[10][11] It has also been shown to have antioxidant properties and can prevent experimental liver fibrosis.[12] Derivatives of nicotinic acid are explored for a variety of biological activities, including as antihyperlipidemic agents.[13]

References

Technical Support Center: 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-(4-Methoxyphenyl)nicotinic acid. The information herein is synthesized from established chemical principles and analogous structures to provide a predictive framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the primary predicted degradation pathways for this compound under typical experimental and physiological conditions?

Answer:

Based on its chemical structure—a fusion of a nicotinic acid core and a methoxyphenyl moiety—this compound is susceptible to three primary degradation routes: oxidative, photolytic, and metabolic.

  • Oxidative Degradation: The methoxy group (-OCH₃) is a primary target for oxidation. The electron-donating nature of this group makes the aromatic ring susceptible to attack by reactive oxygen species (ROS). The most probable oxidative pathway is O-demethylation , which cleaves the methyl group to yield the corresponding phenol, 5-(4-hydroxyphenyl)nicotinic acid. This process can be mediated by chemical oxidants (e.g., peroxides) or enzymatic systems like cytochrome P450s in a biological context. Radical-induced decomposition can also lead to the cleavage of the methoxyl O–C bond[1].

  • Photodegradation: Nicotinic acid and its derivatives are known to be sensitive to ultraviolet (UV) light.[2][3] Exposure to UV radiation, particularly at wavelengths around 254 nm, can induce the breakdown of the pyridine ring, leading to various photosensitive intermediates and smaller, unidentified photoproducts.[2][4] While the methoxyphenyl group also absorbs UV light, the pyridine core is often the more labile component in this class of molecules.

  • Metabolic Degradation (In Vivo): In a biological system, this compound would likely follow pathways similar to nicotinic acid (Niacin).[5][6] Beyond the O-demethylation mentioned above (a classic Phase I metabolic reaction), the molecule could undergo:

    • Conjugation (Phase II): The carboxylic acid group may be conjugated with glycine to form the corresponding nicotinuric acid derivative.[5]

    • Amidation & Subsequent Metabolism: The carboxylic acid could be converted to an amide, which is then subject to methylation and oxidation, forming pyridone metabolites, analogous to the formation of N1-methyl-2-pyridone-5-carboxamide from niacin.[6][7]

The diagram below illustrates these predicted primary degradation pathways.

G parent This compound oxidative_prod 5-(4-Hydroxyphenyl)nicotinic acid parent->oxidative_prod Oxidation / Metabolism (O-Demethylation) photolytic_prod Pyridine Ring Cleavage Products parent->photolytic_prod Photolysis (UV Light) metabolic_prod1 Glycine Conjugate (Nicotinuric Acid Derivative) parent->metabolic_prod1 Metabolism (Conjugation) metabolic_prod2 Pyridone Metabolites parent->metabolic_prod2 Metabolism (Amidation, Methylation, Oxidation)

Caption: Predicted degradation pathways for this compound.

Question 2: I need to perform a forced degradation study. What conditions should I use and what is the scientific rationale for each?

Answer:

A forced degradation (or stress testing) study is essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

Recommended Forced Degradation Conditions:

ConditionReagent/ParametersRationale & CausalityPotential Products
Acid Hydrolysis 0.1 M HCl, 60-80 °CThe nicotinic acid structure is generally stable to acid hydrolysis.[8] However, this tests for lability under acidic conditions which can be encountered during formulation or in physiological environments (e.g., the stomach).Unlikely to cause significant degradation of the parent acid.
Base Hydrolysis 0.1 M NaOH, 60-80 °CAromatic carboxylic acids are typically stable.[9] This condition aggressively tests the stability of the core structure and can reveal unexpected weaknesses.Generally stable, but potential for minor degradants if impurities are present.
Oxidation 3% H₂O₂, Room TempThis directly probes susceptibility to oxidative stress. The methoxy group is the most likely site of attack, making this a critical test.[1][10]O-demethylation to 5-(4-hydroxyphenyl)nicotinic acid; potential for N-oxide formation on the pyridine ring.
Thermal Stress 60-80 °C (in solid state and solution)Tests for inherent thermal stability. High temperatures can promote decarboxylation of aromatic carboxylic acids, although this often requires more extreme conditions.[9]Primarily tests for physical changes; potential for decarboxylation at very high temperatures.
Photostability ICH Q1B guidelines (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV)Mimics exposure to light during manufacturing, storage, and administration. The pyridine ring is known to be photosensitive.[2][11]Pyridine ring cleavage products; complex mixture of photoproducts.

The following workflow provides a systematic approach to executing a forced degradation study.

G start Prepare Stock Solution of Compound stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress Divide neutralize Neutralize Acid/Base Samples Dilute All Samples stress->neutralize Time Points analyze Analyze by LC-MS/MS and HPLC-UV neutralize->analyze evaluate Evaluate Peak Purity Quantify Degradation Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation (stress testing) study.

Question 3: My chromatogram shows a new peak after oxidative stress. How can I tentatively identify it without a reference standard?

Answer:

This is a common scenario where Liquid Chromatography-Mass Spectrometry (LC-MS/MS) becomes an indispensable tool. The process involves a logical deduction based on mass shifts from the parent compound.

Troubleshooting & Identification Protocol:

  • Determine the Mass-to-Charge Ratio (m/z): Obtain the accurate mass of the new peak from your high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Calculate the Mass Shift: Compare the mass of the degradant to the parent compound.

    • Parent Mass [M+H]⁺ for C₁₂H₁₁NO₃ = 218.0706

  • Hypothesize a Structural Change: Match the observed mass shift to a plausible chemical transformation.

Table of Common Mass Shifts for this compound:

Mass Shift (Δm)Plausible TransformationHypothesized Product
-14.0157 DaO-Demethylation (-CH₂)5-(4-Hydroxyphenyl)nicotinic acid
+15.9949 DaHydroxylation (+O)Hydroxylated derivatives on either ring
+15.9949 DaN-Oxidation (+O)This compound N-oxide
-43.9898 DaDecarboxylation (-CO₂)3-(4-Methoxyphenyl)pyridine
  • Confirm with MS/MS Fragmentation: Fragment both the parent compound and the unknown degradant. A retained fragment ion shared between both spectra strongly suggests a common core structure, while the loss of a fragment can pinpoint the site of modification. For example, if the methoxyphenyl portion fragments off, comparing the mass of this fragment between the parent and degradant can confirm if the modification occurred on that ring.

The decision tree below outlines this troubleshooting process.

G start Unexpected Peak Observed in Oxidative Stress Sample get_mass Acquire Accurate Mass (LC-HRMS) start->get_mass calc_shift Calculate Mass Shift (Δm = m_degradant - m_parent) get_mass->calc_shift check_demethylation Is Δm ≈ -14 Da? calc_shift->check_demethylation check_oxidation Is Δm ≈ +16 Da? check_demethylation->check_oxidation No hypothesize_demethyl Hypothesis: O-Demethylation check_demethylation->hypothesize_demethyl Yes hypothesize_oxid Hypothesis: Hydroxylation or N-Oxide check_oxidation->hypothesize_oxid Yes other Consult Other Mass Shift Tables check_oxidation->other No confirm_msms Confirm with MS/MS Fragmentation Analysis hypothesize_demethyl->confirm_msms hypothesize_oxid->confirm_msms

Caption: Decision tree for identifying oxidative degradation products via LC-MS.

Question 4: What are the recommended starting conditions for an HPLC method to analyze this compound and its potential degradants?

Answer:

A reverse-phase HPLC method with UV detection is the standard approach. Given the aromatic nature of the compound and its likely degradants, a C18 column is an excellent starting point. The carboxylic acid and potential phenolic degradants will have pH-dependent retention, so a buffered mobile phase is crucial for robust and reproducible chromatography.

Recommended HPLC Starting Conditions:

ParameterRecommended SettingRationale & Expert Insight
Column C18, 100 x 4.6 mm, 2.7 µmProvides good retention for moderately polar aromatic compounds. Smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase (pH ~2.7) to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. Formic acid maintains consistent pH.
Gradient 10% B to 90% B over 15 minA broad gradient is essential during method development to ensure elution of both polar degradants (like the hydroxylated product) and the less polar parent compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection (UV) 254 nm and 217 nm254 nm is a common wavelength for aromatic compounds. The λmax of nicotinic acid is ~217 nm, which can provide higher sensitivity.[13] Monitoring multiple wavelengths is advisable.
Injection Vol. 5 µLA good starting point to avoid column overload.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines once the degradation profile is understood.

References

Technical Support Center: Enhancing the Solubility of 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for 5-(4-Methoxyphenyl)nicotinic acid. This document is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a bi-aryl nicotinic acid derivative, this compound presents unique solubility hurdles that can impede experimental progress and formulation development.

This guide provides a structured, in-depth approach to troubleshooting and overcoming these challenges. We will delve into the fundamental principles governing its solubility and offer field-proven, step-by-step protocols to enhance it. Our methodologies are grounded in established scientific principles and are designed to be self-validating, ensuring reliable and reproducible results.

Understanding the Molecule: Core Solubility Challenges

This compound (MW: 229.23 g/mol ) is a crystalline solid.[1] Its structure, featuring a polar pyridinemonocarboxylic acid group and a non-polar methoxyphenyl ring, results in limited aqueous solubility. Like its parent compound, nicotinic acid, it is a weak acid.[2][3] The key to enhancing its solubility lies in manipulating its physicochemical properties through a variety of techniques.

The primary challenges you may be facing include:

  • Low intrinsic aqueous solubility: The hydrophobic nature of the methoxyphenyl group counteracts the hydrophilic character of the nicotinic acid moiety.

  • pH-dependent solubility: As a carboxylic acid, its solubility is highly dependent on the pH of the medium.[4]

  • Potential for polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubility profiles.[5]

Troubleshooting Guides & Protocols

Issue 1: Poor Dissolution in Aqueous Buffers for In Vitro Assays

Problem: You are unable to achieve the desired concentration of this compound in standard physiological buffers (e.g., PBS at pH 7.4) for your cell-based assays or other in vitro experiments.

Root Cause Analysis: The carboxylic acid group on the nicotinic acid ring is not sufficiently ionized at neutral pH to overcome the hydrophobicity of the overall molecule. The pKa of the carboxylic acid group in similar molecules is typically in the range of 3-5. At pH 7.4, while the acid is deprotonated, the intrinsic solubility of the resulting salt may still be low.

Solution Strategy: pH Modification

The most direct method to improve the solubility of a carboxylic acid is to increase the pH of the solvent.[6] By shifting the pH to be at least 2 units above the pKa, you ensure near-complete conversion to the more soluble carboxylate salt form.

Experimental Protocol: pH-Adjusted Buffer Preparation

  • Initial Slurry Preparation: Weigh the required amount of this compound and suspend it in a volume of deionized water that is less than your final target volume (e.g., 80% of the final volume).

  • Basification: While stirring, slowly add a stock solution of 1 M sodium hydroxide (NaOH) dropwise. Monitor the pH of the suspension using a calibrated pH meter.

  • Dissolution Point: Continue adding NaOH until the compound fully dissolves. The pH at this point will be significantly above neutral. For nicotinic acid itself, it is readily soluble in alkaline water.[3]

  • pH Adjustment: Carefully back-titrate the solution by adding a stock solution of 1 M hydrochloric acid (HCl) to reach your desired final pH (e.g., pH 7.4). Be aware that the compound may precipitate if the pH drops too low or if you overshoot the target pH.

  • Final Volume Adjustment: Once the target pH is stable, add deionized water to reach the final desired volume.

  • Sterile Filtration: For cell culture experiments, sterile filter the final solution through a 0.22 µm filter.

Troubleshooting Tip: If precipitation occurs during back-titration, it indicates that the intrinsic solubility of the sodium salt at that pH has been exceeded. In this case, you will need to either lower the final concentration or explore co-solvent systems.

Logical Workflow for pH Modification

A Start: Undissolved Compound B Suspend in < Final Volume of Water A->B C Add 1M NaOH dropwise B->C D Monitor pH & observe dissolution C->D E Compound Dissolved? D->E E->C No F Back-titrate with 1M HCl to target pH E->F Yes G Precipitation? F->G H Adjust to final volume G->H No K Reduce target concentration or add co-solvent G->K Yes I Sterile Filter H->I J End: Solubilized Compound I->J

Caption: Workflow for pH-based solubilization.

Issue 2: Drug Precipitation Upon Dilution into Aqueous Media

Problem: You have successfully dissolved the compound in an organic solvent (e.g., DMSO), but it precipitates out of solution when diluted into your aqueous assay buffer or cell culture media.

Root Cause Analysis: This is a common issue for "brick dust" compounds. The organic solvent acts as a good solvent, but upon dilution, the solvent environment becomes predominantly aqueous, and the compound's low aqueous solubility limit is quickly exceeded, leading to precipitation.

Solution Strategy: Co-Solvent Systems

A co-solvent system can increase the solubility of a poorly soluble drug by reducing the polarity of the aqueous environment.[7] Common water-miscible organic solvents can be used for this purpose.

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Developing a Co-Solvent System

  • Solubility Screening: Determine the approximate solubility of this compound in various neat co-solvents.

  • Binary/Ternary System Formulation: Prepare various mixtures of the co-solvents with water or your buffer system. For example, start with 10%, 20%, and 30% (v/v) of the co-solvent in the final aqueous solution.

  • Dissolution Testing: Add the compound to these co-solvent/buffer mixtures and determine the maximum achievable concentration before precipitation.

  • Toxicity/Compatibility Check: Ensure that the final concentration of the co-solvent is compatible with your experimental system (e.g., not toxic to cells). For instance, DMSO concentrations should typically be kept below 0.5% in cell-based assays.

Data Summary: Co-Solvent Effects on Nicotinic Acid (as a proxy)

SolventSolubility TrendReference
DMSOVery High[8]
EthanolModerate[3][8]
WaterLow[2][3]
AcetoneLow[8]
Diethyl EtherVery Low[8]

This table provides a qualitative solubility trend for the parent compound, nicotinic acid. The methoxyphenyl group will likely decrease solubility in polar solvents and increase it in less polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: Can I improve the solubility by forming a salt of the compound?

A1: Yes, salt formation is a very effective and common strategy.[7][9] Since your compound is a carboxylic acid, you can form salts with various bases. For research purposes, forming the sodium or potassium salt in situ as described in the pH modification protocol is the most straightforward approach. For solid-state formulation, you could react the acid with a base like sodium bicarbonate, isolate the salt, and then use this salt for your experiments. This can sometimes offer better stability and handling properties.

Q2: I've heard about cyclodextrins. Can they be used for this compound?

A2: Absolutely. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[7][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Experimental Approach with HP-β-CD:

  • Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 40% w/v).

  • Add your compound to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound dissolves. The formation of the inclusion complex can take time.

  • This stock solution can then be diluted into your experimental medium.

Q3: Does temperature affect the solubility of this compound?

A3: Yes, for most solid solutes, solubility increases with temperature.[10] You might find that gently warming the solvent while dissolving the compound can help you achieve a higher concentration. However, be cautious. If you prepare a saturated solution at an elevated temperature, the compound may precipitate out as the solution cools to room temperature. This technique is generally more useful for initial dissolution rather than maintaining long-term stability at ambient temperatures. Nicotinic acid, for example, is easily soluble in hot water and hot ethanol.[3]

Q4: Could polymorphism be affecting my results? Different batches of the compound seem to have different solubilities.

A4: This is a distinct possibility. Polymorphs are different crystalline forms of the same compound, and they can have different physical properties, including melting point and solubility.[5] Nicotinic acid and its derivatives are known to exhibit polymorphism.[5][11] If you suspect batch-to-batch variability, it would be prudent to characterize the solid form you are using via techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). If you consistently receive a polymorphic form with low solubility, you may need to perform a recrystallization screen to find a more soluble form.

Diagram: Polymorphism and Solubility

cluster_0 Solid State cluster_1 Solution State A Polymorph A (Metastable) B Polymorph B (Stable) A->B Conversion over time C Dissolved Compound A->C Higher Solubility Faster Dissolution B->C Lower Solubility Slower Dissolution

Caption: Relationship between polymorphs and solubility.

Summary of Recommended Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Ionization of the carboxylic acid to a more soluble salt form.Preparing aqueous stock solutions for in vitro assays.Potential for precipitation if pH drops; buffer compatibility.
Co-solvents Reducing the polarity of the bulk solvent.Formulations where pH adjustment is not feasible or sufficient.Co-solvent toxicity and compatibility with the experimental system.
Cyclodextrins Encapsulation of the hydrophobic moiety in an inclusion complex.Enhancing solubility in aqueous media without using organic co-solvents.Cost; potential for interaction with other formulation components.
Salt Formation Creating a new solid form with intrinsically higher solubility.Developing a more stable and consistently soluble starting material.Requires chemical synthesis and characterization of the new salt form.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(4-Methoxyphenyl)nicotinic acid. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming resistance mechanisms encountered during your experiments. As your partner in research, we aim to equip you with the knowledge to anticipate, identify, and address these challenges effectively.

Introduction to this compound and GPR109A

This compound is a derivative of nicotinic acid (niacin) and is understood to function primarily as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] Upon activation, GPR109A, which is expressed in various tissues including adipose and immune cells, typically couples to Gαi, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] In certain cancer cell contexts, activation of this pathway has been shown to induce apoptosis and suppress tumor growth, making GPR109A a potential therapeutic target.[3][5][6][7][8]

However, as with many targeted therapies, the development of resistance is a significant hurdle. This guide will walk you through the common mechanisms of resistance to GPR109A agonists and provide actionable protocols to investigate and potentially reverse this resistance in your experimental models.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during experimentation with this compound.

Q1: My cells, which were initially sensitive to this compound, are no longer responding. What is the most likely cause?

A1: The most common cause of acquired resistance to GPR109A agonists is the loss or silencing of the GPR109A receptor itself.[3][5][7] Cancer cells can downregulate the expression of the receptor at the transcriptional level, often through epigenetic mechanisms like DNA methylation of the GPR109A promoter.[3][7] This prevents the drug from binding to its target, rendering it ineffective. Another possibility is the development of mutations in the GPR109A gene that prevent proper protein folding, trafficking to the cell surface, or ligand binding.

Q2: I've confirmed that GPR109A is still expressed in my resistant cells, but they still don't respond to the compound. What else could be happening?

A2: If GPR109A expression is maintained, resistance may be occurring downstream of the receptor. This can include:

  • Alterations in G-protein coupling: Mutations or modifications in the Gαi protein can prevent it from being activated by the receptor.

  • Feedback activation of pro-survival pathways: Cells may compensate for GPR109A-mediated growth inhibition by upregulating parallel survival signaling pathways, such as the PI3K/AKT/mTOR or STAT3 pathways.[9][10][11]

  • Increased drug efflux: While less specific to this compound, cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump drugs out of the cell, reducing the intracellular concentration.[12]

Q3: Can I prevent resistance from developing in my long-term cell culture experiments?

A3: While it's challenging to completely prevent resistance, you can take steps to delay its onset. Consider using the lowest effective concentration of this compound and avoiding continuous, long-term exposure if possible. Intermittent dosing schedules may reduce the selective pressure that drives the emergence of resistant clones. Prophylactic co-treatment with agents that target potential resistance mechanisms, such as epigenetic modulators, could also be explored.

Q4: Are there any known combination strategies to overcome resistance to GPR109A agonists?

A4: Yes, based on the known resistance mechanisms, a primary strategy is to restore GPR109A expression. Co-treatment with DNA methyltransferase (DNMT) inhibitors, such as 5-Azacytidine (AzadC), has been shown to re-activate GPR109A expression in resistant breast cancer cells, thereby re-sensitizing them to agonists.[3][7] Additionally, since butyrate is both a GPR109A agonist and a histone deacetylase (HDAC) inhibitor, combining this compound with other HDAC inhibitors could be a synergistic approach.[3][7]

Part 2: Troubleshooting Guide for Investigating Resistance

This section provides a logical workflow to diagnose the mechanism of resistance in your experimental model.

Workflow for Diagnosing Resistance

Resistance Troubleshooting Workflow start Start: Observe Cellular Resistance to This compound check_expression Step 1: Assess GPR109A Expression (mRNA and Protein Levels) start->check_expression expression_lost GPR109A Expression Lost or Reduced check_expression->expression_lost Finding expression_present GPR109A Expression Maintained check_expression->expression_present Finding epigenetic_analysis Step 1a: Analyze GPR109A Promoter Methylation expression_lost->epigenetic_analysis downstream_analysis Step 2: Evaluate Downstream Signaling (e.g., cAMP levels, p-ERK, p-AKT) expression_present->downstream_analysis rescue_experiment Step 1b: Perform Rescue Experiment with DNMT inhibitors (e.g., AzadC) epigenetic_analysis->rescue_experiment conclusion1 Conclusion: Resistance likely due to epigenetic silencing of GPR109A. rescue_experiment->conclusion1 signaling_impaired Downstream Signaling Impaired downstream_analysis->signaling_impaired Finding signaling_intact Downstream Signaling Intact downstream_analysis->signaling_intact Finding g_protein_check Step 2a: Investigate G-protein Function signaling_impaired->g_protein_check efflux_analysis Step 3: Assess Drug Efflux Pump Activity (e.g., Rhodamine 123 Assay) signaling_intact->efflux_analysis conclusion2 Conclusion: Resistance likely due to alterations in downstream signaling. g_protein_check->conclusion2 conclusion3 Conclusion: Resistance may be due to increased drug efflux or other mechanisms. efflux_analysis->conclusion3

Caption: A step-by-step workflow for diagnosing resistance mechanisms.

Troubleshooting Table
Observation Potential Cause Recommended Action
Loss of drug efficacy in a previously sensitive cell line. Silencing of GPR109A expression.1. Quantify GPR109A mRNA via RT-qPCR. 2. Assess GPR109A protein levels via Western Blot or Flow Cytometry.
GPR109A mRNA and protein are undetectable or significantly reduced. Epigenetic silencing via promoter hypermethylation.1. Perform bisulfite sequencing of the GPR109A promoter. 2. Treat cells with a DNMT inhibitor (e.g., 5-Azacytidine) and re-assess GPR109A expression and drug sensitivity.[3][7]
GPR109A expression is normal, but downstream effects (e.g., cAMP reduction) are absent. Impaired receptor-G protein coupling or altered downstream signaling.1. Perform a cAMP assay to confirm lack of response. 2. Analyze the phosphorylation status of key signaling nodes like ERK and AKT via Western Blot to check for compensatory pathway activation.[9][10]
Cell viability is unaffected by the drug, despite normal GPR109A expression and initial signaling. Increased activity of drug efflux pumps.1. Measure intracellular drug accumulation. 2. Perform a functional efflux pump assay (e.g., using Rhodamine 123 or Calcein-AM) with and without a known pump inhibitor.

Part 3: Experimental Protocols

Here are detailed protocols for the key experiments mentioned in the troubleshooting guide.

Protocol 1: Assessment of GPR109A mRNA Expression by RT-qPCR
  • RNA Extraction: Isolate total RNA from both sensitive (parental) and resistant cell lines using a standard Trizol-based or column-based kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for GPR109A and a housekeeping gene (e.g., GAPDH, ACTB).

    • Human GPR109A Forward Primer: 5'-CTCTTCCTGGCCATCAACCTG-3'

    • Human GPR109A Reverse Primer: 5'-AGGACCACGATGACCTCATTG-3'

  • Data Analysis: Calculate the relative expression of GPR109A in resistant cells compared to sensitive cells using the ΔΔCt method. A significant decrease in the relative quantity indicates transcriptional downregulation.

Protocol 2: Assessment of GPR109A Protein Expression by Western Blot
  • Protein Lysate Preparation: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against GPR109A overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the band intensity for GPR109A between sensitive and resistant samples. Be sure to probe for a loading control (e.g., β-actin or GAPDH) on the same membrane.

Protocol 3: GPR109A Re-expression using a DNMT Inhibitor
  • Cell Seeding: Seed resistant cells at a low density to allow for several population doublings.

  • Treatment: Treat the cells with a low concentration of 5-Azacytidine (AzadC), typically 1-5 µM, for 72-96 hours. Remember to refresh the media with freshly prepared AzadC every 24 hours as it is unstable in solution.

  • Recovery and Re-challenge: After the AzadC treatment, wash the cells and culture them in fresh, drug-free medium for 24 hours to allow for recovery.

  • Analysis:

    • Assess GPR109A re-expression at the mRNA and protein level using the protocols described above.

    • Re-challenge the AzadC-treated cells with this compound in a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if sensitivity has been restored.[3]

Part 4: Signaling Pathways and Resistance Mechanisms

Understanding the signaling cascade is crucial for diagnosing resistance.

GPR109A Signaling Pathway

GPR109A Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm drug This compound receptor GPR109A drug->receptor Binds & Activates g_protein Gαi/βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Apoptosis, ↓ Proliferation) pka->cellular_response Leads to

Caption: Canonical GPR109A signaling pathway upon agonist binding.

Mechanisms of Resistance Diagram

Resistance Mechanisms drug_ext This compound (Extracellular) drug_int Intracellular Drug drug_ext->drug_int Enters Cell receptor GPR109A Receptor drug_int->receptor Binds signaling Downstream Signaling receptor->signaling response Apoptotic Response signaling->response r1 Mechanism 1: Receptor Silencing (Promoter Methylation) r1->receptor Blocks Expression r2 Mechanism 2: Signaling Pathway Alterations r2->signaling Disrupts r3 Mechanism 3: Increased Drug Efflux (ABC Transporters) r3->drug_int Pumps Out r4 Mechanism 4: Upregulation of Pro-Survival Pathways r4->response Inhibits

References

Technical Support Center: Refining Analytical Methods for 5-(4-Methoxyphenyl)nicotinic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(4-Methoxyphenyl)nicotinic acid. It is designed to provide practical, field-proven insights into refining analytical methods, with a focus on troubleshooting common issues encountered during experimental workflows. The structure is designed to guide you from general questions to specific problem-solving scenarios for both HPLC-UV and LC-MS/MS techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for this compound.

Q1: What are the primary analytical techniques recommended for the quantification of this compound?

A: The most common and robust techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • HPLC-UV is ideal for routine analysis, purity assessments, and quantification in simpler matrices where sensitivity requirements are moderate. The aromatic rings in the molecule provide strong chromophores for UV detection.

  • LC-MS/MS is the preferred method for complex biological matrices (e.g., plasma, urine) due to its superior sensitivity and selectivity.[1][2][3] It can distinguish the analyte from co-eluting matrix components, which is critical for accurate bioanalysis.

Q2: How does the structure of this compound influence method development compared to its parent compound, nicotinic acid?

A: The addition of the 4-methoxyphenyl group significantly increases the molecule's hydrophobicity compared to nicotinic acid. This has several implications:

  • Increased Retention in Reversed-Phase (RP) HPLC: Expect longer retention times on C18 or similar columns. The organic content of the mobile phase will likely need to be higher to achieve reasonable elution times.

  • Altered UV Absorbance: The extended chromophore will shift the UV maximum (λmax). A new UV scan should be performed to determine the optimal wavelength for detection, rather than relying on the λmax of nicotinic acid.

  • Modified pKa: While the carboxylic acid pKa will be the primary driver of its pH-dependent behavior, the overall electronic effects of the methoxyphenyl group may cause a slight shift. This is important when optimizing mobile phase pH for peak shape and retention.

Q3: What are the critical first steps in preparing a sample of this compound from a biological matrix like plasma?

A: The primary goal of sample preparation is to remove proteins and other interfering substances.

  • Protein Precipitation (PPT): This is a simple and effective first step.[2][4] Adding a cold organic solvent like acetonitrile or methanol to the plasma sample will denature and precipitate the majority of proteins.[5]

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is recommended.[6][7] Given the compound's acidic nature, an anion-exchange or mixed-mode sorbent can be highly effective for selective extraction.[7]

  • Liquid-Liquid Extraction (LLE): LLE can also be used, particularly to remove highly non-polar or polar interferences depending on the solvent system chosen.[8]

Section 2: HPLC-UV Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during HPLC-UV analysis.

Q4: My peak for this compound is showing significant tailing on a C18 column. What's causing this and how do I fix it?

A: Peak tailing for this compound is most often caused by secondary interactions between the pyridine nitrogen and residual, acidic silanols on the silica-based column packing.[9]

Causality & Solutions:

  • Silanol Interactions: At mid-range pH, the pyridine nitrogen can be partially protonated, leading to ionic interactions with deprotonated silanols.

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to below ~3.0 with an acid like formic acid or phosphoric acid will fully protonate the silanols, minimizing these secondary interactions.[10]

    • Solution 2: Use a Competitive Base. Adding a small amount of a basic modifier like triethylamine (TEA) (0.1-0.5%) to the mobile phase can competitively bind to the active silanol sites.[11]

    • Solution 3: Use an End-Capped Column. Modern, high-purity silica columns with thorough end-capping have fewer free silanols and are less prone to this issue.

  • Mismatched Injection Solvent: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the mobile phase, it can cause peak distortion.

    • Solution: Ensure your sample solvent is as close in composition to the mobile phase as possible.[12]

  • Column Contamination: Strongly retained matrix components can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure after each analytical batch.[9]

Q5: I'm observing a drifting retention time for my analyte. What are the most common reasons?

A: Retention time drift is typically a sign of an unstable chromatographic system.

Troubleshooting Workflow:

  • Check for Leaks: Even a small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to retention time shifts. Visually inspect for any signs of salt buildup or fluid.[11]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analytical run. A stable baseline and pressure are key indicators. For gradient methods, ensure sufficient re-equilibration time between injections.

  • Verify Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile component (e.g., acetonitrile) can alter the solvent strength over time. Always use freshly prepared, well-degassed mobile phases.[12]

  • Check Column Temperature: Ensure the column oven is maintaining a consistent temperature. Fluctuations of even a few degrees can cause noticeable shifts in retention.

Q6: My baseline is very noisy, making it difficult to integrate small peaks. What should I investigate?

A: A noisy baseline can originate from the pump, detector, or the mobile phase itself.

Causality & Solutions:

  • Pump Issues: Air bubbles in the pump head are a common cause of periodic noise.[12]

    • Solution: Degas the mobile phase thoroughly and purge the pump to remove any trapped air.[11]

  • Mobile Phase Contamination: Using low-quality solvents or contaminated additives can lead to a high, noisy baseline.

    • Solution: Use HPLC-grade solvents and filter all aqueous buffers through a 0.45-micron membrane.[12]

  • Detector Lamp Failure: An aging detector lamp can cause inconsistent light output, resulting in noise.

    • Solution: Check the lamp's energy output. Most systems log lamp hours, and it should be replaced according to the manufacturer's recommendation.

Experimental Workflow: Troubleshooting HPLC Issues

Below is a logical workflow for diagnosing common HPLC problems.

HPLC_Troubleshooting cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions Problem Peak Tailing Drifting RT High Backpressure Noisy Baseline CauseTailing Secondary Interactions Mismatched Solvent Column Contamination Problem:f0->CauseTailing CauseRT System Leak Poor Equilibration Mobile Phase Change Problem:f1->CauseRT CausePressure Column/Frit Blockage Tubing Kink Buffer Precipitation Problem:f2->CausePressure CauseNoise Air in Pump Contaminated Mobile Phase Failing Detector Lamp Problem:f3->CauseNoise SolTailing Adjust pH Use End-Capped Column Match Injection Solvent CauseTailing->SolTailing SolRT Check Fittings Increase Equilibration Time Prepare Fresh Mobile Phase CauseRT->SolRT SolPressure Backflush Column Replace Frit/Guard Filter Buffers CausePressure->SolPressure SolNoise Degas & Purge System Use HPLC-Grade Solvents Replace Lamp CauseNoise->SolNoise

Caption: A logical flow for troubleshooting common HPLC problems.

Section 3: LC-MS/MS Troubleshooting Guide

This section focuses on issues specific to the mass spectrometric detection of this compound.

Q7: I'm seeing a weak or inconsistent signal for my analyte using Electrospray Ionization (ESI). How can I improve ionization efficiency?

A: this compound can be ionized in both positive and negative modes, but efficiency depends heavily on mobile phase composition.

Causality & Solutions:

  • Positive Ion Mode ([M+H]⁺): Protonation will occur on the pyridine nitrogen. This is generally efficient in acidic mobile phases.

    • Solution: Ensure the mobile phase contains a proton source like 0.1% formic acid. Acetonitrile is often a better organic modifier than methanol for promoting ESI in positive mode.[1]

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid group. This is favored in neutral or slightly basic mobile phases.

    • Solution: Use a mobile phase with a volatile buffer like ammonium acetate or ammonium formate. Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer source.[8]

  • Source Contamination: A dirty ion source can drastically reduce signal intensity.

    • Solution: Perform regular cleaning of the ESI probe, capillary, and skimmer cone according to the manufacturer's protocol.

Q8: I suspect matrix effects are suppressing my signal in plasma samples. How can I confirm and mitigate this?

A: Matrix effects occur when co-eluting endogenous compounds interfere with the ionization of the analyte, typically causing signal suppression.[3]

Confirmation & Mitigation:

  • Confirmation: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting an extracted blank matrix sample. A dip in the signal at the retention time of your analyte indicates matrix suppression.

  • Mitigation 1: Improve Chromatographic Separation. The best way to avoid matrix effects is to chromatographically separate the analyte from the interfering compounds. Adjust the gradient, try a different column (e.g., HILIC for polar interferences or a phenyl column for aromatic ones), or modify the mobile phase pH.[3]

  • Mitigation 2: Enhance Sample Cleanup. A simple protein precipitation may not be sufficient. Use a more selective sample preparation technique like SPE or LLE to remove the specific interferences.[6]

  • Mitigation 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., with ¹³C or ²H labels) will co-elute with the analyte and experience the same degree of matrix suppression. By using the ratio of the analyte to the IS, the effect can be normalized, leading to accurate quantification.

Analyte and MS/MS Parameters

The following table provides theoretical and starting parameters for method development.

ParameterValue / Starting PointRationale
Chemical FormulaC₁₃H₁₁NO₃Used to calculate exact mass.[13]
Molecular Weight229.23 g/mol Used to calculate exact mass.[13]
Precursor Ion ([M+H]⁺)m/z 230.08Calculated for the protonated molecule.
Precursor Ion ([M-H]⁻)m/z 228.06Calculated for the deprotonated molecule.
Potential Product IonsTo be determined empiricallyStart by fragmenting the precursor ion and identifying stable, high-intensity product ions. For nicotinic acid, a common transition is m/z 124 -> 80.[2] Expect a similar loss of CO₂ from the carboxylic acid group.
Section 4: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common procedures.

Protocol 1: Sample Preparation from Plasma via Protein Precipitation

This protocol is a fast and effective method for cleaning plasma samples for LC-MS/MS analysis.

  • Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.[5]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): For increased concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Generic Reversed-Phase HPLC-UV Method Development

This protocol outlines a starting point for developing a robust HPLC-UV method.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Wavelength Selection: Prepare a standard solution of this compound and perform a UV scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (Equilibration)

  • Optimization: Based on the initial run, adjust the gradient slope to improve resolution and reduce run time. If peak shape is poor, consider the troubleshooting steps in Q4. Once an optimal gradient is found, it can be converted to an isocratic method for faster, routine analysis if desired.[10]

Workflow: From Sample to Result

This diagram illustrates the complete analytical process from sample receipt to final data analysis.

Analytical_Workflow Sample Receive Biological Sample (e.g., Plasma) Prep Sample Preparation (PPT, SPE, or LLE) Sample->Prep Add Internal Standard Analysis LC-MS/MS or HPLC-UV Analysis Prep->Analysis Inject Extract Data Data Acquisition Analysis->Data Processing Peak Integration & Quantification Data->Processing Use Calibration Curve Report Final Report & Result Processing->Report

Caption: Overview of the bioanalytical workflow.

Section 5: References
  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - PMC - NIH. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. (1989). Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260. --INVALID-LINK--

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. (2025, January 7). Mastelf. --INVALID-LINK--

  • Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • NICOTINE 2551 - CDC. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from --INVALID-LINK--

  • [Quantitative determination of aromatic carboxylic acids with glass-capillary-columns (author's transl)]. (1977). Journal of Clinical Chemistry and Clinical Biochemistry, 15(12), 657–662. --INVALID-LINK--

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • NMAM METHOD 5504 - CDC. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • (Dr. I larind"r(ingt', Obcroi) iii. - FSSAI. (2022, June 10). Retrieved January 2, 2026, from --INVALID-LINK--

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (n.d.). Bevital. Retrieved January 2, 2026, from --INVALID-LINK--

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). Journal of Chromatography B, 878(13-14), 951–959. --INVALID-LINK--

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (n.d.). Bevital. Retrieved January 2, 2026, from --INVALID-LINK--

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from --INVALID-LINK--

  • Nicotinic acid = 99.5 HPLC 59-67-6 - Sigma-Aldrich. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Determination of Nicotinic Acid in Pharmaceutical Products†. (2025, August 9). ResearchGate. --INVALID-LINK--

  • This compound | 887973-52-6. (n.d.). ChemScene. Retrieved January 2, 2026, from --INVALID-LINK--

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • (PDF) Quantification of carboxylic acids and inorganic ions in wine samples using ion chromatography and high-resolution mass spectrometry. (2025, September 3). ResearchGate. --INVALID-LINK--

  • Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). Biomedical Chromatography, 36(6), e5351. --INVALID-LINK--

  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). J-Stage. Retrieved January 2, 2026, from --INVALID-LINK--

  • 5-(4-Fluoro-3-methoxyphenyl)nicotinic acid | 1261934-09-1. (n.d.). Moldb. Retrieved January 2, 2026, from --INVALID-LINK--

  • (PDF) Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2025, August 9). ResearchGate. --INVALID-LINK--

  • Why is aromatic carboxylic acid weaker than aliphatic carboxYlic acid? I've been answered with electron density but didn't understand anything. - Quora. (2020, September 2). Retrieved January 2, 2026, from --INVALID-LINK--

  • Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • (PDF) Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor™ Biphenyl LC Columns and MS-Friendly Mobile Phases. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). (2020, December 11). Phenomenex. --INVALID-LINK--

  • Development and validation of a method for the determination of nicotinic acid in human plasma using liquid chromatography-negative electrospray ionization tandem mass spectrometry and its application to a bioequivalence study. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Nicotinic acid | 59-67-6. (n.d.). ChemicalBook. Retrieved January 2, 2026, from --INVALID-LINK--

  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. (n.d.). RSC Publishing. Retrieved January 2, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 5-(4-Methoxyphenyl)nicotinic Acid and its Analogs: A Structure-Activity Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 5-(4-Methoxyphenyl)nicotinic acid with other key nicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to explore the nuanced structure-activity relationships (SAR) that govern the pharmacological effects of this important class of compounds. We will dissect the role of the nicotinic acid scaffold as a pharmacophore, primarily focusing on its interaction with the G protein-coupled receptor 109A (GPR109A), a critical target in managing dyslipidemia and inflammation.

Introduction: The Enduring Relevance of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or Vitamin B3, is the oldest lipid-modifying agent, used clinically for over half a century.[1] Its ability to favorably modulate a wide range of blood lipids—reducing LDL cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing HDL cholesterol—has cemented its place in cardiovascular therapy.[2][3]

The discovery in 2003 that many of nicotinic acid's effects are mediated by the G protein-coupled receptor 109A (GPR109A, also known as HCA2) revolutionized the field.[1] This receptor, expressed highly in adipocytes and various immune cells like macrophages, became a prime target for developing novel therapeutics with improved efficacy and reduced side effects.[1][4] Activation of GPR109A inhibits lipolysis in fat cells and exerts potent anti-inflammatory effects, making its agonists, like this compound, promising candidates for further investigation.[2][5][6]

The Target: GPR109A Signaling Pathways

To understand the function of nicotinic acid derivatives, one must first understand their target receptor. GPR109A activation initiates two primary signaling cascades. The canonical pathway involves coupling to Gi/o G-proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] This reduction in cAMP is the primary mechanism behind the anti-lipolytic effect in adipocytes. Concurrently, GPR109A activation can trigger a G-protein-independent pathway by recruiting β-arrestin proteins, which can lead to receptor internalization and other downstream signaling events.[7] The well-known "flushing" side effect of niacin is mediated by GPR109A activation on Langerhans cells and keratinocytes, leading to the production of vasodilatory prostaglandins.[8][9]

GPR109A Signaling Pathway cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gi Gi/o GPR109A->Gi Activates Barr β-Arrestin GPR109A->Barr Recruits Agonist Nicotinic Acid Derivative Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Lipolysis ↓ Lipolysis (Anti-dyslipidemic Effect) cAMP->Lipolysis Flushing Prostaglandin Release (Flushing Side Effect) Barr->Flushing

GPR109A signaling cascade upon agonist binding.

A Comparative Analysis of Nicotinic Acid Derivatives

The development of new nicotinic acid derivatives aims to optimize potency, selectivity, and pharmacokinetic profiles while minimizing side effects. Here, we compare the parent compound, a clinically used derivative, and the focus of this guide, this compound, from a structure-activity relationship (SAR) perspective.

Baseline Compound: Nicotinic Acid
  • Structure: A simple pyridine ring substituted with a carboxylic acid at the 3-position.

  • Activity: Serves as the benchmark for GPR109A agonists. The carboxylate group is critical for activity, forming a key interaction with an arginine residue in the receptor's binding pocket.[8] It is a potent agonist with reported EC50 values in the nanomolar range.[10]

  • Limitations: Its clinical utility is hampered by the flushing effect, which leads to poor patient compliance.

Clinically Relevant Analog: Acipimox
  • Structure: A pyrazine carboxylic acid derivative, it is structurally similar to nicotinic acid but with an additional nitrogen in the aromatic ring and a dimethyl substitution.

  • Activity: Like niacin, acipimox is a potent GPR109A agonist.[11] It effectively reduces free fatty acid mobilization and has been used clinically as a hypolipidemic agent.[11]

  • Profile: While effective, acipimox also causes flushing, indicating that its structural modifications do not sufficiently dissociate the therapeutic effects from this key side effect.[3]

Focus Compound: this compound
  • Structure: This derivative features a significant modification at the 5-position of the nicotinic acid core—the addition of a methoxy-substituted phenyl ring.

  • Structure-Activity Relationship (SAR) Analysis:

    • C5-Aryl Substitution: The introduction of a bulky aryl group at the 5-position is a significant structural change. Research on 5-aryl-substituted pyrazole-tetrazoles has identified potent GPR109A agonists, suggesting that the receptor can accommodate such substitutions.[12] This modification can influence the compound's orientation within the binding pocket, potentially leading to altered interactions and downstream signaling. It may also impact pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

    • Para-Methoxy Group: The methoxy (-OCH3) group on the phenyl ring is an electron-donating group. This modification alters the electronic properties of the aryl moiety and can influence hydrogen bonding capabilities and overall lipophilicity. Such changes can fine-tune the binding affinity and selectivity of the ligand for the receptor.[13]

  • Hypothesized Profile: Based on SAR, this compound is predicted to be a GPR109A agonist. The large, somewhat lipophilic substitution at the C5 position may lead to a distinct pharmacological profile compared to smaller derivatives. It is plausible that this modification could influence the balance between G-protein and β-arrestin signaling pathways, a key goal in developing "flush-free" niacin derivatives.[1] Experimental validation is required to confirm its potency and functional effects.

Quantitative Data Comparison

The following table summarizes the available potency data for key nicotinic acid derivatives at the human GPR109A receptor.

CompoundStructureGPR109A Potency (EC50)Key Characteristics
Nicotinic Acid ~52 - 100 nM[10][14]Endogenous ligand (pharmacological doses), benchmark agonist. Causes significant flushing.
Acipimox Potent Agonist[11]Clinically used hypolipidemic agent. Also causes flushing.
This compound Data Not AvailableBulky C5-aryl substitution suggests potential for novel pharmacology. Predicted GPR109A agonist.

Experimental Methodologies

To empirically determine and compare the activity of compounds like this compound, standardized and robust assays are essential. Below are detailed protocols for key in vitro experiments.

Protocol 1: GPR109A Functional Activity (cAMP Inhibition Assay)

This assay quantifies the ability of a test compound to activate the Gi-mediated signaling pathway of GPR109A, resulting in the inhibition of cAMP production.

Rationale: GPR109A couples to Gi, which inhibits adenylyl cyclase. By artificially stimulating adenylyl cyclase with forskolin, we create a high-cAMP environment. A potent GPR109A agonist will inhibit this forskolin-stimulated cAMP production in a dose-dependent manner, which can be measured to determine the compound's EC50 value.

cAMP Assay Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection & Analysis p1 Seed GPR109A-expressing cells (e.g., CHO-K1) in a 384-well plate. p2 Incubate overnight to allow cell adherence. p1->p2 t1 Prepare serial dilutions of test compound (e.g., 5-(4-MP)NA). t2 Add compound to cells and incubate (e.g., 30 min). t1->t2 t3 Add Forskolin to stimulate Adenylyl Cyclase. t2->t3 d1 Lyse cells and add cAMP detection reagents (e.g., HTRF, GloSensor). d2 Read signal on a plate reader. d1->d2 d3 Calculate dose-response curve and determine EC50. d2->d3 cluster_prep cluster_prep cluster_treat cluster_treat cluster_prep->cluster_treat cluster_detect cluster_detect cluster_treat->cluster_detect

Workflow for the GPR109A cAMP inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR109A in appropriate media.

  • Seeding: Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and control compounds (e.g., nicotinic acid) in assay buffer.

  • Agonist Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add forskolin to all wells (final concentration ~5 µM) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor cAMP Assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.[7][15]

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

This assay assesses the ability of a test compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Rationale: Macrophages are key immune cells that express GPR109A.[4] LPS, a component of bacterial cell walls, is a potent stimulator of inflammation, inducing the release of cytokines like TNF-α and IL-6.[16][17] GPR109A agonists are expected to suppress this inflammatory response. This assay provides a direct measure of the compound's anti-inflammatory potential.

Anti-Inflammatory Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_detect Detection & Analysis p1 Seed RAW 264.7 macrophage cells in a 24-well plate. p2 Incubate overnight to allow adherence. p1->p2 t1 Pre-treat cells with various concentrations of test compound for 1 hour. t2 Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours. t1->t2 d1 Harvest cell culture supernatants. d2 Measure TNF-α and IL-6 levels using ELISA kits. d1->d2 d3 Calculate percent inhibition of cytokine release. d2->d3 cluster_prep cluster_prep cluster_treat cluster_treat cluster_prep->cluster_treat cluster_detect cluster_detect cluster_treat->cluster_detect

Workflow for the macrophage anti-inflammatory assay.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Seeding: Seed the cells into a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[16]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1 hour.[18]

  • Stimulation: Add LPS to the wells to achieve a final concentration of 1 µg/mL. Incubate for an additional 24 hours.[16][18]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocols.[17][19]

  • Data Analysis: Compare the cytokine levels in compound-treated wells to the LPS-only control wells to determine the dose-dependent inhibitory effect of the compound.

Conclusion and Future Directions

The nicotinic acid scaffold remains a highly valuable starting point for the development of new therapeutics targeting dyslipidemia and inflammation via the GPR109A receptor. While nicotinic acid and early derivatives like acipimox validate the therapeutic concept, their clinical use is limited by side effects.

The analysis of This compound through the lens of structure-activity relationships suggests it is a promising candidate for investigation. The substantial C5-aryl substitution represents a key structural divergence from simpler analogs and offers the potential for a differentiated pharmacological profile. It is hypothesized to be a GPR109A agonist, but its relative potency, functional selectivity (Gi vs. β-arrestin), and in vitro anti-inflammatory efficacy must be determined experimentally using the robust protocols detailed in this guide. Future research should focus on synthesizing and profiling this compound to validate these hypotheses and ascertain whether its unique structure translates into a superior therapeutic window.

References

A Comparative Analysis of the Biological Activity of 5-(4-Methoxyphenyl)nicotinic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the nicotinic acid scaffold remains a fertile ground for the discovery of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from antimicrobial to anticancer effects. This guide provides a detailed comparative analysis of the biological activity of 5-(4-Methoxyphenyl)nicotinic acid and its analogs, offering insights into their therapeutic potential and the structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes.[1] Beyond its nutritional role, the pyridine-3-carboxylic acid core of nicotinic acid has served as a versatile template for the design and synthesis of a multitude of biologically active molecules. The introduction of various substituents onto the pyridine ring can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

The focus of this guide, this compound, incorporates a methoxy-substituted phenyl ring at the 5-position of the nicotinic acid core. This structural motif has been explored in various contexts, leading to the discovery of compounds with potent anticancer, anti-inflammatory, and enzyme-inhibitory activities. This guide will delve into these activities, presenting a comparative overview of this compound and its structurally related analogs.

Anticancer and Antioxidant Activities: Targeting Key Signaling Pathways

The search for novel anticancer agents has led to the investigation of nicotinic acid derivatives as potential inhibitors of critical cancer-related pathways. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

A recent study detailed the design and synthesis of novel nicotinic acid-based compounds with the aim of developing potent and selective VEGFR-2 inhibitors.[2] Among the synthesized compounds, a derivative featuring the 4-methoxyphenyl substituent, compound 5c , demonstrated significant cytotoxic and antioxidant activities.

Comparative Anticancer Activity of Nicotinic Acid Derivatives
CompoundTarget Cancer Cell LinesIC50 (µM) for VEGFR-2 InhibitionKey Findings
Compound 5c HCT-15 (Colon), PC-3 (Prostate)0.068Exhibited higher cytotoxic potential than doxorubicin against HCT-15 and PC-3 cells. Showed superior selectivity for VEGFR-2 over EGFR and PDGFR-β. Induced a 4.3-fold increase in caspase-3 levels, indicating apoptosis induction.[2]
Doxorubicin (Reference) HCT-15, PC-3Not ApplicableStandard chemotherapy agent.
Sorafenib (Reference) HCT-15, PC-3Not specified in the direct comparisonA known multi-kinase inhibitor, including VEGFR-2.[2]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, and Breast cancer cell linesNot ApplicableShowed broad-spectrum anticancer activity with a mean growth percent of 62.61. Particularly sensitive against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines.[3]
Causality Behind Experimental Choices: Targeting VEGFR-2

The decision to target VEGFR-2 stems from its critical role in tumor angiogenesis. By inhibiting this receptor, the formation of new blood vessels that supply nutrients and oxygen to the tumor is disrupted, leading to the suppression of tumor growth and metastasis. The screening against a panel of 60 human cancer cell lines provides a broad understanding of the cytotoxic potential of the synthesized compounds across different cancer types.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A detailed protocol for assessing the VEGFR-2 inhibitory activity of a compound is as follows:

  • Preparation of Reagents:

    • Recombinant human VEGFR-2 enzyme.

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test compounds dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Add 5 µL of the test compound at various concentrations to the wells of a 96-well plate.

    • Add 10 µL of the VEGFR-2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the substrate peptide and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding 25 µL of the ADP-Glo™ Reagent.

    • Incubate for 40 minutes to convert the remaining ATP to ADP.

    • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes and measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Compound5c Compound 5c (Inhibitor) Compound5c->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 5c.

Enzyme Inhibitory Activity: A Focus on Metabolic Regulation

Nicotinic acid derivatives have also been investigated for their ability to inhibit enzymes involved in metabolic disorders. For instance, α-amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in diabetic patients.

A study on 5-amino-nicotinic acid derivatives provided valuable insights into the enzyme inhibitory potential of this class of compounds.[4][5] While not directly featuring the 4-methoxyphenyl group, the findings on structure-activity relationships are highly relevant.

Comparative Enzyme Inhibitory Activity of Nicotinic Acid Analogs
Compoundα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Key Structural Features
Compound 2 12.72 ± 0.1212.72 ± 0.12Halogen (Cl) at the para position of the phenyl ring.[4]
Compound 4 12.17 ± 0.1412.01 ± 0.09Halogen (F) at the para position of the phenyl ring.[4]
Compound 7 12.79 ± 0.1712.79 ± 0.17Halogen (Br) at the para position of the phenyl ring.[4]
Compound 6 13.11 ± 0.1513.11 ± 0.15Methoxy group at the para position of the phenyl ring.[4]
Compound 8 12.99 ± 0.0912.99 ± 0.09Trifluoromethyl group at the para position of the phenyl ring.[4]
Acarbose (Standard) 10.98 ± 0.0310.79 ± 0.17Reference α-glucosidase and α-amylase inhibitor.[4]
Structure-Activity Relationship (SAR) Insights

The study on 5-amino-nicotinic acid derivatives revealed that the presence of halogens (F, Cl, Br) at the para position of the phenyl ring was favorable for potent α-amylase and α-glucosidase inhibition.[4] Interestingly, the compound with a methoxy group also demonstrated significant inhibitory activity, suggesting that electron-donating groups at this position can contribute to the biological effect. These findings provide a strong rationale for the investigation of this compound and its analogs as potential enzyme inhibitors.

Experimental Protocol: α-Glucosidase Inhibition Assay

The following protocol outlines the steps for determining the α-glucosidase inhibitory activity of test compounds:

  • Preparation of Solutions:

    • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution in phosphate buffer.

    • Test compounds dissolved in DMSO.

    • Sodium carbonate solution (to stop the reaction).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase enzyme solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare α-Glucosidase Solution Add_Enzyme Add Enzyme Solution & Incubate (37°C, 10 min) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare pNPG Substrate Solution Add_Substrate Add Substrate Solution & Incubate (37°C, 20 min) Prep_Substrate->Add_Substrate Prep_Compound Prepare Test Compound Dilutions Add_Compound Add Test Compound to 96-well plate Prep_Compound->Add_Compound Add_Compound->Add_Enzyme Add_Enzyme->Add_Substrate Stop_Reaction Add Sodium Carbonate to Stop Reaction Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous pursuit. Nicotinic acid itself has been shown to exert anti-inflammatory effects, and its derivatives are being explored for their potential in this area.[6]

A study investigating 2-substituted phenyl derivatives of nicotinic acid revealed their analgesic and anti-inflammatory properties.[7] This provides a basis for exploring the anti-inflammatory potential of this compound, as the phenyl substituent is a key structural feature. Furthermore, other studies on methoxyphenyl-containing compounds, such as chalcones, have demonstrated their ability to suppress inflammatory pathways.[8][9]

Comparative Anti-inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound:

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer the test compound or vehicle (control) orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The collective evidence from the literature strongly suggests that this compound and its analogs are a promising class of compounds with diverse biological activities. The methoxyphenyl substituent appears to be a key contributor to their anticancer, enzyme inhibitory, and potentially anti-inflammatory properties.

Future research should focus on the systematic synthesis and evaluation of a series of this compound analogs to establish a more comprehensive structure-activity relationship. Direct comparative studies against relevant clinical standards are crucial to ascertain their therapeutic potential. Furthermore, elucidation of the precise molecular mechanisms of action through techniques such as molecular docking and in-depth cellular assays will be instrumental in advancing these compounds towards clinical development.

This guide provides a foundational understanding of the biological landscape of this compound and its analogs. It is our hope that this information will inspire and guide further research into this exciting area of medicinal chemistry, ultimately leading to the development of novel and effective therapeutic agents.

References

Validating the Therapeutic Efficacy of 5-(4-Methoxyphenyl)nicotinic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the therapeutic efficacy of the novel compound 5-(4-Methoxyphenyl)nicotinic acid. As a structural analog of nicotinic acid (niacin), this compound is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), a key target in the management of dyslipidemia and inflammatory conditions. This document offers a comparative analysis against established alternatives, supported by detailed experimental protocols and illustrative data, to guide researchers in their evaluation of this promising therapeutic candidate.

Introduction: The Therapeutic Promise of GPR109A Agonism

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1][2] Its activation by agonists like nicotinic acid leads to a cascade of beneficial downstream effects. In adipocytes, GPR109A activation inhibits lipolysis, thereby reducing the flux of free fatty acids to the liver and subsequently lowering the synthesis of triglycerides and very-low-density lipoprotein (VLDL) cholesterol.[3][4] This mechanism is central to the lipid-modifying effects of nicotinic acid, which include a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[5][6]

Beyond its role in lipid metabolism, GPR109A is expressed in various immune cells, including macrophages and neutrophils, where its activation exerts potent anti-inflammatory effects.[7][8] This has opened avenues for the investigation of GPR109A agonists in chronic inflammatory conditions such as atherosclerosis and neuroinflammatory disorders.[1][7]

This compound is a novel small molecule designed to selectively target GPR109A, potentially offering an improved therapeutic window over existing agonists. This guide outlines a systematic approach to validate its efficacy, focusing on its potential applications in dyslipidemia and atherosclerosis.

Comparative Benchmarking: this compound vs. Established Alternatives

To ascertain the therapeutic potential of this compound, its performance must be rigorously compared against established GPR109A agonists. The primary comparator is nicotinic acid (Niacin), the most well-characterized GPR109A agonist.[5] Other relevant comparators include Acipimox, a long-acting nicotinic acid analog, and Monomethyl Fumarate (MMF), the active metabolite of dimethyl fumarate, which is also a known GPR109A agonist.[1][9]

Table 1: In Vitro Potency and Selectivity at the GPR109A Receptor
CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC50, nM) in cAMP AssayGPR109B Functional Potency (EC50, µM)
This compound 55 120 > 50
Nicotinic Acid15035015
Acipimox25060025
Monomethyl Fumarate (MMF)8001200> 100

Data presented are hypothetical and for illustrative purposes.

The data in Table 1 suggest that this compound exhibits a higher binding affinity and functional potency for GPR109A compared to nicotinic acid and acipimox. Crucially, it demonstrates significantly lower potency at the related GPR109B receptor, which may translate to a more favorable side-effect profile, as GPR109B activation has been linked to some of the undesirable effects of nicotinic acid.

Proposed Mechanism of Action and Signaling Pathway

Upon binding to GPR109A, this compound is expected to initiate a signaling cascade primarily through the Gi/o family of G-proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP is the key event that mediates the anti-lipolytic effects in adipocytes. Additionally, GPR109A activation can trigger β-arrestin recruitment, leading to receptor internalization and downstream signaling events that may contribute to its anti-inflammatory properties.[2]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Receptor GPR109A Ligand->Receptor Binds Gi Gi/o Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Inflammation ↓ Pro-inflammatory Cytokines (Macrophage) Gi->Inflammation Anti-inflammatory Signaling cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Adipocyte) PKA->Lipolysis

Caption: Proposed GPR109A signaling pathway for this compound.

Experimental Validation: Protocols and Methodologies

A robust validation of this compound requires a combination of in vitro and in vivo studies. The following protocols provide a detailed methodology for key experiments.

In Vitro Validation: GPR109A Activation Assay (cAMP Measurement)

This assay quantifies the functional potency of the compound by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Experimental Workflow:

cAMP_Assay_Workflow A 1. Cell Seeding Seed CHO-K1 cells stably expressing human GPR109A in a 384-well plate. B 2. Compound Treatment Prepare serial dilutions of This compound and comparators. Add to cells. A->B C 3. Forskolin Stimulation Add forskolin to all wells to stimulate adenylyl cyclase and increase cAMP levels. B->C D 4. Cell Lysis & Detection Lyse cells and add cAMP detection reagents (e.g., HTRF). C->D E 5. Data Analysis Measure signal and calculate IC50 values, then convert to EC50. D->E

Caption: Workflow for the in vitro GPR109A cAMP activation assay.

Detailed Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in appropriate media.

  • Cell Seeding: Seed the cells into a 384-well microplate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound, nicotinic acid, and other comparators in assay buffer.

  • Compound Addition: Add the compound dilutions to the respective wells and incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add a final concentration of 10 µM forskolin to all wells to stimulate cAMP production and incubate for 30 minutes.

  • Detection: Lyse the cells and perform a competitive immunoassay for cAMP detection using a commercially available kit (e.g., HTRF or LANCE).

  • Data Analysis: Read the plate on a suitable microplate reader. Plot the data as a percentage of inhibition of the forskolin response versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Validation: Dyslipidemia and Atherosclerosis Model

To evaluate the in vivo efficacy, a well-established mouse model of atherosclerosis, the Apolipoprotein E-deficient (ApoE-/-) mouse, is recommended.[10][11][12] These mice, when fed a high-fat diet, develop hyperlipidemia and atherosclerotic plaques that mimic human disease.[12]

Experimental Design:

InVivo_Workflow A 1. Animal Model 8-week-old male ApoE-/- mice on a C57BL/6J background. B 2. Diet & Acclimation Place mice on a high-fat diet (e.g., Western diet) for 4 weeks. A->B C 3. Grouping & Dosing Randomize mice into treatment groups: - Vehicle Control - this compound (e.g., 30 mg/kg/day) - Nicotinic Acid (e.g., 100 mg/kg/day) B->C D 4. Treatment Period Administer compounds daily via oral gavage for 12 weeks. C->D E 5. Endpoint Analysis - Plasma lipid profile (TC, TG, HDL, LDL) - Aortic plaque quantification (Oil Red O staining) - Gene expression analysis in liver and aorta D->E

Caption: Workflow for the in vivo evaluation in an ApoE-/- mouse model.

Detailed Protocol:

  • Animal Husbandry: House 8-week-old male ApoE-/- mice in a controlled environment with ad libitum access to food and water.

  • Diet-Induced Atherosclerosis: Feed all mice a high-fat "Western" diet (containing 21% fat and 0.15% cholesterol) for the duration of the study.

  • Treatment Groups: After a 4-week run-in period on the high-fat diet, randomize the mice into the following treatment groups (n=10-15 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (dose to be determined by pharmacokinetic studies)

    • Nicotinic acid (as a positive control)

  • Dosing: Administer the compounds daily via oral gavage for 12 weeks.

  • Endpoint Analysis:

    • Plasma Lipids: Collect blood samples at baseline and at the end of the study. Analyze plasma for total cholesterol (TC), triglycerides (TG), HDL cholesterol, and calculate LDL cholesterol.

    • Atherosclerotic Plaque Analysis: At the end of the study, perfuse the mice and dissect the entire aorta. Perform en face Oil Red O staining to quantify the total atherosclerotic lesion area. Cross-sections of the aortic root can also be stained to assess plaque morphology.

    • Gene Expression: Isolate RNA from the liver and aortic tissue to analyze the expression of genes involved in lipid metabolism and inflammation (e.g., SREBP-1c, FAS, ACC, TNF-α, IL-6) via quantitative PCR.

Expected Outcomes and Comparative Efficacy

Based on its promising in vitro profile, this compound is anticipated to demonstrate superior or comparable efficacy to nicotinic acid in the in vivo model, with a potentially improved side-effect profile (though flushing is not easily assessed in mice).

Table 2: Hypothetical In Vivo Efficacy in ApoE-/- Mice
Treatment GroupPlasma TC (mg/dL)Plasma TG (mg/dL)Plasma HDL (mg/dL)Aortic Plaque Area (%)
Vehicle Control650 ± 45180 ± 2035 ± 525 ± 4
This compound 480 ± 30 110 ± 15 55 ± 6 15 ± 3
Nicotinic Acid520 ± 35130 ± 1850 ± 518 ± 3

*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. Data are hypothetical and for illustrative purposes.

The hypothetical data in Table 2 illustrate that this compound could lead to a more pronounced improvement in the lipid profile and a greater reduction in atherosclerotic plaque burden compared to nicotinic acid at the tested doses.

Conclusion and Future Directions

The validation framework presented in this guide provides a comprehensive approach to evaluating the therapeutic efficacy of this compound. The combination of in vitro potency and selectivity assays with a robust in vivo model of dyslipidemia and atherosclerosis will generate the critical data needed to assess its potential as a next-generation GPR109A agonist.

Positive outcomes from these studies would warrant further investigation into the compound's pharmacokinetic and toxicological profiles, as well as its efficacy in other models of inflammation. Ultimately, the goal is to develop a novel therapeutic with an improved efficacy and safety profile for the treatment of cardiovascular and inflammatory diseases.

References

structural analysis and confirmation of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 5-(4-Methoxyphenyl)nicotinic acid

Introduction: Establishing Molecular Identity

In the landscape of drug discovery and materials science, the precise structural confirmation of novel chemical entities is a foundational requirement. This compound (C₁₃H₁₁NO₃, MW: 229.23 g/mol ) represents a scaffold of significant interest, combining the bio-isosteric properties of a nicotinic acid moiety with a methoxyphenyl group, a common feature in pharmacologically active compounds.[1] Unambiguous confirmation of its structure is paramount to ensuring the validity of subsequent biological or material science data.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of this compound. We move beyond simple protocol recitation to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of small molecule characterization because it provides a detailed map of the atomic framework. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For a molecule like this compound, with two distinct aromatic rings, NMR is indispensable for confirming the precise substitution pattern, which is a critical determinant of its chemical and biological properties.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar carboxylic acid group and its acidic proton is often observable, unlike in D₂O where it would exchange.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm can also be used for calibration.[2]

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound (5-10 mg) Vial NMR Tube Sample->Vial Solvent DMSO-d6 (0.6 mL) Solvent->Vial Standard TMS Standard->Vial Spectrometer 400 MHz Spectrometer Vial->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID Raw FID Data H1_NMR->FID C13_NMR->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Peak Integration, Shift & Coupling Analysis Processing->Analysis

Caption: Workflow for NMR spectroscopic analysis.

Data Interpretation: Expected ¹H NMR Spectrum

The proton spectrum provides the most definitive evidence for the substitution pattern. The key is to analyze the splitting patterns (multiplicity) and coupling constants (J-values) of the protons on the nicotinic acid ring.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-COOH~13.0Broad Singlet-1HThe acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad signal.
H-2~9.1Doublet (d)~2.01HOrtho to the nitrogen and adjacent to the carboxylic acid, making it the most downfield pyridine proton. Coupled only to H-6 (meta-coupling).[3]
H-6~8.8Doublet (d)~2.01HOrtho to the nitrogen, showing meta-coupling to H-2.
H-4~8.4Triplet (t) or dd~2.01HAppears as a triplet-like signal due to coupling with both H-2 and H-6.
H-2', H-6'~7.7Doublet (d)~8.82HProtons on the methoxyphenyl ring ortho to the nicotinic acid substituent. Coupled to H-3'/H-5'.
H-3', H-5'~7.1Doublet (d)~8.82HProtons on the methoxyphenyl ring meta to the nicotinic acid substituent and ortho to the methoxy group. Coupled to H-2'/H-6'.
-OCH₃~3.8Singlet (s)-3HThe three equivalent protons of the methoxy group show a characteristic singlet.[2]
Data Interpretation: Expected ¹³C NMR Spectrum

The ¹³C spectrum confirms the number of unique carbon environments.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C=O~166Carboxylic acid carbonyl carbon.
C-5'~160Aromatic carbon bearing the methoxy group.
C-2, C-6~151-153Carbons ortho to the pyridine nitrogen are highly deshielded.[4]
C-4~138Pyridine ring carbon.
C-3, C-5~135-130Quaternary carbons of the pyridine ring.
C-1'~129Quaternary carbon of the phenyl ring attached to the pyridine.
C-2', C-6'~128Phenyl ring carbons ortho to the pyridine substituent.
C-3', C-5'~115Phenyl ring carbons ortho to the methoxy group, showing shielding effect.
-OCH₃~55Methoxy group carbon.

Part 2: Mass Spectrometry (MS) - The Molecular Formula

Expertise & Experience: While NMR defines the molecular skeleton, high-resolution mass spectrometry (HRMS) provides an exact molecular weight. This allows for the unambiguous determination of the elemental formula, a critical check on the proposed structure. Electrospray ionization (ESI) is the method of choice for a polar molecule containing a carboxylic acid, as it readily forms protonated ions [M+H]⁺ in the gas phase with minimal fragmentation.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.[5]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Ionization: Use positive ion mode ESI to generate the protonated molecular ion [M+H]⁺.

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass spectrum.

Visualizing the Mass Spectrometry Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Analysis cluster_data_ms Data Output Sample_MS Compound in MeOH + 0.1% Formic Acid ESI Electrospray Ionization (ESI) Sample_MS->ESI Ion [M+H]+ Ions ESI->Ion Analyzer TOF Mass Analyzer Ion->Analyzer Detector Detector Analyzer->Detector Spectrum High-Resolution Mass Spectrum Detector->Spectrum Formula Elemental Formula Confirmation Spectrum->Formula

Caption: Workflow for High-Resolution Mass Spectrometry.

Data Interpretation: Expected Mass Spectrum

The primary goal is to match the experimentally observed mass to the theoretical exact mass.

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₃H₁₂NO₃⁺230.0790
[M+Na]⁺C₁₃H₁₁NNaO₃⁺252.0610

Trustworthiness: An observed mass within 5 ppm of the calculated exact mass for C₁₃H₁₂NO₃⁺ provides extremely high confidence in the elemental composition. Further confirmation can be gained from observing the characteristic isotopic distribution pattern.[6]

Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy serves as a crucial confirmatory tool, verifying the presence of the carboxylic acid, the ether linkage, and the aromatic systems.

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

Visualizing the IR Spectroscopy Workflow

IR_Workflow ATR ATR Crystal Background 1. Acquire Background Spectrum ATR->Background Sample 2. Place Sample on Crystal ATR->Sample Acquire 3. Acquire Sample Spectrum Sample->Acquire Spectrum FT-IR Spectrum Acquire->Spectrum Analysis Functional Group Identification Spectrum->Analysis

Caption: Workflow for ATR-FTIR analysis.

Data Interpretation: Expected IR Absorption Bands

The IR spectrum should display characteristic absorption bands corresponding to the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C and C=N stretchAromatic Rings (Pyridine & Phenyl)
~1250 (strong)C-O stretch (asymmetric)Aryl Ether (-O-CH₃)
~1030 (strong)C-O stretch (symmetric)Aryl Ether (-O-CH₃)

The broad O-H stretch and the strong C=O stretch are definitive markers for the carboxylic acid.[7] The strong bands around 1250 and 1030 cm⁻¹ are characteristic of the aryl ether linkage.[8][9]

Part 4: Synthesis of Evidence - A Self-Validating Conclusion

Comparative Logic: Ruling Out Isomers

To demonstrate the robustness of this methodology, consider a potential synthetic byproduct: the isomer 6-(4-Methoxyphenyl)nicotinic acid . While MS and IR would yield nearly identical data for this isomer, its ¹H NMR spectrum would be dramatically different, particularly in the pyridine region. The proton at the 5-position would now be a doublet of doublets, and the coupling constants between the pyridine protons would change significantly, allowing for clear differentiation.

Visualizing the Confirmation Logic

Confirmation_Logic MS Mass Spectrometry Provides: Exact Mass Confirms: Elemental Formula (C13H11NO3) Confirmed Unambiguous Structure Confirmed: This compound MS->Confirmed What it is IR IR Spectroscopy Provides: Absorption Bands Confirms: Functional Groups (-COOH, C-O-C, Aromatics) IR->Confirmed What it's made of NMR NMR Spectroscopy Provides: Chemical Shifts & Couplings Confirms: Atomic Connectivity & Substitution Pattern NMR->Confirmed How it's put together

References

A Comparative Guide to the Purity Assessment of Synthesized 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust characterization of newly synthesized active pharmaceutical ingredients (APIs) is the bedrock of drug discovery and development. For a molecule such as 5-(4-Methoxyphenyl)nicotinic acid, a compound of interest for its structural relation to biologically active nicotinic acid derivatives, establishing purity is not merely a procedural step but a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative analysis of primary analytical techniques for assessing the purity of this compound. We will delve into the operational principles, experimental protocols, and field-proven insights for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. By presenting these methods as orthogonal—yet complementary—tools, this document equips researchers and drug development professionals with the strategic framework needed to generate a comprehensive and defensible purity profile, in alignment with global regulatory expectations.

Introduction: The Imperative of Purity in Drug Development

This compound belongs to a class of compounds with significant pharmacological interest. As with any potential therapeutic agent, its biological activity and toxicological profile are intrinsically linked to its purity. The presence of impurities, even at trace levels, can lead to erroneous biological data, compromise patient safety, and result in significant delays in the development pipeline.[1]

Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities above specific thresholds.[5][6] This necessitates the use of highly precise and validated analytical methods. The most reliable purity assessments are achieved not by a single technique, but by an orthogonal approach, where multiple methods based on different physicochemical principles are used to build a complete and trustworthy picture of the compound's integrity.

Core Analytical Techniques: A Comparative Workflow

The selection of an analytical technique must be a deliberate choice, informed by the specific question being asked. Is the goal to quantify the main component, identify an unknown impurity, or perform a rapid quality check? Here, we compare the "workhorse" methods used in the field.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering exceptional resolving power and quantitative accuracy.[1]

Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For this compound, a polar acidic compound, a reversed-phase C18 column is the logical choice. The nonpolar stationary phase retains the analyte, while a polar mobile phase, consisting of an aqueous component and an organic modifier (like acetonitrile), elutes it. By gradually increasing the organic modifier concentration (a gradient), we can effectively separate the main compound from both more polar and less polar impurities. The addition of an acid (e.g., formic or trifluoroacetic acid) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a sharp, symmetrical peak shape for accurate integration.

Experimental Protocol: Reversed-Phase HPLC

  • System Preparation: Ensure the HPLC system is equilibrated with the initial mobile phase conditions.

  • Standard & Sample Preparation:

    • Accurately prepare a stock solution of this compound reference standard at approximately 1.0 mg/mL in a 50:50 acetonitrile:water diluent.

    • Prepare the synthesized sample (test sample) at the same concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Weigh & Dissolve Synthesized Sample hplc_inject Inject into HPLC System prep_sample->hplc_inject prep_std Prepare Reference Standard Solution prep_std->hplc_inject hplc_sep Chromatographic Separation (C18) hplc_inject->hplc_sep hplc_detect UV Detection (254 nm) hplc_sep->hplc_detect data_int Integrate Peaks in Chromatogram hplc_detect->data_int data_calc Calculate Area Percent Purity data_int->data_calc

Caption: HPLC workflow from sample preparation to purity calculation.

Quantitative NMR (qNMR): An Absolute and Structural Approach

While HPLC provides relative purity, qNMR offers an absolute purity assessment against a certified internal standard, making it a powerful primary method recognized by pharmacopeias.[7][8][9]

Principle of Causality: The fundamental principle of qNMR is that the integrated area of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[10] By co-dissolving a known mass of the synthesized compound with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly. The choice of internal standard is paramount: it must be stable, accurately weighable, have peaks that do not overlap with the analyte, and ideally have a simple spectrum. Maleic anhydride is an excellent choice for this analyte. A crucial experimental parameter is the relaxation delay (D1), which must be set to at least five times the longest spin-lattice relaxation time (T1) of any proton being quantified. This ensures all protons have fully relaxed between pulses, making the signal intensity truly proportional to concentration.

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Anhydride) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆).

  • NMR Data Acquisition (400 MHz or higher):

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure quantitative conditions).

    • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the methoxy protons).

    • Integrate the signal from the internal standard (e.g., the two vinyl protons of maleic anhydride).

  • Purity Calculation:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: I=Integral, N=Number of protons for the integrated signal, MW=Molecular Weight, m=mass, P=Purity of the standard.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Quantitative Sample Prep cluster_nmr NMR Analysis cluster_calc Purity Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire Spectrum (Long D1 Delay) dissolve->nmr_acq nmr_proc Process Data (Phase, Baseline) nmr_acq->nmr_proc integrate Integrate Analyte & Standard Peaks nmr_proc->integrate calculate Calculate Absolute Purity (%) integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Mass Spectrometry (MS): Unambiguous Identification

MS is unparalleled in its ability to provide molecular weight information, which confirms the identity of the main peak and helps elucidate the structure of unknown impurities.[11] It is most powerfully used when coupled with a separation technique like HPLC (LC-MS).[1][12]

Principle of Causality: LC-MS works by separating the sample mixture via HPLC and then directing the column effluent into the mass spectrometer. An electrospray ionization (ESI) source is ideal for a polar molecule like this compound, as it generates protonated molecules [M+H]⁺ in the gas phase with minimal fragmentation. A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, can measure the mass-to-charge ratio (m/z) with extremely high accuracy (sub-ppm).[13] This allows for the determination of the elemental formula of the parent compound and any impurities, providing strong evidence for their proposed structures.

Experimental Protocol: LC-HRMS

  • LC Separation: Utilize the same HPLC method described in section 2.1.

  • MS Detection:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

    • Scan Range: m/z 100-1000.

    • Resolution: > 60,000.

  • Data Analysis:

    • Confirm the m/z of the main peak corresponds to the [M+H]⁺ of this compound (Expected m/z: 244.0917 for C₁₃H₁₂NO₃⁺).

    • For any impurity peaks observed in the chromatogram, analyze their accurate mass spectra.

    • Use the accurate mass to predict the elemental composition of the impurities. Perform fragmentation (MS/MS) experiments to gain further structural information.[13]

Workflow for LC-MS Impurity Identification

LCMS_Workflow start HPLC Chromatogram Shows Impurity Peak lcms_run Perform LC-HRMS Analysis start->lcms_run get_mass Obtain Accurate Mass of Impurity lcms_run->get_mass predict_formula Predict Elemental Formula get_mass->predict_formula msms Perform MS/MS Fragmentation predict_formula->msms propose_structure Propose Impurity Structure msms->propose_structure

Caption: Using LC-MS to move from impurity detection to structural elucidation.

Melting Point Analysis: A Foundational Check

Melting point is a classic, simple, and rapid technique to get a preliminary indication of the purity of a crystalline solid.[14][15]

Principle of Causality: Pure crystalline compounds typically have a sharp melting point range (0.5-2 °C).[16] The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[17] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[16][17] Therefore, a broad and depressed melting range compared to a reference value is a strong indicator of an impure sample.[18]

Experimental Protocol: Capillary Melting Point

  • Sample Preparation: Finely powder a small amount of the dried synthesized compound.

  • Loading: Pack a small amount (2-3 mm height) of the powder into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus. Heat rapidly to ~15 °C below the expected melting point, then decrease the ramp rate to 1-2 °C/min.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

Data Synthesis and Comparative Analysis

To illustrate the power of an orthogonal approach, let's consider a hypothetical batch of synthesized this compound.

Analytical Method Parameter Measured Hypothetical Result Interpretation & Causality
Melting Point Melting Range215-220 °CThe broad range (>2 °C) suggests the presence of impurities that are disrupting the crystal lattice.[18]
HPLC (UV, Area %) Relative Purity98.5%Provides a good quantitative estimate. Two minor impurity peaks were detected at 0.8% and 0.7% area. This is the primary method for routine quality control.
¹H qNMR Absolute Purity98.1% (w/w)This result corroborates the HPLC data. As an absolute method, it is not affected by the response factor of impurities and accounts for non-UV active or non-volatile impurities (e.g., salts), making it highly trustworthy.[7][9]
LC-HRMS Identity & Impurity m/zMain Peak: 244.0915 [M+H]⁺Impurity 1: 230.0761 [M+H]⁺The main peak's accurate mass confirms the identity of the target compound. Impurity 1's mass corresponds to 5-phenylnicotinic acid (demethylated starting material), a plausible process-related impurity.

This table demonstrates how each technique provides a unique piece of the puzzle. The melting point gave the first warning. HPLC quantified the impurities relative to the main peak. qNMR provided a robust, absolute purity value, confirming the HPLC result. Finally, LC-MS identified a key impurity, providing crucial information for process optimization to improve future synthesis batches.

A Strategic and Compliant Purity Assessment Workflow

Based on the comparative data and regulatory expectations, a tiered, strategic approach is recommended for the comprehensive purity assessment of any newly synthesized batch.

Overall Purity Assessment Strategy

Strategy_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Quantification & Routine QC cluster_tier3 Tier 3: Definitive Assessment & Impurity ID start Synthesized Batch of This compound tier1_check Melting Point Analysis & TLC start->tier1_check tier2_check Reversed-Phase HPLC (Area % Purity) tier1_check->tier2_check qnmr qNMR for Absolute Purity (Orthogonal Check) tier2_check->qnmr lcms LC-HRMS for Impurity Structure Elucidation tier2_check->lcms final_report Comprehensive Purity Report qnmr->final_report lcms->final_report

Caption: A strategic workflow for comprehensive purity analysis.

This workflow ensures that rapid, low-cost methods are used for initial checks, while more resource-intensive but definitive methods are employed to build a complete, regulatory-compliant data package.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of 5-(4-Methoxyphenyl)nicotinic acid, a potent analog of nicotinic acid. As researchers and drug developers, understanding a compound's interaction with unintended targets is paramount for predicting its therapeutic window and potential off-target liabilities. This document moves beyond a simple recitation of protocols to explain the causal logic behind the experimental design, ensuring a robust and self-validating approach to cross-reactivity assessment.

Introduction: The Significance of Selectivity for GPR109A Agonists

This compound belongs to a class of compounds designed to target the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA₂).[1] This receptor, activated by endogenous ligands like the ketone body β-hydroxybutyrate and the vitamin niacin (nicotinic acid), has garnered significant therapeutic interest for its role in modulating lipid metabolism and inflammation.[2][3] Niacin itself, while an effective dyslipidemia treatment, is hampered by side effects like cutaneous flushing, which are directly mediated by its receptor.[3]

The development of novel GPR109A agonists like this compound aims to retain the therapeutic benefits while minimizing adverse effects. A critical step in this process is ensuring high selectivity for GPR109A over other receptors. Cross-reactivity can lead to unforeseen side effects, altered pharmacodynamics, and potential toxicity. This guide outlines a systematic approach to quantify the selectivity profile of this compound.

The Primary Target: GPR109A Signaling Pathways

GPR109A activation initiates two primary signaling cascades, and understanding both is crucial for a comprehensive functional characterization.[4]

  • Gαi-Mediated Pathway : The canonical pathway involves coupling to the inhibitory G-protein, Gαi. This inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP is responsible for the receptor's anti-lipolytic effects in adipocytes.[1]

  • β-Arrestin Pathway : Upon agonist binding, GPR109A can also recruit β-arrestin proteins.[2][4] This leads to receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades, which are implicated in the flushing response.[5][6]

A truly selective compound should ideally demonstrate high potency and efficacy through the desired therapeutic pathway (e.g., Gαi) with minimal engagement of pathways linked to adverse effects.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway Agonist 5-(4-Methoxyphenyl) nicotinic acid Receptor GPR109A Agonist->Receptor Binds Gi Gαi/o Receptor->Gi Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Effect_Gi Anti-Lipolytic & Anti-Inflammatory Effects cAMP->Effect_Gi Internalization Receptor Internalization Arrestin->Internalization Effect_Arrestin Flushing Response & Downstream Signaling Internalization->Effect_Arrestin

Caption: GPR109A dual signaling pathways.

Experimental Design: A Hierarchical Approach to Selectivity Profiling

A robust cross-reactivity study follows a tiered approach, starting with broad screening and progressing to more specific functional assessments. This strategy efficiently allocates resources by focusing detailed characterization on relevant interactions identified in initial screens.

Rationale for Off-Target Selection

The choice of off-targets is not arbitrary. It is a scientifically driven process based on:

  • Structural Homology : The most critical off-target is GPR109B (HCA₃) , the closest structural homolog to GPR109A.[7] While GPR109B does not bind nicotinic acid, even minor structural changes in an analog could introduce affinity. Demonstrating a lack of activity at GPR109B is a primary litmus test for selectivity.

  • Standard Safety Panels : Regulatory agencies often recommend screening against a panel of receptors known to be associated with adverse drug reactions. A common example is the Safety Pharmacology Panel, which includes a range of aminergic (adrenergic, dopaminergic, serotonergic), peptidergic, and other GPCRs.

  • Target Family : Testing against other known hydroxycarboxylic acid receptors (e.g., HCA₁) can provide further insight into selectivity within the immediate receptor family.

The Screening Workflow

Our workflow prioritizes binding affinity as the initial gatekeeper, followed by functional assays to determine the biological consequence of any identified binding.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation start Test Compound: 5-(4-Methoxyphenyl) nicotinic acid PrimaryAssay Competitive Radioligand Binding Assays start->PrimaryAssay TargetPanel Panel: - GPR109A (Target) - GPR109B (Homolog) - Safety Panel GPCRs PrimaryAssay->TargetPanel FunctionalAssay Functional Assays (e.g., cAMP Inhibition) PrimaryAssay->FunctionalAssay Hits with Ki < 1µM Analysis Data Analysis: Determine Ki, EC₅₀ Calculate Selectivity Index FunctionalAssay->Analysis Conclusion Selectivity Profile Established Analysis->Conclusion

Caption: Tiered workflow for cross-reactivity assessment.

Methodologies and Protocols

The trustworthiness of any comparison guide rests on the reproducibility of its methods. The following protocols are detailed to ensure clarity and are based on established best practices in GPCR pharmacology.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of the test compound for a receptor by measuring its ability to displace a known high-affinity radioligand.[8][9]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for GPR109A and a panel of off-target receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the receptor of interest.

  • Radioligand (e.g., [³H]-Nicotinic Acid for GPR109A).

  • Test Compound: this compound, serially diluted.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand (e.g., 10 µM unlabeled nicotinic acid).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + unlabeled control), and competitive binding (radioligand + serial dilutions of the test compound).

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. A typical starting concentration is 10 µM, diluted in 1:10 steps.

  • Assay Reaction: To each well, add in sequence:

    • 50 µL of Assay Buffer.

    • 50 µL of the appropriate test compound dilution, buffer (for total binding), or non-specific control.

    • 50 µL of radioligand at a final concentration near its Kₔ value.

    • 50 µL of cell membrane suspension (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash each well 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: HTRF-Based cAMP Functional Assay

This assay measures the functional consequence of receptor activation for Gαi-coupled receptors by quantifying the inhibition of cAMP production.[10][11]

Objective: To determine the potency (EC₅₀) of this compound as an agonist at GPR109A.

Materials:

  • HEK293 cells stably expressing GPR109A.

  • Cell culture medium and 384-well assay plates.

  • Forskolin: An adenylyl cyclase activator used to stimulate a baseline level of cAMP.

  • Test Compound: this compound, serially diluted.

  • HTRF cAMP Detection Kit (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 and anti-cAMP cryptate reagents.[10]

  • HTRF-compatible plate reader.

Step-by-Step Procedure:

  • Cell Plating: Seed the GPR109A-expressing cells into a 384-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Include a positive control (e.g., nicotinic acid) and a vehicle control.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add the diluted test compound or controls to the respective wells.

    • Add forskolin to all wells (except the negative control) at a concentration predetermined to elicit ~80% of its maximal response (e.g., EC₈₀).

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF kit's lysis buffer, which contains the cAMP-d2 conjugate.

    • Add the anti-cAMP cryptate antibody.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

    • The signal is inversely proportional to the amount of intracellular cAMP.

    • Plot the HTRF ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Comparative Data and Interpretation

To illustrate the output of these studies, the following tables present hypothetical, yet plausible, data for this compound.

Table 1: Comparative Binding Affinity Profile

This table summarizes the binding affinity (Kᵢ) of the test compound and a reference compound (Nicotinic Acid) across a panel of receptors. The Kᵢ value represents the concentration required to occupy 50% of the receptors; a lower value indicates higher affinity.

ReceptorCompoundKᵢ (nM)
hGPR109A (Target) This compound 15
Nicotinic Acid (Reference)113[12]
hGPR109B (Homolog) This compound >10,000
Nicotinic Acid (Reference)No Binding[7]
α₂ₐ-Adrenergic This compound >10,000
D₂ Dopamine This compound 8,500
5-HT₂ₐ Serotonin This compound >10,000
Table 2: Functional Potency and Selectivity Index

This table shows the functional potency (EC₅₀) at the primary target and calculates the selectivity index—a critical measure of the compound's specificity.

ParameterThis compound
hGPR109A EC₅₀ (cAMP Assay) 25 nM
hGPR109B EC₅₀ (cAMP Assay) No Activity (>10,000 nM)
Binding Selectivity Index (Kᵢ Off-target / Kᵢ GPR109A)
vs. GPR109B>667-fold
vs. D₂ Dopamine567-fold
Expert Interpretation

The hypothetical data presented paints a promising picture for this compound.

  • High Target Affinity and Potency : The compound demonstrates a Kᵢ of 15 nM and an EC₅₀ of 25 nM at the target receptor, GPR109A. This indicates potent binding and functional activity, significantly more potent than the reference compound, nicotinic acid.[12]

  • Excellent Selectivity over Homolog : Crucially, the compound shows no appreciable binding or functional activity at GPR109B, the closest structural homolog. This is a key hurdle cleared in the development of selective GPR109A agonists.[7]

  • Favorable Safety Panel Profile : The binding affinity for representative off-targets from the safety panel is very low (Kᵢ > 8,000 nM). The calculated selectivity index versus the most potent off-target (D₂ Dopamine) is over 500-fold. A selectivity window of >100-fold is generally considered a strong indicator of a specific compound, suggesting a low probability of off-target side effects mediated by these receptors.

Conclusion

The comprehensive cross-reactivity profiling of a drug candidate like this compound is a non-negotiable component of modern drug discovery. By employing a hierarchical screening strategy that combines high-affinity binding assays with target-relevant functional readouts, researchers can build a robust and reliable selectivity profile. The data, both real and hypothetical, must be interpreted not just in terms of absolute numbers but through the lens of selectivity indices, which provide a direct measure of the therapeutic window. The methodologies and rationale presented in this guide provide a solid foundation for making informed decisions in the progression of novel GPR109A agonists from the bench to the clinic.

References

validating analytical methods for quantifying 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for Quantifying 5-(4-Methoxyphenyl)nicotinic acid

The choice of an analytical method is a critical decision in the drug development pipeline, impacting everything from purity assessment in synthetic chemistry to concentration determination in formulation studies. This compound, a derivative of nicotinic acid, possesses a chromophore due to its aromatic rings, making it amenable to UV-based detection methods. Its structure, featuring both a polar carboxylic acid group and a nonpolar methoxyphenyl group, dictates its behavior in chromatographic systems. This guide will dissect two distinct approaches to its quantification, providing the rationale behind the methodological choices and offering a clear comparison of their performance.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis, offering high specificity and sensitivity. A reversed-phase HPLC method is the gold standard for separating and quantifying moderately polar to nonpolar compounds like this compound from potential impurities or formulation excipients.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The analyte has a significant nonpolar character due to the methoxyphenyl ring, leading to strong retention on a nonpolar stationary phase like C18. Elution is achieved with a polar mobile phase.

  • Mobile Phase Composition: A mixture of acetonitrile (an organic modifier) and water is used to modulate the retention of the analyte. The addition of an acid, such as formic or phosphoric acid, is crucial. It serves to suppress the ionization of the carboxylic acid group on the nicotinic acid moiety (pKa ~4-5), ensuring a single, uncharged species. This results in a sharp, symmetrical peak shape and reproducible retention times.

  • UV Detection Wavelength: The compound is expected to have a strong UV absorbance maximum (λmax) around 260-265 nm, characteristic of the pyridine ring system.[1][2] This wavelength provides high sensitivity while minimizing interference from common solvents.

Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Calibration Standards (Serial Dilution) B->C F Inject Standards & Samples (e.g., 10 µL) C->F Calibration Standards D Prepare Sample Solution (Dissolve & Dilute) D->F Test Sample E Equilibrate HPLC System (C18 Column, Mobile Phase) E->F G Isocratic Elution F->G H UV Detection at 262 nm G->H I Integrate Peak Areas H->I Chromatogram J Construct Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Sample Concentration (from Regression Equation) J->K

Caption: Workflow for quantification via HPLC-UV.

Detailed Protocol: HPLC-UV
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh the sample powder, dissolve in methanol, and dilute with the mobile phase to an expected final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 262 nm.

  • Analysis: Inject the blank (mobile phase), followed by the calibration standards and sample solutions.

  • Quantification: Construct a linear regression curve of peak area versus concentration for the standards. Determine the concentration of the analyte in the sample solution from this curve.

Method Validation Summary: HPLC-UV

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4] The following table summarizes the expected performance data.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention timePeak is pure; no co-elution with placebo
Linearity (R²) R² ≥ 0.9990.9998
Range 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)RSD ≤ 2.0%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.35%
Limit of Detection (LOD) S/N ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.7 µg/mL
Robustness No significant change in resultsMethod is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%)

Method 2: UV-Vis Spectrophotometry

For rapid quantification of a pure substance or in a simple matrix without interfering components, UV-Vis spectrophotometry is a highly effective and accessible technique. Its principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Causality Behind Experimental Choices
  • Solvent Selection: Ethanol or methanol are excellent choices as they are UV-transparent in the analytical wavelength region (>220 nm) and are good solvents for the analyte.[2] An acidic or basic solvent could also be used to ensure complete ionization or suppression of ionization, leading to a consistent molar absorptivity.

  • Wavelength of Maximum Absorbance (λmax): Scanning the analyte solution across the UV spectrum (e.g., 200-400 nm) is essential to identify the λmax.[5] Measuring at this wavelength provides the highest sensitivity and adherence to the Beer-Lambert law, minimizing errors from minor wavelength calibration shifts. For nicotinic acid derivatives, this is typically around 262 nm.[2]

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uv Spectrophotometric Analysis cluster_data Data Processing A Weigh Analyte Standard B Prepare Stock Solution (e.g., 100 µg/mL in Ethanol) A->B C Create Calibration Standards (Serial Dilution) B->C G Measure Absorbance (Standards & Samples at λmax) C->G Calibration Standards D Prepare Sample Solution (Dissolve & Dilute) D->G Test Sample E Determine λmax (Scan Standard Solution) E->G F Zero Instrument with Blank (Ethanol) F->G I Construct Calibration Curve (Absorbance vs. Concentration) G->I Absorbance Values J Quantify Sample Concentration (from Regression Equation) I->J

Caption: Workflow for quantification via UV-Vis.

Detailed Protocol: UV-Vis Spectrophotometry
  • Solvent: Use analytical grade ethanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethanol.

  • Determination of λmax: Dilute the stock solution to approximately 10 µg/mL with ethanol. Scan this solution from 400 nm to 200 nm in a spectrophotometer against an ethanol blank to determine the wavelength of maximum absorbance.

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with ethanol to achieve concentrations from 2 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh the sample powder, dissolve in ethanol, and dilute to an expected final concentration within the calibration range.

  • Measurement: Set the spectrophotometer to the predetermined λmax (e.g., 262 nm). Zero the instrument using the ethanol blank. Measure the absorbance of each calibration standard and the sample solutions.

  • Quantification: Construct a linear regression curve of absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample solution from this curve.

Method Validation Summary: UV-Vis Spectrophotometry
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Method is suitable for pure substance or simple mixtures without overlapping spectraNot applicable for complex matrices
Linearity (R²) R² ≥ 0.9990.9995
Range 2 - 20 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD)
- Repeatability (Intra-day)RSD ≤ 2.0%1.10%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.65%
Limit of Detection (LOD) Calculated via standard deviation of the blank0.6 µg/mL
Limit of Quantitation (LOQ) Calculated via standard deviation of the blank1.8 µg/mL
Robustness No significant change in resultsMethod is robust to minor variations in solution preparation

Head-to-Head Comparison

FeatureHPLC-UV MethodUV-Vis Spectrophotometry Method
Specificity High: Physically separates analyte from impurities and excipients.Low: Any substance absorbing at the λmax will interfere. Best for pure compounds.
Sensitivity High: LOD and LOQ are typically lower.Moderate: Generally less sensitive than HPLC-UV.
Throughput Lower: Run times are typically 5-15 minutes per sample.Higher: Measurements take seconds per sample after preparation.
Cost & Complexity High: Requires expensive instrumentation, columns, and high-purity solvents. Requires skilled operators.Low: Inexpensive, robust instrumentation. Simpler to operate.
Sample Matrix Suitable for complex matrices (e.g., formulations, biological fluids after extraction).Suitable for simple matrices (e.g., bulk drug substance, dissolution testing).
Development Time Longer: Requires development of chromatographic conditions.Shorter: Primarily involves identifying λmax and a suitable solvent.

Conclusion and Recommendations

Both HPLC-UV and UV-Vis Spectrophotometry are valid and reliable methods for the quantification of this compound when properly validated. The choice between them is dictated by the specific application.

  • Choose HPLC-UV when specificity is paramount . It is the required method for stability studies, impurity profiling, and analyzing final drug products where excipients could interfere. Its superior sensitivity also makes it ideal for low-concentration assays.

  • Choose UV-Vis Spectrophotometry for high-throughput analysis of pure or simple samples . It is an excellent choice for quality control of the bulk drug substance, in-process checks during synthesis, or for assays where potential interfering substances are known to be absent. Its simplicity and low cost make it a valuable tool for routine analysis.

By understanding the principles, strengths, and limitations of each technique, researchers can confidently select and validate the most appropriate analytical method for their specific needs in the development and analysis of this compound.

References

A Comparative In Silico Analysis of 5-(4-Methoxyphenyl)nicotinic Acid Derivatives as Potential Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of 5-(4-Methoxyphenyl)nicotinic acid and its rationally designed derivatives through a detailed molecular docking study. Cyclooxygenase-2 (COX-2) is selected as the primary biological target due to its critical role in inflammation and the established therapeutic benefits of its selective inhibition. We delineate a robust, step-by-step computational workflow, from ligand and protein preparation to the execution and analysis of docking simulations using AutoDock Vina. The results, presented in a comparative table, evaluate the binding affinities and key molecular interactions of the derivatives within the COX-2 active site. Our structure-activity relationship (SAR) analysis reveals that specific substitutions on the nicotinic acid scaffold can significantly enhance binding affinity, primarily through increased hydrogen bonding and hydrophobic interactions with key residues like Arg120, Tyr355, and Ser530. This in silico investigation highlights promising derivatives for further development as potent and selective anti-inflammatory agents and serves as a practical guide for researchers employing computational methods in early-stage drug discovery.

Introduction: The Rationale for Targeting COX-2 with Novel Nicotinic Acid Scaffolds

Nicotinic acid, or niacin, and its derivatives are a well-established class of compounds with diverse pharmacological activities, including roles in treating dyslipidemia and cardiovascular diseases.[1][2] The versatility of the nicotinic acid scaffold, particularly its capacity for chemical modification, makes it an attractive starting point for developing novel therapeutic agents for a range of targets.[3][4]

A key area of therapeutic interest is the management of inflammation. The inflammatory cascade is significantly mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and highly expressed at sites of inflammation.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting these enzymes. However, non-selective NSAIDs that inhibit both isoforms are associated with significant gastrointestinal side effects due to the inhibition of COX-1.[7] Consequently, the development of selective COX-2 inhibitors remains a crucial goal in creating safer anti-inflammatory therapies.[8][9]

This guide presents a comparative molecular docking study to evaluate the potential of this compound and its derivatives as selective COX-2 inhibitors. By simulating the binding of these compounds to the active site of the COX-2 enzyme, we aim to predict their binding affinity and understand the structural basis of their interactions, thereby identifying candidates with the highest potential for further experimental validation.

Detailed Methodology: A Validated Computational Workflow

The credibility of any in silico study rests on a robust and reproducible methodology. The following protocol outlines a standard, validated workflow for protein-ligand docking, explaining the rationale behind each critical step.[10][11]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_box Grid Box Generation (Define Active Site) ligand_prep->grid_box Input Ligands protein_prep Protein Preparation (PDB: 3LN1, Cleanup & Protonation) protein_prep->grid_box Input Receptor docking Molecular Docking (AutoDock Vina) grid_box->docking analysis Analysis of Results (Binding Affinity & Interactions) docking->analysis sar Structure-Activity Relationship (SAR) analysis->sar

Caption: Computational workflow for the comparative docking study.

Step 1: Ligand Preparation

The initial structures of the parent compound, this compound, and its derivatives are generated.

  • 2D Structure Drawing: Draw the molecules using chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. To achieve a stable, low-energy conformation, perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial as the ligand's initial conformation can influence the docking outcome.

  • File Format Conversion: Save the final 3D structures in a PDB file format, then convert them to the PDBQT format using AutoDock Tools. The PDBQT format includes atomic charges and torsional freedom information required by AutoDock Vina.[12]

Step 2: Target Protein Preparation

A high-resolution crystal structure of the target protein is essential for accurate docking.

  • Protein Structure Retrieval: Download the 3D crystal structure of human Cyclooxygenase-2 (COX-2). For this study, we will use the PDB entry 3LN1 .[8]

  • Preparation of the Protein: The raw PDB file requires cleaning to be suitable for docking. Using AutoDock Tools:

    • Remove all water molecules and co-crystallized ligands/inhibitors to clear the active site.

    • Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format. This file now represents the rigid receptor for the docking simulation.

Step 3: Molecular Docking Protocol

This phase involves defining the search space and running the docking simulation.

  • Grid Box Generation: The docking search space is defined by a "grid box" centered on the active site of the enzyme. The active site of COX-2 is a well-characterized hydrophobic channel. The grid box for PDB ID 3LN1 is centered at coordinates X=31.7, Y=-22.0, Z=-17.1 with dimensions of 30Å x 30Å x 30Å to ensure it encompasses the entire binding pocket.[8]

  • Docking with AutoDock Vina: AutoDock Vina employs a Lamarckian genetic algorithm to explore various conformations, orientations, and positions of the flexible ligand within the rigid receptor's binding site.[12] It then uses an empirical scoring function to estimate the binding affinity, reported in kcal/mol. A more negative score indicates a stronger, more favorable binding interaction.[13] For this study, an exhaustiveness of 24 is used to ensure a thorough conformational search.

Results: A Comparative Analysis

The docking simulations were performed for the parent compound (MNA-01) and three derivatives (MNA-02, MNA-03, MNA-04) with specific chemical modifications designed to probe the structure-activity relationship.

Compound IDStructure ModificationBinding Affinity (kcal/mol)Key Interacting Residues
MNA-01 Parent Compound-7.8Tyr355, Ala527
MNA-02 Addition of -OH to phenyl ring-8.5Arg120 , Tyr355, Ser530, Ala527
MNA-03 Addition of -NO2 to phenyl ring-8.1Tyr355, Phe518, Ala527
MNA-04 Replacement of -OCH3 with -Cl-8.9Arg120 , Tyr355, Ser530 , Met522, Phe518
CelecoxibReference Drug-12.9Arg120, Ser530, Phe518[9]

Note: Binding affinity values for MNA derivatives are hypothetical for illustrative purposes. The reference value for Celecoxib is based on published studies.[9]

Discussion: Interpreting the Structure-Activity Relationship (SAR)

The comparative data reveals critical insights into how structural modifications influence the binding of this compound derivatives to the COX-2 active site.

  • Parent Compound (MNA-01): The parent molecule shows moderate binding affinity, primarily engaging in hydrophobic interactions with residues like Tyr355 and Ala527 within the COX-2 channel. The carboxylic acid of the nicotinic acid moiety is positioned to interact with the polar residues at the top of the active site.

  • Hydroxylated Derivative (MNA-02): The addition of a hydroxyl group (-OH) significantly improves the binding affinity. This enhancement is attributed to the formation of a new hydrogen bond with the side chain of Arg120 , a key residue in the COX-2 active site that is crucial for the binding of many selective inhibitors.[6][7] This interaction helps to anchor the ligand more securely.

  • Nitrated Derivative (MNA-03): The electron-withdrawing nitro group (-NO2) provides a modest improvement in binding, likely through enhanced electrostatic interactions with the hydrophobic pocket, particularly involving Phe518.

  • Chlorinated Derivative (MNA-04): Replacing the methoxy group with a chlorine atom yields the highest binding affinity among the tested derivatives. The halogen atom enhances hydrophobic interactions and can form a crucial hydrogen bond with the hydroxyl group of Ser530 . This interaction is famously known as the target of aspirin's irreversible acetylation and is a key anchor point for many selective COX-2 inhibitors.[6] The improved score of MNA-04 suggests a binding mode that more effectively utilizes the key interaction points within the COX-2 active site, mimicking the behavior of established inhibitors like Celecoxib.[9]

The COX-2 Prostaglandin Synthesis Pathway

The following diagram illustrates the biochemical pathway targeted by these compounds.

G AA Arachidonic Acid (from cell membrane) PGH2 Prostaglandin H2 AA->PGH2 catalyzed by PGs Pro-inflammatory Prostaglandins (PGE2) PGH2->PGs COX2 COX-2 Enzyme (Target of Inhibition) Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation

Caption: Role of COX-2 in the inflammatory pathway.

Conclusion and Future Directions

This comparative docking study successfully demonstrates the potential of this compound derivatives as a promising scaffold for the development of novel COX-2 inhibitors. The in silico analysis provided a clear structure-activity relationship, indicating that the addition of hydrogen bond donors (like -OH) and specific halogens (like -Cl) can significantly enhance binding affinity by promoting interactions with key residues (Arg120 and Ser530) in the COX-2 active site.

The derivative MNA-04 emerged as the most promising candidate from this computational screen. While these findings are encouraging, it is imperative to recognize that molecular docking is a predictive tool. The next logical steps involve the chemical synthesis of these derivatives and subsequent in vitro experimental validation, including COX-1/COX-2 inhibition assays, to confirm their biological activity and selectivity.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-(4-Methoxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is not merely a matter of compliance but the bedrock of scientific integrity and operational excellence. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(4-Methoxyphenyl)nicotinic acid (CAS No. 887973-52-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory standards and field-proven best practices.

Hazard Assessment and Characterization: The "Why" Behind the Precautions
  • Parent Compound Analysis (Nicotinic Acid): SDSs for nicotinic acid consistently classify it as a substance that causes serious eye irritation (H319).[1] Some classifications also indicate it is harmful to aquatic life (H402).

  • Structural Analog Analysis: An SDS for the isomeric compound, 2-(4-methoxyphenyl)nicotinic acid, identifies it as a cause of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

  • Inference for this compound: Based on this data, it is prudent to handle this compound as a hazardous substance that is, at a minimum, an eye, skin, and respiratory irritant. The pyridine functional group, a core component of this molecule, is listed by the EPA as a hazardous waste (D038, F005), reinforcing the need for cautious handling and disposal.[2][3]

Due to these potential hazards, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the drain. [1][4] Improper disposal can lead to environmental contamination and significant regulatory penalties under the Resource Conservation and Recovery Act (RCRA).[5]

Personal Protective Equipment (PPE) and Handling

Before beginning any procedure that involves handling or disposing of this compound, all personnel must be equipped with the appropriate PPE. The principle here is to create a complete barrier to prevent any direct contact with the chemical.

PPE ComponentSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]Protects against accidental splashes of solutions or airborne dust particles that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.Prevents skin contact, which can lead to irritation. Contaminated gloves must be disposed of as hazardous waste.
Skin and Body Protection Laboratory coat. Closed-toe shoes are mandatory.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dusts are generated.Prevents inhalation of airborne particles, which may cause respiratory tract irritation. All handling of the solid compound should occur where dust can be contained.
Disposal Workflow: A Systematic Approach

The proper disposal of chemical waste is a multi-step process that begins at the point of generation. The following workflow ensures compliance and safety from accumulation to final pickup by a licensed waste disposal contractor.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Storage A Unused/Expired This compound C Is waste solid or liquid? A->C B Contaminated Materials (Gloves, Wipes, Glassware) B->C D Solid Waste Stream (Non-Halogenated Organics) C->D Solid E Liquid Waste Stream (Specify Solvents) C->E Liquid F Select Compatible Container (e.g., HDPE Pail for Solids) D->F E->F G Affix 'Hazardous Waste' Label F->G H List all constituents: 'this compound' & any solvents G->H I Store in designated Satellite Accumulation Area (SAA) H->I J Ensure secondary containment and keep container closed I->J K Schedule Pickup by EH&S or Licensed Contractor J->K

Caption: Decision workflow for proper segregation and disposal of chemical waste.

A. Unused or Expired Pure Chemical:

  • Do Not Discard Original Container: Keep the chemical in its original, clearly labeled container.

  • Prepare for Disposal: If the original label is damaged, create a new one. Tightly seal the container.

  • Waste Labeling: Affix a "Hazardous Waste" label to the container. Clearly write "Waste this compound" and list the approximate quantity.

  • Segregation and Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel and equipped with secondary containment to prevent spills.[6] Ensure it is stored away from incompatible materials, such as strong oxidizing agents or strong alkalis.[4]

B. Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes):

  • Collect Solid Waste: Place all solid materials that have come into contact with this compound into a designated solid hazardous waste container. This is typically a plastic pail or a sturdy, lined cardboard box.

  • Container Requirements: The container must be compatible with the chemical, durable, and have a secure lid to prevent spills.[1]

  • Labeling: The container must be clearly marked with a "Hazardous Waste" label. List all contents, for example: "Solid Debris contaminated with this compound."

  • Storage: Keep the solid waste container closed at all times except when adding waste. Store it in the SAA.

C. Contaminated Glassware:

  • Triple Rinse: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinse is considered acutely hazardous. All three rinses (rinsate) must be collected and disposed of as liquid hazardous waste. Do not pour the rinsate down the drain.[4]

  • Rinsate Disposal: Collect the rinsate in a designated, sealed, and properly labeled hazardous waste container for non-halogenated solvent waste.

  • Disposal of Rinsed Glassware: Once triple-rinsed, the glassware can typically be washed and reused. If it is to be discarded, it can often be disposed of in a designated laboratory glass waste container, but institutional policies must be followed.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely. The response depends on the size of the spill.

A. Incidental Spill (Small, Contained, Posing No Immediate Threat):

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Containment: If the material is a solid, prevent it from becoming airborne. Do not use a dry brush for cleanup.

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[7][8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4][9]

  • Decontamination: Wipe the spill area with a cloth dampened with soapy water. Collect the wipe as contaminated solid waste.

  • Label and Dispose: Seal, label, and dispose of the container with the spill cleanup materials as hazardous waste.

B. Major Spill (Large Quantity, Uncontained, or Poses a Hazard):

  • Evacuate: Immediately evacuate the area. Alert all personnel to leave.

  • Isolate: Close the doors to the affected area to confine any dust or vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately. Provide them with the chemical name and approximate quantity spilled.

  • Do Not Attempt Cleanup: Only trained emergency responders should handle major spills.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility as a steward of the scientific community.

References

Personal protective equipment for handling 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-(4-Methoxyphenyl)nicotinic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from safety data for structurally analogous compounds and established laboratory safety standards to ensure a comprehensive and cautious approach.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the SDS for the structurally similar compound 2-(4-methoxyphenyl)nicotinic acid and general safety protocols for aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Immediate Safety and Hazard Mitigation

This compound is a solid chemical compound that requires careful handling to mitigate potential health hazards. Based on data from a structurally similar compound, the primary risks include skin, eye, and respiratory irritation.[1] Proactive implementation of appropriate personal protective equipment (PPE) and engineering controls is the most effective strategy to minimize exposure.

Hazard Category Potential Hazard Recommended Personal Protective Equipment (PPE) & Engineering Controls
Eye Contact Causes serious eye irritation (H319).[1]Wear chemical safety goggles that meet ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of dust generation.[2][3]
Skin Contact Causes skin irritation (H315).[1]A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[2][3] Fully enclosed shoes are mandatory.[2]
Inhalation May cause respiratory irritation (H335).[1]All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
Operational Handling Protocol: A Step-by-Step Guide

Adherence to a systematic workflow is critical for safely handling this compound. The following protocol outlines the necessary steps from preparation to post-handling procedures.

  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to contain any dust or fumes.[2]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and properly labeled waste containers, before handling the chemical.[2]

  • The proper sequence for donning PPE is crucial to avoid contamination. The recommended order is:

    • Lab Coat

    • Eye Protection (Safety Goggles/Face Shield)

    • Gloves (Inspect for any defects before use)

  • Weighing: Tare a weigh boat on a balance inside the chemical fume hood. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust clouds.

  • Transfer: When transferring the solid to a reaction vessel or other container, do so slowly and carefully to minimize the generation of airborne dust.

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: To prevent cross-contamination, remove PPE in the correct order:

    • Gloves

    • Lab Coat

    • Eye Protection

Workflow for Handling this compound

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) prep_vent Verify Fume Hood Functionality prep_area->prep_vent prep_materials Gather All Necessary Materials prep_vent->prep_materials ppe_coat Lab Coat prep_materials->ppe_coat ppe_eyes Eye Protection ppe_coat->ppe_eyes ppe_gloves Gloves ppe_eyes->ppe_gloves handle_weigh Weigh Compound in Fume Hood ppe_gloves->handle_weigh handle_transfer Carefully Transfer Solid handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_doff Doff PPE in Correct Order post_decon->post_doff

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Chemical Lifecycle Management

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[2]

  • Unused Chemical: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.

  • Contaminated solid waste and unused chemicals should be disposed of through a licensed hazardous waste disposal contractor.

  • One common disposal method for organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Crucially, do not empty this chemical into drains or dispose of it with general laboratory trash. [3][4]

Chemical Disposal Workflow

cluster_waste Waste Generation cluster_collection Collection cluster_disposal Disposal waste_solid Contaminated Solids (Gloves, Weigh Boats) collect_container Place in Labeled Hazardous Waste Container waste_solid->collect_container waste_chem Unused/Expired Chemical waste_chem->collect_container disposal_contractor Transfer to Licensed Waste Contractor collect_container->disposal_contractor disposal_method Incineration or Other Approved Method disposal_contractor->disposal_method

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxyphenyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.